molecular formula C6H6N2O6S B1275784 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid CAS No. 96-67-3

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Cat. No.: B1275784
CAS No.: 96-67-3
M. Wt: 234.19 g/mol
InChI Key: DQIVFTJHYKDOMZ-UHFFFAOYSA-N
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Description

6-amino-4-nitro-1-phenol-2-sulfonic acid is a brown powder. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-hydroxy-5-nitrobenzenesulfonic acid
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InChI

InChI=1S/C6H6N2O6S/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14/h1-2,9H,7H2,(H,12,13,14)
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InChI Key

DQIVFTJHYKDOMZ-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)[N+](=O)[O-]
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Molecular Formula

C6H6N2O6S
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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DSSTOX Substance ID

DTXSID3024495
Record name 6-Amino-4-nitro-1-phenol-2-sulfonic acid
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Molecular Weight

234.19 g/mol
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Physical Description

6-amino-4-nitro-1-phenol-2-sulfonic acid is a brown powder. (NTP, 1992)
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Solubility

1 to 5 mg/mL at 70.7 °F (NTP, 1992)
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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CAS No.

96-67-3, 98171-51-8
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Record name 2-Amino-4-nitrophenol-6-sulfonic acid
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Record name 6-Amino-4-nitro-1-phenol-2-sulfonic acid
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Record name 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid
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Record name Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro-
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Record name Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro-, diazotized, coupled with Et (7-hydroxy-1-naphthalenyl)carbamate
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Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Melting Point

545 °F (decomposes) (NTP, 1992)
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Foundational & Exploratory

What are the properties of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 96-67-3), a versatile aromatic sulfonic acid. It details the compound's chemical and physical properties, synthesis methodologies, and diverse applications across various industries. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its utility as a chemical intermediate and its potential biological activities. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is an organic compound characterized by the presence of amino, hydroxyl, nitro, and sulfonic acid functional groups attached to a benzene ring.[1] These groups contribute to its unique reactivity and wide range of applications.[1] The compound typically appears as a light yellow to dark green crystalline powder.[1] It exhibits good solubility in water and ethanol.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2-Amino-4-nitrophenol-6-sulfonic acid, 4-Nitro-2-aminophenol-6-sulfonic acid, Sullanilic Acid[1][3][4]
CAS Number 96-67-3[1][4][5]
Molecular Formula C₆H₆N₂O₆S[1][3][4][5]
Molecular Weight 234.19 g/mol [1][5]
Appearance Light yellow to dark green crystalline powder[1]
Melting Point 285 °C[4]
Density 1.877 g/cm³[4]
Water Solubility 0.1-0.5 g/100 mL at 21.5 °C[4]
Purity ≥96% to ≥99%[2][3][5]
InChI InChI=1S/C6H6N2O6S/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13,14)/h1-2,9H,7H2,(H,12,13,14)[1]
SMILES C1=C(C=C(C(=C1N)O)S(=O)(=O)O)--INVALID-LINK--[O-][1]

Synthesis

The industrial synthesis of this compound can be achieved through a multi-step process involving nitration and sulfonation.[1] A common pathway starts with 2-aminophenol, which undergoes nitration to introduce a nitro group at the 5-position, followed by sulfonation at the 3-position.[1] Another efficient method is the nitrobenzene sulfonation pathway, which utilizes electrophilic aromatic substitution with sulfur trioxide as the primary electrophile.[1]

A patented method describes a one-pot synthesis where ortho-aminophenol is first reacted with sulfuric acid for sulfonation, followed by the addition of nitric acid or a nitrate salt to the reaction mixture for nitration, yielding 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid.[6] This approach is noted for its shorter reaction route and avoidance of environmentally harmful iron powder reduction methods.[6]

Synthesis_Workflow Start Ortho-Aminophenol Step1 Sulfonation (Sulfuric Acid) Start->Step1 Intermediate1 3-Amino-4-hydroxy- benzenesulfonic acid Step1->Intermediate1 Step2 Nitration (Nitric Acid / Nitrate) Intermediate1->Step2 End This compound Step2->End Applications_Diagram Compound This compound Dyes Dye & Pigment Industry Compound->Dyes Pharma Pharmaceutical Synthesis Compound->Pharma Research Chemical Research Compound->Research Analytical Analytical Chemistry Compound->Analytical AzoDyes Azoic Dye Intermediate Dyes->AzoDyes Textiles Textiles, Inks, Paints Dyes->Textiles APIs Active Pharmaceutical Ingredient Intermediate Pharma->APIs Catalysis Catalysis & Organic Synthesis Research->Catalysis Iron Iron Determination Reagent Analytical->Iron pH pH Indicator Analytical->pH

References

In-Depth Technical Guide: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 96-67-3

An Essential Intermediate for Research and Development

This technical guide provides a comprehensive overview of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, a versatile aromatic sulfonic acid. Targeted at researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's physicochemical properties, synthesis, applications, and safety considerations.

Physicochemical Properties

This compound is an organic compound characterized by its light yellow to dark green crystalline appearance.[1] Its unique structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, imparts a wide range of chemical reactivity.[1] This combination of functional groups allows for its use in diverse chemical syntheses not achievable with similar, less functionalized compounds.[1]

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 96-67-3[1][2]
IUPAC Name This compound[1]
Synonyms 2-Amino-4-nitrophenol-6-sulfonic acid, 4-Nitro-2-aminophenol-6-sulfonic acid, Sullanilic Acid[1][2][3]
Molecular Formula C₆H₆N₂O₆S[1][2]
Molecular Weight 234.19 g/mol [1]
Appearance Light yellow to dark green crystalline powder[1]
Melting Point 285 °C[2]
Density 1.877 g/cm³[2]
Water Solubility 0.1-0.5 g/100 mL at 21.5 °C[2]
InChI Key DQIVFTJHYKDOMZ-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C=C(C(=C1N)O)S(=O)(=O)O)--INVALID-LINK--[O-][1]

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through multiple routes. The selection of the synthetic pathway often depends on the desired yield, purity, and industrial scalability.

Synthesis from 2-Aminophenol

A common laboratory and industrial synthesis involves the sequential functionalization of 2-aminophenol.[1] The process typically follows two main steps:

  • Nitration: An electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) at the 5-position of the 2-aminophenol ring.

  • Sulfonation: A sulfonic acid group (-SO₃H) is then introduced at the 3-position.

An alternative patented method involves reversing the order of these steps, starting with the sulfonation of ortho-aminophenol, followed by nitration. This route is described as having a short reaction path and high efficiency.[4]

G Start o-Aminophenol Step1 Sulfonation (+ H₂SO₄) Start->Step1 Intermediate 3-Amino-4-hydroxy- benzenesulfonic acid Step1->Intermediate Step2 Nitration (+ HNO₃) Intermediate->Step2 Product 3-Amino-2-hydroxy- 5-nitrobenzenesulfonic acid Step2->Product

Synthesis Workflow from o-Aminophenol.
Key Chemical Reactions

The functional groups of this compound allow it to undergo several types of reactions:

  • Diazotization: The primary amino group is readily converted into a diazonium salt. This diazonium salt is a key intermediate for producing azo dyes.[1]

  • Reduction: The nitro group can be reduced to form an amino group, yielding a diamino derivative.

  • Oxidation: The compound can be oxidized to form quinone-type structures.[1]

  • Complexation: The molecule can form colored complexes with various metal ions, a property utilized in analytical chemistry.[1]

Applications in Research and Industry

This compound is a valuable intermediate and reagent across several scientific and industrial fields.

Table 2: Summary of Applications

FieldApplicationDescription
Dye Industry Azo Dye IntermediateServes as a diazo component in the synthesis of a wide range of azo dyes and pigments for textiles, inks, and paints.
Pharmaceuticals Synthesis IntermediateUsed in the synthesis of various pharmaceutical compounds due to its versatile reactive sites.[3]
Analytical Chemistry Metal Ion DeterminationForms colored complexes with metal ions, enabling its use as a reagent for the colorimetric determination of metals like iron.
Analytical Chemistry pH IndicatorIts structure allows it to function as a pH indicator.[5]
Biochemistry Enzyme AssaysUtilized in enzyme reaction studies, potentially acting as a substrate in various biochemical assays.[1]
Industrial Chemistry Corrosion InhibitorEmployed in industrial applications as a corrosion inhibitor.[1]

Experimental Protocols

While specific, validated protocols for all applications are proprietary or require experimental development, this section provides representative methodologies based on established chemical principles.

Representative Protocol: Synthesis of an Azo Dye

This protocol describes the general procedure for using this compound as the diazo component to synthesize an azo dye with a coupling agent, such as 2-naphthol. This process involves two main stages: diazotization and coupling.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice, distilled water

Procedure:

Part A: Diazotization

  • Prepare a solution of this compound in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the acidic solution of the amine with constant stirring.

  • The reaction is complete when the solution gives a positive test for nitrous acid (e.g., turning starch-iodide paper blue). The resulting solution contains the diazonium salt.

Part B: Azo Coupling

  • Prepare a separate solution of the coupling agent, 2-naphthol, by dissolving it in an aqueous sodium hydroxide solution.

  • Cool this alkaline solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the cold alkaline solution of 2-naphthol with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the completion of the coupling reaction.

  • Isolate the dye product by vacuum filtration, wash it with cold water to remove excess salts and reagents, and dry it.

G Start 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid Reagent1 HCl, NaNO₂ Step1 Diazotization Start->Step1 Reagent1->Step1 Condition1 0-5 °C Intermediate Diazonium Salt Condition1->Intermediate Step1->Intermediate Step2 Azo Coupling Intermediate->Step2 CouplingAgent 2-Naphthol (in NaOH solution) CouplingAgent->Step2 Condition2 0-5 °C Product Azo Dye Precipitate Step2->Product Condition2->Product G Ligand 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid (Chelating Agent) Process Complexation (Coordination Bonds) Ligand->Process Metal Metal Ion (e.g., Fe³⁺) (in solution) Metal->Process Product Colored Metal-Ligand Complex Process->Product Application Spectrophotometric Quantification Product->Application

References

An In-depth Technical Guide to 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, a key organic intermediate. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in chemical manufacturing and research. While primarily used in the synthesis of azo dyes, its potential in other areas of chemical and biological research is also discussed. This guide consolidates available data to serve as a foundational resource for professionals in chemistry and drug development.

Chemical Structure and Identification

This compound is an aromatic sulfonic acid characterized by the presence of amino, hydroxyl, and nitro functional groups attached to a benzene ring.[1] Its unique structure, combining these varied functional groups, imparts a diverse range of chemical reactivity.[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

IdentifierValue
CAS Number 96-67-3[1][2]
IUPAC Name This compound[1]
Molecular Formula C6H6N2O6S[1][2]
Molecular Weight 234.19 g/mol [1]
SMILES C1=C(C=C(C(=C1N)O)S(=O)(=O)O)--INVALID-LINK--[O-][1]
InChI InChI=1S/C6H6N2O6S/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14/h1-2,9H,7H2,(H,12,13,14)[1]
Synonyms Sullanilic Acid, 2-Amino-4-nitrophenol-6-sulfonic acid, 4-Nitro-2-Aminophenol-6-Sulfonic acid[1][3]

Physicochemical Properties

The compound is typically a light yellow to dark green crystalline powder.[1] Its solubility in water is a key characteristic for its applications.[1][3]

Table 2: Physicochemical Data

PropertyValue
Appearance Light yellow to dark green crystalline powder[1]
Melting Point 285℃[2]
Solubility in Water 1 to 5 mg/mL at 21.5°C[1][2]
Density 1.877 g/cm³[2]
Refractive Index 1.701[2]

Synthesis

The primary industrial synthesis of this compound involves a two-step process starting from 2-aminophenol.[1] This process includes nitration followed by sulfonation.[1] An alternative efficient method is the sulfonation of nitrobenzene.[1] A patented method also describes the sulfonation of ortho-aminophenol followed by nitration.[4]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Sulfonation cluster_product Final Product Start 2-Aminophenol Nitration Introduction of a nitro group at the 5-position Start->Nitration Nitrating Agent Sulfonation Introduction of a sulfonic acid group at the 3-position Nitration->Sulfonation Sulfonating Agent Product This compound Sulfonation->Product

Caption: Synthesis workflow of this compound.

Experimental Protocol (General)

The following is a generalized protocol based on available literature. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and require optimization.

Step 1: Nitration of 2-Aminophenol

  • 2-Aminophenol is the starting material.

  • A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is used to introduce a nitro group at the 5-position of the aromatic ring.[1] This reaction is highly exothermic and requires careful temperature control.

Step 2: Sulfonation

  • The product from the nitration step is then sulfonated.

  • A sulfonating agent, such as fuming sulfuric acid (oleum), is used to introduce a sulfonic acid group at the 3-position.[1]

Purification:

  • The final product is typically purified by recrystallization. Purity is often assessed using High-Performance Liquid Chromatography (HPLC).[1]

Applications

This compound is a versatile intermediate with applications in various fields.

Table 3: Applications

FieldApplication
Dye Industry A crucial intermediate in the synthesis of azo dyes.[1]
Pharmaceuticals Investigated for potential uses in drug development and as a diagnostic reagent.[1][3]
Chemical Research Used in enzyme studies and as a substrate for biochemical assays.[1] Its ability to form colored complexes with metal ions makes it useful in analytical chemistry.[1]
Industrial Chemistry Employed in the production of specialty chemicals.[1]

Biological Activity

Research indicates that this compound may have biological applications, particularly in enzyme studies and biochemical assays.[1] Its structure allows it to potentially act as a substrate in various enzymatic reactions.[1] Furthermore, its ability to interact with metal ions could influence their stability and reactivity within biological systems.[1] However, specific signaling pathways or mechanisms of action have not been extensively documented in publicly available literature.

Note: No specific signaling pathways involving this compound have been identified, thus a signaling pathway diagram is not included.

Safety and Handling

This compound is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon contact or inhalation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with a well-established role in the dye industry and potential for broader applications in research and development. This guide has summarized the currently available technical information on its structure, properties, and synthesis. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications. The lack of detailed, publicly available spectroscopic and experimental data highlights an opportunity for further academic and industrial investigation into this compound.

References

Synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, a significant intermediate in the manufacturing of dyes and pigments and a compound of interest in various research applications.[1][2] This document provides a comprehensive overview of the most efficient and environmentally conscious synthesis route, beginning with 2-aminophenol, and includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Overview of the Synthesis Pathway

The primary and most efficient industrial synthesis of this compound involves a two-step electrophilic aromatic substitution process starting from 2-aminophenol.[1][3] This method is favored due to its relatively short reaction route, simple technique, and avoidance of hazardous reagents like iron powder, which is common in older methods that begin with chlorobenzene.[3]

The synthesis proceeds as follows:

  • Sulfonation: 2-Aminophenol is first reacted with sulfuric acid to introduce a sulfonic acid group onto the aromatic ring, yielding an intermediate, 3-amino-4-hydroxybenzenesulfonic acid.

  • Nitration: The sulfonated intermediate is then nitrated using nitric acid or a nitrate salt to introduce a nitro group at the 5-position, resulting in the final product, this compound.[3]

This sequential introduction of functional groups is critical for achieving high yield and selectivity.[1]

Experimental Protocols

The following experimental protocols are based on the methodologies described in the scientific literature, providing a comprehensive guide for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 3-Amino-4-hydroxybenzenesulfonic acid (Sulfonation of 2-Aminophenol)

Materials:

  • 2-Aminophenol

  • Concentrated Sulfuric Acid (98%)

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, carefully add 2-aminophenol to concentrated sulfuric acid.

  • The mixture is heated to initiate the sulfonation reaction. The reaction temperature and duration are critical parameters that should be optimized for maximum yield.

  • Upon completion of the reaction, the mixture is cooled, and the product, 3-amino-4-hydroxybenzenesulfonic acid, is isolated.

Step 2: Synthesis of this compound (Nitration)

Materials:

  • 3-Amino-4-hydroxybenzenesulfonic acid (from Step 1)

  • Nitric Acid or a suitable nitrate salt

  • Sulfuric Acid (optional, as a solvent/catalyst)

Procedure:

  • The 3-amino-4-hydroxybenzenesulfonic acid intermediate is dissolved or suspended in a suitable solvent, which can be the reaction liquor from the previous step.

  • The reaction mixture is cooled to a temperature range of -15°C to 80°C, with a preferential range of 0-20°C for optimal selectivity and safety.[3]

  • Nitric acid or a nitrate salt is added dropwise to the cooled reaction mixture while maintaining the desired temperature.

  • After the addition is complete, the reaction is allowed to proceed for a set duration to ensure complete nitration.

  • The final product, this compound, is then isolated from the reaction mixture through purification processes.[3] The product can be salified if required for specific applications.[3]

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of this compound via the 2-aminophenol pathway.

ParameterValueReference
Product Yield 90%[3]
Product Purity (HPLC) 98%[3]
Product Purity (Diazonium Titration) 98%[3]
Appearance Khaki color powder[3]

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 2-aminophenol.

Synthesis_Pathway 2-Aminophenol 2-Aminophenol Intermediate 3-Amino-4-hydroxy- benzenesulfonic acid 2-Aminophenol->Intermediate Sulfonation H2SO4 H2SO4 Final_Product 3-Amino-2-hydroxy-5-nitro- benzenesulfonic acid Intermediate->Final_Product Nitration (0-20 °C) HNO3 HNO3

References

An In-depth Technical Guide on the Spectroscopic Data of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a structured overview of the spectroscopic data for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3). Due to the limited availability of public spectroscopic data for this specific compound, this document serves as a template, outlining the expected data and providing detailed, generalized experimental protocols for its acquisition.

Compound Overview

This compound is an aromatic organic compound with the molecular formula C₆H₆N₂O₆S.[1][2] It is characterized by the presence of four key functional groups: an amino (-NH₂), a hydroxyl (-OH), a nitro (-NO₂), and a sulfonic acid (-SO₃H) group attached to a benzene ring.[3] This combination of functional groups makes it a valuable intermediate in the synthesis of azo dyes and has potential applications in the pharmaceutical industry and analytical chemistry.[1][3] It typically appears as a light yellow to dark green crystalline powder.[3]

Spectroscopic Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

Technique Predicted Chemical Shift (δ) Range (ppm) Predicted Multiplicity Assignment
¹H NMR7.0 - 8.5Doublet, SingletAromatic Protons (Ar-H)
4.0 - 6.0 (broad)SingletAmino Protons (-NH₂)
9.0 - 11.0 (broad)SingletHydroxyl Proton (-OH)
10.0 - 12.0 (broad)SingletSulfonic Acid Proton (-SO₃H)
¹³C NMR110 - 160-Aromatic Carbons (Ar-C)

Table 2: Predicted IR Spectroscopic Data

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200N-H StretchAmino (-NH₂)
3600 - 3200 (broad)O-H StretchHydroxyl (-OH)
3000 - 2500 (broad)O-H StretchSulfonic Acid (-SO₃H)
1620 - 1580C=C StretchAromatic Ring
1550 - 1475N-O Asymmetric StretchNitro (-NO₂)
1360 - 1290N-O Symmetric StretchNitro (-NO₂)
1250 - 1180S=O Asymmetric StretchSulfonic Acid (-SO₃H)
1080 - 1020S=O Symmetric StretchSulfonic Acid (-SO₃H)

Table 3: Predicted UV-Vis Spectroscopic Data

Predicted λmax (nm) Solvent Electronic Transition
250 - 280Polar (e.g., Water, Ethanol)π → π* (Aromatic System)
350 - 450Polar (e.g., Water, Ethanol)n → π* (Nitro and Amino Groups)

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for this compound.

3.1 NMR Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O)) in a standard 5 mm NMR tube. The high polarity and multiple functional groups suggest DMSO-d₆ as a good starting choice.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay may be needed for quantitative integration.

    • Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or an internal standard like Tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

3.2 IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Solid State):

    • KBr Pellet Method: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.

  • Data Acquisition:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

3.3 UV-Vis Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or deionized water). The compound is reported to be soluble in water.[1][3]

    • From the stock solution, prepare a dilute solution (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure that the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).

  • Data Acquisition:

    • Scan Range: 200 nm to 800 nm.

    • Cuvette: Use a 1 cm path length quartz cuvette.

    • Blank Reference: The pure solvent used for sample preparation should be used in the reference cuvette to correct for solvent absorption.

    • Data Collection: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Mandatory Visualization

The following diagrams illustrate the chemical structure and a generalized workflow for the spectroscopic analysis of the target compound.

chemical_structure cluster_main This compound cluster_groups Key Functional Groups mol C₆H₆N₂O₆S structure g1 Amino (-NH₂) g2 Hydroxyl (-OH) g3 Nitro (-NO₂) g4 Sulfonic Acid (-SO₃H)

Caption: Chemical structure and key functional groups of the compound.

experimental_workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis Sample Acquire Pure Sample of 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep UV_Prep Prepare Dilute Solution in UV-grade Solvent Sample->UV_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq UV_Acq UV-Vis Spectrophotometer UV_Prep->UV_Acq NMR_Spec Process NMR Spectra (Shift, Coupling) NMR_Acq->NMR_Spec IR_Spec Analyze IR Spectrum (Functional Groups) IR_Acq->IR_Spec UV_Spec Analyze UV-Vis Spectrum (λmax) UV_Acq->UV_Spec Report Compile & Interpret Data NMR_Spec->Report IR_Spec->Report UV_Spec->Report

Caption: General experimental workflow for spectroscopic characterization.

References

Solubility Profile of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3), an important intermediate in the pharmaceutical and dye industries. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in various research and development settings.

Core Concepts: Solubility of Aromatic Sulfonic Acids

This compound is a multifaceted molecule, with its solubility being governed by the interplay of its functional groups: a sulfonic acid group, an amino group, a hydroxyl group, and a nitro group, all attached to a benzene ring. The sulfonic acid group is strongly acidic and highly polar, generally conferring significant water solubility to the molecule.[1][2] The amino and hydroxyl groups can participate in hydrogen bonding, further enhancing solubility in protic solvents. Conversely, the nitro group and the aromatic ring contribute to the molecule's non-polar character. The overall solubility in a given solvent is a balance of these competing factors.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in published literature. However, based on available data sheets and studies of structurally similar compounds, the following summary can be provided.

SolventTypeSolubilityTemperature (°C)Notes
WaterPolar Protic1 - 5 mg/mL21.5Also reported as 0.1-0.5 g/100 mL.[3][4]
EthanolPolar ProticReported as "excellent"Not SpecifiedQuantitative data is not available, but good solubility is expected due to hydrogen bonding capabilities.[5][6]
MethanolPolar ProticExpected to be Soluble-Similar to ethanol, good solubility is anticipated.
AcetonePolar AproticExpected to be Sparingly Soluble-Moderate polarity may allow for some dissolution.
Dimethyl Sulfoxide (DMSO)Polar AproticExpected to be Soluble-High polarity suggests good solubility.
N,N-Dimethylformamide (DMF)Polar AproticExpected to be Soluble-High polarity suggests good solubility.
HexaneNon-polarExpected to be Insoluble-The high polarity of the sulfonic acid group makes it incompatible with non-polar solvents.
TolueneNon-polarExpected to be Insoluble-Similar to hexane, insolubility is expected.

Note: "Expected" solubility is inferred from the general solubility characteristics of aromatic sulfonic acids and the specific functional groups present on the molecule. Experimental verification is recommended.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1][7]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, pure form)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original solubility in the solvent, taking into account the dilution factor.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

The industrial synthesis of this compound typically involves a two-step process starting from 2-aminophenol.[3] The following diagram illustrates the logical workflow of this synthesis.

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_intermediate Intermediate cluster_final Final Product 2-Aminophenol 2-Aminophenol Nitration Nitration 2-Aminophenol->Nitration H2SO4, HNO3 Intermediate_Product 2-Amino-4-nitrophenol Nitration->Intermediate_Product Sulfonation Sulfonation Final_Product 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid Sulfonation->Final_Product Intermediate_Product->Sulfonation H2SO4

Caption: A logical workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of various organic molecules.

  • Dye Industry: It is a key intermediate in the production of azo dyes.[3]

  • Pharmaceutical Research: Its structural motifs are of interest in medicinal chemistry for the development of new therapeutic agents.

  • Biochemical Assays: The compound and its derivatives can be utilized in enzyme studies and other biochemical assays.[3]

The solubility data and protocols presented in this guide are intended to support researchers and professionals in the effective handling and application of this versatile chemical compound.

References

In-depth Technical Guide: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, a versatile chemical intermediate. Due to the limited availability of specific experimental data in publicly accessible literature, this guide summarizes the currently available information and provides generalized protocols and workflows based on established chemical principles for compounds of this class.

Chemical and Physical Properties

This compound is an aromatic sulfonic acid characterized by the presence of amino, hydroxyl, and nitro functional groups.[1] These groups contribute to its unique chemical reactivity and wide range of applications.[1] It typically appears as a light yellow to dark green or brown crystalline powder.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 96-67-3[1]
Molecular Formula C₆H₆N₂O₆S[1]
Molecular Weight 234.19 g/mol [1]
Appearance Light yellow to dark green/brown crystalline powder[1][2]
Melting Point 285 °C[3]
Density 1.877 g/cm³[3]
Water Solubility 0.1-0.5 g/100 mL at 21.5°C[3]
Solubility in other solvents Soluble in ethanol[4]

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
7.5 - 8.5dAromatic-H ortho to nitro group
6.5 - 7.5dAromatic-H meta to nitro group
4.0 - 6.0br s-NH₂
9.0 - 11.0br s-OH (phenolic)
10.0 - 12.0br s-SO₃H

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
140 - 155C-NO₂
150 - 165C-OH
135 - 150C-NH₂
120 - 140C-SO₃H
110 - 130Aromatic C-H

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Strong, BroadO-H stretch (hydroxyl), N-H stretch (amino)
1500 - 1550 and 1335-1365StrongN-O stretch (nitro group)
1210 - 1260 and 1030-1060StrongS=O stretch (sulfonic acid)
1600 - 1650MediumN-H bend (amino)
1450 - 1600Medium to WeakAromatic C=C stretch

Table 5: Predicted UV-Vis Spectral Data

λmax (nm)Molar Absorptivity (ε)Transition
~280 - 320Highπ → π
~350 - 450Medium to Lown → π

Synthesis and Purification

The primary synthesis route for this compound involves the sulfonation and nitration of an aminophenol precursor.[1]

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on patent literature and may require optimization.

Materials:

  • 2-Aminophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Hydroxide solution (for pH adjustment)

Procedure:

  • Sulfonation: Slowly add 2-aminophenol to an excess of concentrated sulfuric acid under constant stirring and cooling in an ice bath. The temperature should be maintained below 20°C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete sulfonation.

  • Nitration: Cool the reaction mixture from the sulfonation step to 0-5°C in an ice bath. Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The temperature must be strictly controlled to prevent over-nitration and side reactions.

  • Work-up: After the addition of the nitrating mixture, the reaction is stirred for an additional period at low temperature. The reaction mixture is then poured onto crushed ice, leading to the precipitation of the product.

  • Isolation and Purification: The precipitate is collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as aqueous ethanol.

Logical Workflow for Synthesis

G Synthesis Workflow start Start: 2-Aminophenol sulfonation Sulfonation (Conc. H₂SO₄, <20°C) start->sulfonation intermediate Sulfonated Intermediate sulfonation->intermediate nitration Nitration (Conc. HNO₃/H₂SO₄, 0-5°C) intermediate->nitration precipitation Precipitation on Ice nitration->precipitation filtration Filtration and Washing precipitation->filtration purification Recrystallization filtration->purification product This compound purification->product

A generalized workflow for the synthesis of the target compound.

Applications

The primary application of this compound is as an intermediate in the synthesis of azo dyes.[5] The presence of a primary amino group allows for diazotization, followed by coupling with various aromatic compounds to produce a wide range of colors.[5] It is also used in the pharmaceutical industry and in chemical research.[6]

Experimental Protocol: Azo Dye Synthesis (General)

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • A suitable coupling component (e.g., a phenol or an aniline derivative)

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization: Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath. A solution of sodium nitrite in cold water is then added dropwise with constant stirring, maintaining the temperature below 5°C. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

  • Coupling: The cold diazonium salt solution is slowly added to a cooled, alkaline solution of the coupling component. The pH of the reaction mixture is maintained in the alkaline range by the addition of sodium hydroxide solution.

  • Isolation: The resulting azo dye often precipitates from the solution and can be collected by filtration. The product is then washed and can be purified by recrystallization.

Azo Dye Synthesis Workflow

G Azo Dye Synthesis Workflow start 3-Amino-2-hydroxy- 5-nitrobenzenesulfonic acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt coupling Azo Coupling (Alkaline conditions) diazonium_salt->coupling coupling_component Coupling Component (e.g., Phenol, Aniline) coupling_component->coupling azo_dye Azo Dye Product coupling->azo_dye

A generalized workflow for the synthesis of azo dyes.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

Experimental Protocol: HPLC Analysis (General)

Instrumentation:

  • HPLC system with a UV-Vis detector

Column:

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phase:

  • A gradient of acetonitrile and water, with an acidic modifier (e.g., phosphoric acid or formic acid) to ensure good peak shape.

Detection:

  • UV detection at a wavelength corresponding to one of the absorption maxima of the compound.

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare the sample solution by dissolving the material to be analyzed in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the purity and concentration of the compound in the sample.

Safety and Toxicology

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation.[2]

Table 6: Toxicological Data

EndpointValueSpeciesReference(s)
LD50 (Oral) Data not available--
LD50 (Dermal) Data not available--
LC50 (Inhalation) Data not available--

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Biological Activity

While primarily used as a chemical intermediate, some research suggests potential biological applications for this compound, particularly in enzyme studies and biochemical assays.[1] However, specific details on its mechanism of action or interaction with biological targets are not well-documented in the available literature. Given its phenolic structure, it could potentially interact with various enzymes, but further research is needed to elucidate any specific biological roles.[1]

Disclaimer: The information provided in this technical guide is based on a review of publicly available scientific literature and chemical databases. The experimental protocols are generalized and may require optimization. All chemical handling should be performed by trained professionals in a suitably equipped laboratory, following all applicable safety guidelines.

References

Unlocking the Potential of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Novel Research Avenues in Pharmacology, Materials Science, and Environmental Applications

Abstract

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3), a versatile aromatic compound, has traditionally been utilized as a key intermediate in the synthesis of dyes and pigments.[1][2] However, its unique molecular architecture, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, presents a largely untapped potential for broader scientific exploration. This technical guide delineates promising research areas for this compound, extending into pharmacology, advanced materials science, and environmental science. We provide a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and derivatization, and propose novel applications based on the functionalities of its core structure. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to innovate by leveraging the unique characteristics of this intriguing molecule.

Core Compound Properties

This compound is a crystalline powder, typically light yellow to dark green in appearance, with good solubility in water.[1][3] Its multifunctionality makes it a reactive and versatile building block in organic synthesis.

PropertyValueReference(s)
Molecular Formula C₆H₆N₂O₆S[1][4]
Molecular Weight 234.19 g/mol [1][4]
CAS Number 96-67-3[1][4]
Appearance Light yellow to dark green crystalline powder[3]
Melting Point 285 °C[4]
Water Solubility 0.1-0.5 g/100 mL at 21.5°C[4]
Density 1.877 g/cm³[4]
Purity (typical) ≥96-99%[2][5]

Potential Research Areas and Applications

The unique combination of functional groups on the benzene ring opens up a plethora of research opportunities.

Pharmacology and Drug Development

The presence of a sulfonamide-like structure, an amino group, and a nitroaromatic moiety suggests several promising avenues for pharmacological research.

  • Hypoxia-Activated Prodrugs: The nitroaromatic group is a key feature in hypoxia-activated prodrugs (HAPs). In the low-oxygen environment of solid tumors, the nitro group can be enzymatically reduced to cytotoxic species that can damage DNA or other cellular components.[6] Derivatives of this compound could be designed as HAPs that are selectively activated in tumors, minimizing systemic toxicity.[7][8]

  • Carbonic Anhydrase Inhibitors: Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[9][10] CAs, particularly isoforms IX and XII, are overexpressed in many types of cancer and contribute to tumor acidosis and progression.[10] The sulfonic acid group of the title compound, or its conversion to a sulfonamide, provides a scaffold for developing novel and potentially selective CA inhibitors.[11]

Anticancer_Signaling_Pathway Hypothetical Anticancer Mechanism of Action cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Prodrug This compound Derivative (Prodrug) Nitroreductases Nitroreductase Enzymes Prodrug->Nitroreductases Enters Cell CA_IX Carbonic Anhydrase IX/XII (CA IX/XII) Prodrug->CA_IX Inhibits (Sulfonamide Moiety) Hypoxia Hypoxic Conditions (Low Oxygen) Hypoxia->Nitroreductases Upregulates Active_Drug Cytotoxic Metabolite (Active Drug) Nitroreductases->Active_Drug Reduction of Nitro Group DNA_Damage DNA Damage & Cross-linking Active_Drug->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers pH_Regulation Tumor pH Regulation CA_IX->pH_Regulation Disrupts Metastasis Inhibition of Metastasis pH_Regulation->Metastasis Reduces

Caption: Hypothetical dual-action anticancer mechanism.

Azo dyes, which can be readily synthesized from this compound, have shown promising antimicrobial and antifungal activities.[12] The mechanism of action is thought to involve the reductive cleavage of the azo bond, leading to the formation of potentially bioactive aromatic amines.[13]

Advanced Materials Science

The reactive functional groups of this compound make it an excellent candidate for the synthesis of novel polymers and functional materials.

  • Polyimides and Polyamides: The amino group can react with dianhydrides or dicarboxylic acids to form polyimides and polyamides, respectively.[1][14][15][16] The presence of the sulfonic acid and nitro groups can impart unique properties to these polymers, such as improved solubility, thermal stability, and proton conductivity for applications in fuel cells and membranes.[1]

The sulfonic acid and hydroxyl groups are excellent coordinating sites for metal ions, enabling the synthesis of novel Metal-Organic Frameworks (MOFs).[17][18] These MOFs could have applications in:

  • Catalysis: The porous structure and active metal sites can be utilized for the catalytic degradation of organic pollutants.[19][20]

  • Gas Storage and Separation: The tunable pore size and functionality can be designed for selective gas adsorption.

Environmental Science

Aminophenol derivatives are known to be effective corrosion inhibitors for steel in acidic environments.[21][22] The amino and hydroxyl groups can adsorb onto the metal surface, forming a protective film that prevents corrosion.[21] The sulfonic acid group can enhance solubility in aqueous media, making it a promising candidate for water-based anticorrosion coatings.

The aromatic ring can be functionalized to create receptors for specific analytes. The sulfonic acid group can enhance the material's conductivity and interaction with the electrode surface. Such modified electrodes could be used for the electrochemical detection of heavy metal ions or organic pollutants.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established industrial synthesis methods.[3]

Workflow for Synthesis

Synthesis_Workflow Start 2-Aminophenol Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate 2-Amino-4-nitrophenol Nitration->Intermediate Sulfonation Sulfonation (Oleum) Intermediate->Sulfonation Product This compound Sulfonation->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General synthesis workflow.

Methodology:

  • Nitration: Dissolve 2-aminophenol in concentrated sulfuric acid at a low temperature (0-5 °C). Add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the low temperature.

  • Isolation of Intermediate: After the reaction is complete, pour the mixture onto ice to precipitate the 2-amino-4-nitrophenol. Filter and wash the precipitate with cold water.

  • Sulfonation: Add the dried 2-amino-4-nitrophenol to oleum (fuming sulfuric acid) at a controlled temperature. Heat the mixture gently to complete the sulfonation reaction.

  • Product Isolation and Purification: Cool the reaction mixture and pour it onto ice to precipitate the product. The crude this compound can be purified by recrystallization from hot water.

Synthesis of Azo Dyes

This is a general protocol for the synthesis of azo dyes via diazotization and coupling.

Methodology:

  • Diazotization: Dissolve this compound in an aqueous solution of hydrochloric acid and cool to 0-5 °C. Add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Coupling: In a separate vessel, dissolve the coupling component (e.g., a phenol or naphthol derivative) in an alkaline solution (e.g., sodium hydroxide solution) and cool to 0-5 °C. Slowly add the diazonium salt solution to the coupling component solution with vigorous stirring.

  • Isolation: The azo dye will precipitate out of the solution. Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization.

Synthesis of a Sulfonated Polyamide

This protocol provides a general method for the synthesis of a polyamide.

Methodology:

  • Monomer Preparation: In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound and a dicarboxylic acid (e.g., adipic acid) in a suitable solvent (e.g., N-methyl-2-pyrrolidone).

  • Polycondensation: Add a coupling agent (e.g., dicyclohexylcarbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine) to the solution. Heat the mixture to the desired temperature and stir for several hours to allow for polycondensation to occur.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter the polymer, wash it thoroughly, and dry it under vacuum.

Characterization and Analysis

A comprehensive characterization of the synthesized compounds is crucial. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and color properties of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the elemental composition of the synthesized compounds.

Conclusion

This compound is a molecule with significant, yet largely unexplored, potential beyond its traditional use as a dye intermediate. Its rich functionality provides a versatile platform for the development of novel compounds and materials with applications in high-value areas such as oncology, infectious diseases, advanced polymers, and environmental remediation. This technical guide aims to inspire and equip researchers to explore these exciting new frontiers, paving the way for innovative discoveries and technological advancements.

References

Synonyms for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid like 2-Amino-4-nitrophenol-6-sulfonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3), a key intermediate in the chemical and pharmaceutical industries. This document consolidates critical data, including its various synonyms, physicochemical properties, and detailed experimental protocols for its application in synthesis.

Chemical Identity and Synonyms

This compound is an aromatic organic compound that is widely known by several names. The compound with CAS Registry Number 96-67-3 is unequivocally identified by various synonyms, confirming that "2-Amino-4-nitrophenol-6-sulfonic acid" is a valid alternative name.[1] A comprehensive list of its common synonyms is provided below to aid in literature searches and material sourcing.

Synonym
2-Amino-4-nitrophenol-6-sulfonic acid
4-Nitro-2-aminophenol-6-sulfonic acid
6-Amino-4-nitro-1-phenol-2-sulfonic acid
2-Hydroxy-5-nitrometanilic acid
3-Amino-2-hydroxy-5-nitrobenzene-1-sulfonic acid
Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro-

Physicochemical Properties

This compound is typically a yellow to brown crystalline powder. Its sulfonic acid group confers solubility in water.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValue
CAS Number 96-67-3
Molecular Formula C₆H₆N₂O₆S
Molecular Weight 234.19 g/mol
Appearance Yellow to brown powder
Purity Typically ≥95-99%
Solubility Soluble in water

Synthesis Pathway

The industrial synthesis of this compound generally involves a multi-step process starting from precursors like 2-aminophenol. The key reaction steps are sulfonation followed by nitration. A Chinese patent describes a method where ortho-aminophenol undergoes a sulfonation reaction with sulfuric acid, and then a nitration reaction is carried out by adding nitric acid or a nitrate to the reaction liquor.

G cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product 2-Aminophenol 2-Aminophenol Sulfonation Sulfonation (with Sulfuric Acid) 2-Aminophenol->Sulfonation Step 1 Nitration Nitration (with Nitric Acid/Nitrate) Sulfonation->Nitration Step 2 Product This compound Nitration->Product Yields

General Synthesis Workflow.

Experimental Protocols

While a detailed, publicly available protocol for the synthesis of this compound is scarce, its primary application is in the synthesis of azo dyes. Below is a representative experimental protocol for the synthesis of an azo dye, C.I. Acid Yellow 99, using this compound as a key intermediate.[2][3][4]

Synthesis of C.I. Acid Yellow 99

This process involves three main stages: diazotization of this compound, coupling with 3-Oxo-N-phenylbutanamide, and subsequent complexation with a chromium salt.[2][3][4]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • 3-Oxo-N-phenylbutanamide (Acetoacetanilide)

  • Sodium hydroxide (NaOH)

  • A chromium salt (e.g., chromium(III) sulfate)

  • Ice

Procedure:

  • Diazotization:

    • Suspend a molar equivalent of this compound in water and add concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a concentrated aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30-60 minutes at this temperature to ensure the complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.

  • Coupling Reaction:

    • In a separate vessel, dissolve a molar equivalent of 3-Oxo-N-phenylbutanamide in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling agent with vigorous stirring, maintaining the temperature at 0-5 °C.

    • Continue stirring for 1-2 hours after the addition is complete to ensure the coupling reaction goes to completion. The formation of the azo dye will be indicated by a color change.

  • Chromium Complexation:

    • To the resulting azo dye solution/suspension, add a solution of a chromium salt (e.g., chromium(III) sulfate).

    • Adjust the pH of the mixture as required and heat the reaction mixture to facilitate the formation of the chromium complex. The specific temperature and time will depend on the desired final product characteristics.

    • After the complexation is complete, the dye is typically isolated by filtration, washed with water, and dried.

G cluster_reagents Starting Materials cluster_steps Reaction Steps cluster_product Final Product A 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid Diazotization Diazotization (0-5 °C) A->Diazotization B NaNO2 / HCl B->Diazotization C 3-Oxo-N-phenylbutanamide Coupling Azo Coupling (0-5 °C) C->Coupling D Chromium Salt Complexation Metal Complexation (Heating) D->Complexation Diazotization->Coupling Diazonium Salt Coupling->Complexation Azo Dye Intermediate Product C.I. Acid Yellow 99 Complexation->Product

Experimental workflow for C.I. Acid Yellow 99 synthesis.

Applications

The primary industrial application of this compound is as an intermediate in the manufacture of azo dyes.[1] These dyes, such as C.I. Acid Yellow 99 and C.I. Mordant Orange 4, are used in the textile and leather industries.[2][4][5] Additionally, this compound has been mentioned for its potential use in the pharmaceutical industry and in chemical research.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety information. General handling precautions include:

  • Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Working in a well-ventilated area or under a fume hood.

  • Avoiding inhalation of dust and direct contact with skin and eyes.

  • Storing the compound in a cool, dry place away from incompatible materials.

References

Molecular weight and formula of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, a versatile chemical compound with significant applications in various scientific and industrial fields. This document details its chemical and physical properties, synthesis methodologies, and key applications, with a focus on its role as an intermediate in the synthesis of dyes and pigments.

Chemical and Physical Properties

This compound, also known by synonyms such as 2-Amino-4-nitrophenol-6-sulfonic acid and 4-Nitro-2-Aminophenol-6-Sulfonic acid, is an organic compound with the CAS number 96-67-3.[1] Its multifaceted chemical structure, incorporating amino, hydroxyl, nitro, and sulfonic acid functional groups, contributes to its wide-ranging reactivity and utility.[1]

Molecular and Physical Data

The fundamental molecular and physical characteristics of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₆S[1][2]
Molecular Weight 234.19 g/mol [1]
CAS Number 96-67-3[1][2]
IUPAC Name This compound[1]
Appearance White to light yellow or dark green crystalline powder[1]
Melting Point 285 °C[2]
Density 1.877 g/cm³[2]
Water Solubility 0.1-0.5 g/100 mL at 21.5°C[2]

Synthesis of this compound

The synthesis of this compound can be achieved through multiple pathways, primarily involving the strategic introduction of nitro and sulfonic acid groups onto an aminophenol backbone. Two prominent synthesis routes are outlined below.

Synthesis Route 1: Nitration followed by Sulfonation

A common method for the synthesis of this compound involves a two-step process starting from 2-aminophenol. The first step is the nitration of the aromatic ring to introduce a nitro group, followed by sulfonation to add the sulfonic acid group.[1]

Synthesis_Route_1 start 2-Aminophenol nitration Nitration (Introduce NO₂ group) start->nitration intermediate 2-Amino-4-nitrophenol nitration->intermediate sulfonation Sulfonation (Introduce SO₃H group) intermediate->sulfonation product 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid sulfonation->product

Synthesis Route 1: Nitration followed by Sulfonation.
Synthesis Route 2: Sulfonation followed by Nitration

An alternative synthesis pathway begins with the sulfonation of ortho-aminophenol, followed by a nitration step.[3] This method also yields the desired product and offers an alternative for process optimization depending on precursor availability and reaction conditions.

Synthesis_Route_2 start Ortho-Aminophenol sulfonation Sulfonation (with Sulfuric Acid) start->sulfonation intermediate 3-Amino-4-hydroxy benzenesulfonic acid sulfonation->intermediate nitration Nitration (with Nitric Acid) intermediate->nitration product 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid nitration->product

Synthesis Route 2: Sulfonation followed by Nitration.

Applications in Research and Industry

This compound is a valuable intermediate with a range of applications across different sectors.

Dye Synthesis

The primary application of this compound is as an intermediate in the synthesis of azo dyes.[4] Its chemical structure allows it to act as a coupling agent, leading to the formation of vibrant and stable colorants used in the textile, ink, and paint industries.[1]

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent for the determination of certain metal ions, such as iron.[5] It can also function as a pH indicator.[5]

Pharmaceutical and Biological Research

The compound has been investigated for its potential in drug development and as a diagnostic reagent.[1] It is also utilized in enzyme reaction studies and as a substrate in various biochemical assays.[1]

Experimental Protocol: Generalized Azo Dye Synthesis

The following is a generalized experimental protocol for the synthesis of an azo dye using this compound as the diazo component. This process involves two main stages: diazotization and coupling.

Diazotization of this compound
  • Dissolution: Dissolve a molar equivalent of this compound in a dilute solution of sodium carbonate in water.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite while maintaining the low temperature. Following this, add concentrated hydrochloric acid dropwise until the solution is acidic. The formation of the diazonium salt is indicated by a change in the solution's appearance.

Azo Coupling
  • Coupling Agent Preparation: Prepare a solution of the desired coupling agent (e.g., a phenol or naphthol derivative) in an appropriate solvent, such as a dilute sodium hydroxide solution.

  • Cooling: Cool the coupling agent solution to 0-5°C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the cold coupling agent solution with constant stirring. The azo dye will precipitate out of the solution.

  • Isolation and Purification: The precipitated dye can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification dissolve_amine Dissolve 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid in Na₂CO₃ solution cool_amine Cool to 0-5°C dissolve_amine->cool_amine add_nitrite Add NaNO₂ solution cool_amine->add_nitrite add_acid Add conc. HCl add_nitrite->add_acid diazonium_salt Diazonium Salt Formation add_acid->diazonium_salt coupling_reaction Slowly add Diazonium Salt to Coupling Agent Solution diazonium_salt->coupling_reaction prepare_coupler Prepare Coupling Agent Solution (e.g., Naphthol in NaOH) cool_coupler Cool to 0-5°C prepare_coupler->cool_coupler cool_coupler->coupling_reaction precipitate Azo Dye Precipitation coupling_reaction->precipitate filtration Filter Precipitate precipitate->filtration wash Wash with Cold Water filtration->wash recrystallize Recrystallize from appropriate solvent wash->recrystallize final_product Pure Azo Dye recrystallize->final_product

Generalized workflow for Azo Dye Synthesis.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (AHSBA), with the CAS number 96-67-3, is a versatile aromatic compound of significant interest in the chemical and pharmaceutical industries.[1] Its molecular structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, makes it a valuable intermediate in the synthesis of a variety of organic molecules, most notably azo dyes.[1][2] AHSBA's sulfonic acid group enhances the water solubility of the resulting dyes, a crucial property for their application in textile dyeing. This document provides detailed application notes and experimental protocols for the synthesis of select azo dyes using AHSBA as a key precursor.

The general synthetic pathway involves the diazotization of this compound, followed by a coupling reaction with a suitable aromatic compound. This two-step process allows for the creation of a diverse range of colors.

Applications in Dye Synthesis

This compound serves as a foundational precursor for a wide array of dyes, including mordant, acid, and solvent dyes.[3] Its utility is demonstrated in the production of commercially significant colorants used in the textile, leather, and printing industries.

Table 1: Examples of Dyes Synthesized from this compound

Dye NameC.I. NameCoupling ComponentDye Class
Mordant Brown 33Mordant Brown 332,4-Diaminobenzenesulfonic acidMordant Azo
Acid Orange 148Acid Orange 1483-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneAcid Azo (Metal Complex)
Acid Red 184Acid Red 184Naphthalen-2-olAcid Azo (Metal Complex)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Mordant Brown 33 and Acid Red 184. These procedures are based on established chemical principles of diazotization and azo coupling reactions.

Protocol 1: Synthesis of C.I. Mordant Brown 33

This protocol details the synthesis of C.I. Mordant Brown 33 through the diazotization of 2-Amino-4-nitrophenol (a structurally related compound to AHSBA, for which more detailed data is available for this specific synthesis) and subsequent coupling with 2,4-diaminobenzenesulfonic acid.[2]

Materials:

  • 2-Amino-4-nitrophenol

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2,4-Diaminobenzenesulfonic acid

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Distilled Water

Equipment:

  • Reaction beakers

  • Stirring apparatus

  • Thermometer

  • pH meter or pH indicator paper

  • Buchner funnel and flask

  • Vacuum source

  • Drying oven

Procedure:

Step 1: Diazotization of 2-Amino-4-nitrophenol

  • In a beaker, prepare a solution of 2-amino-4-nitrophenol in distilled water and concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

  • After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization reaction is complete. The resulting solution contains the diazonium salt of 2-amino-4-nitrophenol.

Step 2: Azo Coupling

  • In a separate beaker, dissolve 2,4-diaminobenzenesulfonic acid in an aqueous solution of sodium carbonate.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cooled solution of the coupling component.

  • A colored precipitate of Mordant Brown 33 will begin to form.

  • Maintain the temperature at 0-5 °C and continue stirring for 2-3 hours to ensure the coupling reaction goes to completion.

  • Monitor the completion of the reaction by spot testing for the absence of the diazonium salt.

Step 3: Isolation and Purification

  • Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a cold, dilute brine solution to remove unreacted starting materials and inorganic salts.

  • Dry the purified Mordant Brown 33 in a vacuum oven at 60-70 °C.

Quantitative Data for Mordant Brown 33 Synthesis (per metric ton of product): [4]

Raw MaterialQuantity ( kg/t )
2,4-diaminobenzenesulfonic acid (100%)340
4-nitro-2-aminophenol (100%)240
Hydrochloric acid (31%)260
Sodium nitrite (98%)125
Soda ash (industrial)30

Spectroscopic Data for Mordant Brown 33:

The UV-Visible absorption spectra of Mordant Brown 33 in 50% ethanol exhibit multiple absorption bands depending on the pH. At a pH greater than 3.0, a band at 453 nm corresponding to the neutral form of the dye is observed. At higher pH values, double bands appear at 410 nm and 475 nm, corresponding to the di-anionic form.[5]

Protocol 2: Synthesis of C.I. Acid Red 184

This protocol outlines the synthesis of C.I. Acid Red 184, which involves the diazotization of this compound, coupling with Naphthalen-2-ol, and a final metallization step to form a chromium complex.[1]

Materials:

  • This compound (AHSBA)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Naphthalen-2-ol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Formic acid

  • A chromium salt (e.g., chromium(III) sulfate)

  • Ice

  • Distilled Water

Equipment:

  • Reaction beakers

  • Stirring apparatus

  • Thermometer

  • pH meter or pH indicator paper

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and flask

  • Vacuum source

  • Drying oven

Procedure:

Step 1: Diazotization of this compound

  • In a beaker, suspend AHSBA in water and add concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Continue stirring for 30-60 minutes at 0-5 °C after the addition is complete to ensure full diazotization.

Step 2: Azo Coupling

  • In a separate beaker, dissolve Naphthalen-2-ol in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the Naphthalen-2-ol solution with vigorous stirring.

  • A red precipitate of the azo dye will form.

  • Continue stirring at a low temperature for 2-4 hours to complete the coupling reaction.

Step 3: Metallization (Chromium Complex Formation)

  • Isolate the crude azo dye from Step 2 by filtration.

  • Resuspend the dye in an aqueous solution of formic acid.

  • Add a solution of a chromium salt (e.g., chromium(III) sulfate).

  • Heat the mixture to 130 °C and maintain this temperature for 0.5 to 1.5 hours under reflux.[1] This step facilitates the formation of the stable chromium complex.

  • Cool the reaction mixture and isolate the final Acid Red 184 dye by filtration.

Step 4: Purification and Drying

  • Wash the filter cake with hot water to remove any remaining reactants and byproducts.

  • Dry the purified dye in an oven at a suitable temperature.

Visualizations

Dye Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of azo dyes using this compound.

DyeSynthesisWorkflow AHSBA 3-Amino-2-hydroxy- 5-nitrobenzenesulfonic acid Diazotization Diazotization (NaNO₂, HCl, 0-5°C) AHSBA->Diazotization DiazoniumSalt Diazonium Salt (Intermediate) Diazotization->DiazoniumSalt AzoCoupling Azo Coupling (Alkaline, 0-5°C) DiazoniumSalt->AzoCoupling CouplingComponent Coupling Component (e.g., Naphthalen-2-ol) CouplingComponent->AzoCoupling AzoDye Crude Azo Dye AzoCoupling->AzoDye Metallization Metallization (Optional) (e.g., Cr salt, Heat) AzoDye->Metallization Purification Isolation & Purification AzoDye->Purification If no metallization FinalDye Final Dye Product Metallization->FinalDye FinalDye->Purification

Caption: General workflow for azo dye synthesis.

Logical Relationship of Synthesis Steps

This diagram illustrates the sequential and dependent nature of the key stages in the synthesis process.

LogicalRelationship cluster_0 Synthesis Pathway Diazotization Diazotization of AHSBA Coupling Azo Coupling Diazotization->Coupling Forms reactive intermediate Metallization Metallization Coupling->Metallization Forms chromophore Purification Purification Metallization->Purification Forms stable complex End Final Dye Product Purification->End Start Start with AHSBA Start->Diazotization

Caption: Key stages in dye synthesis.

References

Application of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid in pharmaceutical manufacturing.

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3) is a versatile aromatic sulfonic acid derivative recognized for its role as a key intermediate in various chemical syntheses.[1][2] Its molecular structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, allows for diverse chemical reactivity, making it a valuable building block in the synthesis of complex molecules.[2] While its primary and well-documented application lies within the dye industry as a precursor for azo dyes, it is also frequently cited as an important intermediate in the pharmaceutical sector for the synthesis of a variety of compounds with therapeutic potential.[1][2][3] This document provides an overview of its applications, with a focus on its role in chemical synthesis relevant to pharmaceutical manufacturing, alongside detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 96-67-3[1][3]
Molecular Formula C₆H₆N₂O₆S[1]
Molecular Weight 234.18 g/mol
Appearance White to light yellow crystalline powder[2]
Melting Point 285 °C (decomposes)[3]
Solubility in Water 0.1-0.5 g/100 mL at 21.5 °C[3]
Purity Typically ≥96-99%[1][4]

Application Notes

General Application in Chemical Synthesis

This compound serves as a crucial starting material or intermediate in multi-step organic syntheses. Its functional groups can be selectively modified to introduce a variety of other functionalities, making it a versatile scaffold for building more complex molecular architectures. The amino group can be diazotized and coupled to form azo compounds, or it can be acylated or alkylated. The nitro group can be reduced to an amino group, which can then undergo further reactions. The sulfonic acid group enhances water solubility, a desirable property in many applications.

Application in Pharmaceutical Intermediate Synthesis

The presence of the sulfonamide precursor moiety (benzenesulfonic acid) and the potential to form various substituted aromatic structures after modification of the amino and nitro groups suggest its utility in synthesizing sulfa drugs or other classes of therapeutic agents. For instance, the synthesis of various 3-amino-4-hydroxy-benzenesulfonamide derivatives with activity in cancer cells has been reported, starting from the related compound 4-hydroxy-3-aminobenzenesulfonamide.

Application in Dye Manufacturing

The most well-documented application of this compound is in the manufacturing of azo dyes. The amino group on the benzene ring can be readily diazotized using nitrous acid to form a diazonium salt. This salt can then be coupled with a variety of aromatic compounds (coupling components) such as phenols and anilines to produce a wide range of azo dyes with different colors and properties. These dyes have applications in the textile, ink, and paint industries.[1]

Experimental Protocols

As specific protocols for the synthesis of named pharmaceuticals from this compound are not publicly available, this section provides a detailed protocol for the synthesis of the title compound itself, and a representative protocol for the synthesis of an azo dye, which illustrates a key reaction of this intermediate.

Protocol 1: Synthesis of this compound

This protocol is a general representation of the sulfonation and nitration of an aromatic precursor.

Objective: To synthesize this compound from 2-aminophenol.

Materials:

  • 2-Aminophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled water

  • Beakers, flasks, and other standard laboratory glassware

  • Magnetic stirrer and hot plate

  • Filtration apparatus

Procedure:

  • Sulfonation: In a fume hood, slowly add a stoichiometric amount of 2-aminophenol to an excess of concentrated sulfuric acid in a flask cooled in an ice bath. Stir the mixture until all the 2-aminophenol has dissolved.

  • Nitration: While maintaining the low temperature, slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture with continuous stirring. The temperature should be carefully monitored and kept below 10 °C.

  • Reaction Completion: After the addition of the nitrating mixture is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure the completion of the reaction.

  • Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash it with cold distilled water to remove any remaining acid.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

Expected Yield: The yield can vary depending on the specific reaction conditions but is typically in the range of 70-85%.

Purity Analysis: The purity of the synthesized compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Protocol 2: Synthesis of an Azo Dye using this compound

This protocol demonstrates the diazotization of this compound and subsequent coupling to form an azo dye.

Objective: To synthesize a simple azo dye using this compound and a coupling agent (e.g., phenol).

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ice

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Dissolve a measured amount of this compound in a dilute solution of hydrochloric acid, cooling the mixture in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the mixture with constant stirring. Maintain the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

  • Preparation of Coupling Solution:

    • In a separate beaker, dissolve a stoichiometric amount of phenol in a dilute aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. An intensely colored precipitate of the azo dye should form immediately.

  • Isolation and Purification:

    • Allow the coupling reaction to proceed for a short period in the ice bath.

    • Collect the dye precipitate by vacuum filtration.

    • Wash the precipitate with cold water and then a small amount of a suitable organic solvent to remove unreacted starting materials.

    • Recrystallize the crude dye from an appropriate solvent to obtain a pure product.

  • Drying: Dry the purified dye in an oven at a suitable temperature.

Visualizations

The following diagrams illustrate the synthesis workflow of this compound and its subsequent use in a typical azo dye synthesis.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-Aminophenol step1 Sulfonation (Conc. H₂SO₄) start->step1 intermediate 2-Amino-1-hydroxybenzene-sulfonic acid step1->intermediate step2 Nitration (Conc. HNO₃/H₂SO₄) intermediate->step2 product This compound step2->product

Caption: Synthesis of the target compound.

Azo_Dye_Synthesis cluster_azo Azo Dye Synthesis Workflow start_compound 3-Amino-2-hydroxy- 5-nitrobenzenesulfonic acid diazotization Diazotization (NaNO₂/HCl, 0-5°C) start_compound->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt coupling_reaction Azo Coupling diazonium_salt->coupling_reaction coupling_agent Coupling Agent (e.g., Phenol in NaOH) coupling_agent->coupling_reaction azo_dye Azo Dye Product coupling_reaction->azo_dye

Caption: Azo dye synthesis workflow.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its primary, well-established application is in the synthesis of azo dyes. While its importance as an intermediate in the pharmaceutical industry is frequently stated in commercial and technical literature, specific, publicly available examples of its use in the manufacture of named pharmaceutical active ingredients, along with detailed experimental protocols, are scarce. The provided protocols for the synthesis of the compound itself and for a representative azo dye illustrate the key chemical transformations it undergoes. Further research into proprietary and patent literature may reveal more specific applications in pharmaceutical manufacturing.

References

Application Notes: Utilizing 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (AHSNB), also known as 2-Amino-4-nitrophenol-6-sulfonic acid, is a versatile organic compound with applications in various scientific fields, including as an intermediate in the synthesis of dyes and pharmaceuticals.[1][2][3] Its chemical structure, featuring amino, hydroxyl, and sulfonic acid functional groups, allows it to form colored complexes with metal ions, making it a candidate for use in biochemical assays for metal ion detection.[1] This document provides detailed protocols for the potential application of AHSNB in the spectrophotometric determination of iron (III) and its characterization as a pH indicator.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 96-67-3[1]
Molecular Formula C₆H₆N₂O₆S[1][3]
Appearance Light yellow to dark green crystalline powder[1]
Solubility Soluble in water[1]

Application 1: Spectrophotometric Determination of Iron (III)

The ability of this compound to form colored complexes with metal ions can be exploited for the quantitative determination of iron (III) in biological and environmental samples.[1][2] The following protocol outlines the steps to develop and validate a spectrophotometric assay for iron (III) using AHSNB.

Principle

This compound is expected to form a stable, colored complex with iron (III) ions in a solution. The intensity of the color, which is directly proportional to the concentration of the iron (III)-AHSNB complex, can be measured using a spectrophotometer. By establishing a standard curve with known concentrations of iron (III), the concentration of iron (III) in an unknown sample can be determined.

Experimental Protocol

This protocol describes the steps to determine the optimal conditions for the assay and to quantify iron (III) in a sample.

1. Determination of Optimal Wavelength (λmax)

  • Prepare a solution of the Fe(III)-AHSNB complex by mixing a standard solution of FeCl₃ with an excess of AHSNB solution.

  • Scan the absorbance of the resulting colored solution over a range of wavelengths (e.g., 400-800 nm) using a spectrophotometer to identify the wavelength of maximum absorbance (λmax).

2. Effect of pH on Complex Formation

  • Prepare a series of solutions containing a fixed concentration of Fe(III) and AHSNB at different pH values (e.g., pH 2 to 8).

  • Measure the absorbance of each solution at the predetermined λmax.

  • Plot absorbance versus pH to determine the optimal pH for maximum color development.

3. Calibration Curve

  • Prepare a series of standard solutions of Fe(III) with known concentrations.

  • To each standard, add the AHSNB reagent at the optimal pH.

  • Measure the absorbance of each standard at the λmax.

  • Plot a graph of absorbance versus Fe(III) concentration. This will be the calibration curve.

4. Quantification of Iron (III) in a Sample

  • Prepare the unknown sample and adjust its pH to the optimal value.

  • Add the AHSNB reagent and allow the color to develop.

  • Measure the absorbance of the sample at the λmax.

  • Determine the concentration of Fe(III) in the sample by interpolating its absorbance value on the calibration curve.

Data Presentation

The following table summarizes the key parameters that need to be experimentally determined for the spectrophotometric determination of Fe(III) using AHSNB.

ParameterTo Be Determined Experimentally
Optimal pH
λmax of Fe(III)-AHSNB complex
Molar Absorptivity (ε)
Linear Range (Beer's Law)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Experimental Workflow Diagram

Spectrophotometric_Iron_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis reagents Prepare AHSNB Reagent & Fe(III) Standards mix Mix Sample/Standard with AHSNB Reagent reagents->mix sample Prepare Sample (e.g., adjust pH) sample->mix incubate Incubate for Color Development mix->incubate measure Measure Absorbance at λmax incubate->measure analyze Determine Fe(III) Concentration from Standard Curve measure->analyze

Caption: Workflow for the spectrophotometric determination of Iron (III) using AHSNB.

Application 2: Characterization as a pH Indicator

The presence of acidic and basic functional groups in this compound suggests its potential use as a pH indicator. A change in the protonation state of the molecule with varying pH can lead to a change in its electronic structure and, consequently, a visible color change.

Principle

A pH indicator is a weak acid or weak base that changes color at a specific pH. The pH at which the indicator changes color is dependent on its acid dissociation constant (pKa). By observing the color change of an AHSNB solution across a range of pH values, its utility as a pH indicator can be assessed.

Experimental Protocol

1. Preparation of AHSNB Indicator Solution

  • Prepare a dilute aqueous solution of AHSNB.

2. Determination of pH-Dependent Spectral Changes

  • Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 1 to 14).

  • Add a small, constant amount of the AHSNB indicator solution to each buffer.

  • Record the visible color of each solution.

  • For a more quantitative analysis, measure the absorbance spectrum of each solution using a spectrophotometer.

3. Determination of pKa

  • Plot the absorbance at a specific wavelength (where the change is most significant) against the pH.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which corresponds to the point where the concentrations of the acidic and basic forms of the indicator are equal.

Data Presentation

The following table should be completed with experimentally determined data to characterize AHSNB as a pH indicator.

ParameterTo Be Determined Experimentally
pKa
pH Transition Range
Color in Acidic Form
Color in Basic Form

Logical Relationship Diagram

pH_Indicator_Principle cluster_equilibrium Acid-Base Equilibrium cluster_ph_effect Effect of pH HIn Protonated Form (H-AHSNB) Color A In_ Deprotonated Form (AHSNB⁻) Color B HIn->In_ + OH⁻ low_pH Low pH [H-AHSNB] > [AHSNB⁻] Dominant Color: A In_->HIn + H⁺ high_pH High pH [AHSNB⁻] > [H-AHSNB] Dominant Color: B pKa pH = pKa [H-AHSNB] = [AHSNB⁻] Intermediate Color

Caption: Principle of AHSNB as a pH indicator based on acid-base equilibrium.

References

Application Notes and Protocols for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (AHSNA) as a versatile reagent in analytical chemistry. AHSNA's unique molecular structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, allows for its application in various analytical techniques, including spectrophotometric determination of metal ions and pH indication.[1][2]

Spectrophotometric Determination of Ferric Iron (Fe³⁺)

AHSNA forms a stable, colored complex with ferric iron (Fe³⁺) in an acidic medium, allowing for its quantitative determination using spectrophotometry. This method is valuable for the analysis of iron in various samples, including pharmaceuticals and environmental monitoring.[3]

Logical Workflow for Spectrophotometric Iron Determination

A Sample Preparation B Addition of AHSNA Reagent A->B Add C pH Adjustment (Acidic) B->C Adjust D Complex Formation C->D Incubate E Spectrophotometric Measurement D->E Measure Absorbance F Data Analysis E->F Calculate Concentration

Caption: Workflow for the spectrophotometric determination of Fe³⁺ using AHSNA.

Quantitative Data

While specific validated data for AHSNA is not extensively published, the following table outlines the typical parameters that should be determined during method validation, based on similar spectrophotometric methods for iron determination.

ParameterFe(III) Determination with AHSNA (Expected Performance)
Wavelength of Max. Absorbance (λmax) To be determined experimentally (typically in the visible range)
Linearity Range To be determined (e.g., 0.1 - 10 µg/mL)
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Molar Absorptivity (ε) To be determined
Optimal pH Acidic (e.g., pH 2.5–4.0)
Reaction Time To be determined (time for stable complex formation)
Experimental Protocol

This protocol provides a general framework for the spectrophotometric determination of Fe³⁺ using AHSNA. Optimization and validation are required for specific applications.

1. Reagents and Materials:

  • This compound (AHSNA) solution (e.g., 0.1% w/v in deionized water)

  • Standard stock solution of Fe³⁺ (e.g., 1000 ppm)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Buffer solution (e.g., acetate buffer) for pH control

  • Spectrophotometer

  • Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

  • Prepare a series of standard Fe³⁺ solutions of known concentrations by diluting the stock solution.

  • The concentration range should be selected to establish a linear calibration curve.

3. Sample Preparation:

  • Dissolve the sample containing iron in a suitable solvent.

  • If necessary, perform acid digestion to convert all iron to the Fe³⁺ state.

  • Filter the sample solution to remove any particulate matter.

4. Measurement Procedure:

  • Pipette a known volume of the standard or sample solution into a volumetric flask.

  • Add a specific volume of the AHSNA reagent solution.

  • Adjust the pH to the optimal acidic range using HCl or a buffer solution.

  • Allow sufficient time for the color of the Fe³⁺-AHSNA complex to develop and stabilize.

  • Measure the absorbance of the solution at the predetermined λmax against a reagent blank.

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of Fe³⁺ in the sample by interpolating its absorbance on the calibration curve.

AHSNA as a pH Indicator

The acidic and basic forms of AHSNA exhibit different colors, making it a useful visual indicator for acid-base titrations and for estimating the pH of solutions.[3] The color change is attributed to the protonation or deprotonation of the functional groups on the aromatic ring.

Logical Relationship of AHSNA as a pH Indicator

A Acidic Form (H-AHSNA) B Basic Form (AHSNA⁻) A->B + OH⁻ B->A + H⁺ C H⁺

Caption: Equilibrium between the acidic and basic forms of AHSNA.

Indicator Properties
PropertyAHSNA as a pH Indicator
pKa To be determined
pH Transition Range To be determined
Color in Acidic Form To be determined
Color in Basic Form To be determined
Experimental Protocol for Characterization

1. Determination of pKa and pH Transition Range:

  • Prepare a solution of AHSNA in deionized water.

  • Using a pH meter and a spectrophotometer, titrate the AHSNA solution with a standard solution of a strong base (e.g., NaOH).

  • Record the absorbance spectrum at different pH values.

  • Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The pKa is the pH at the midpoint of the transition.

  • The pH range over which the color change occurs is the pH transition range.

2. Visual Color Determination:

  • Prepare a series of buffer solutions with known pH values.

  • Add a few drops of the AHSNA indicator solution to each buffer.

  • Observe and record the color of the solution at each pH to determine the colors of the acidic and basic forms.

Applications in Drug Development and Other Areas

Beyond its direct use in metal ion determination and as a pH indicator, AHSNA serves as a crucial intermediate in the synthesis of various organic molecules with applications in the pharmaceutical and dye industries.[4][5] Its functional groups allow for a variety of chemical modifications to produce compounds with desired properties.[1]

  • Pharmaceutical Synthesis: AHSNA can be a precursor for the synthesis of novel drug candidates. The amino and hydroxyl groups are particularly reactive and can be modified to introduce pharmacologically active moieties.

  • Dye Synthesis: The diazonium salt of AHSNA can be coupled with various aromatic compounds to produce a wide range of azo dyes.[1]

  • Biochemical Assays: The ability of AHSNA to interact with metal ions suggests its potential use in enzymatic studies where metal ions act as cofactors.[2]

Further research into the analytical applications of this compound is warranted to fully explore its potential as a versatile and valuable reagent.

References

High-performance liquid chromatography (HPLC) method for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Analysis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid by Reversed-Phase HPLC

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of this compound (CAS No. 96-67-3). The compound is a significant intermediate in the pharmaceutical and dye industries.[1][2] The described reversed-phase HPLC method is designed to provide excellent resolution and accurate quantification, making it suitable for quality control and research applications.[3]

Compound Information

This compound is a water-soluble, crystalline powder.[1][3] Its analysis is crucial for ensuring the purity of starting materials and intermediates in various synthetic processes.

PropertyValue
CAS Number 96-67-3[1][3]
Molecular Formula C₆H₆N₂O₆S[1][3]
Molecular Weight 234.18 g/mol
Appearance Light yellow to dark green crystalline powder[3]
Solubility Soluble in water[1][2][3]

Experimental Protocol: HPLC Method

This protocol utilizes a reversed-phase HPLC system with a C18 column and gradient elution for the separation and analysis of the target analyte.[3]

Instrumentation and Consumables
  • HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, nylon or PTFE).

  • HPLC-grade Acetonitrile.

  • HPLC-grade water.

  • Phosphoric acid (or Formic acid for MS-compatibility).[4]

  • This compound reference standard (>98% purity).[2]

Chromatographic Conditions
ParameterSpecification
Stationary Phase C18 Column (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or λmax determined by PDA scan)
Run Time 20 minutes
Mobile Phase Gradient
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
15.0595
15.1955
20.0955
Preparation of Solutions
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (95:5, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This solution should be stored at 4°C.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 75 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation and System Suitability

The performance of the HPLC method should be evaluated using system suitability tests. Quantitative data should demonstrate linearity and reproducibility. The following tables present hypothetical but typical data for this analysis.

Table 1: System Suitability Parameters
AnalyteRetention Time (t_R)Tailing Factor (T_f)Theoretical Plates (N)
This compound~ 5.2 min≤ 1.5≥ 2000
Table 2: Linearity and Calibration
Concentration (µg/mL)Peak Area (Arbitrary Units)
118,500
593,000
10187,000
25465,000
50940,000
751,400,000
Correlation Coefficient (r²) ≥ 0.999

Visualization of Experimental Workflow

The logical flow of the analytical process, from sample preparation to final data reporting, is illustrated below.

HPLC_Workflow Figure 1: Experimental workflow for the HPLC analysis. cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep_Standards Prepare Calibration Standards Injection Inject Samples & Standards Prep_Standards->Injection Prep_Samples Prepare Sample Solutions Prep_Samples->Injection HPLC_System HPLC System Setup (Gradient, Flow, Temp) HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Acquisition Data Acquisition (Chromatogram) Detection->Acquisition Integration Peak Integration & Calibration Curve Acquisition->Integration Report Generate Final Report (Concentration, Purity) Integration->Report

Caption: Figure 1: Experimental workflow for the HPLC analysis.

Conclusion

The described reversed-phase HPLC method provides a reliable and reproducible approach for the quantitative determination of this compound. The method is suitable for routine quality control in industrial settings and for research purposes where accurate measurement of this compound is required. Optimization of the mobile phase pH may be necessary to improve peak shape for specific impurity profiles.[3]

References

Application Notes and Protocols for the Diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid. This process is a critical step in the synthesis of various azo compounds, which are widely used as dyes and in other industrial applications.

Disclaimer: This protocol is intended for use by qualified professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Introduction

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[1] This reaction is fundamental in organic synthesis, particularly for producing azo dyes. The resulting diazonium salt of this compound is a versatile intermediate that can be used in subsequent azo coupling reactions to create a variety of colored compounds. The reaction involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[1][2] Due to the instability of diazonium salts, the reaction must be carried out at low temperatures (0-5 °C).[1][3]

Safety Precautions

WARNING: Diazonium salts are thermally unstable and can be explosive in their solid, dry state.[4][5] They are also sensitive to friction and shock.[5] The following safety protocols are mandatory:

  • Temperature Control: Strictly maintain the reaction temperature below 5°C, as diazonium salts are unstable at higher temperatures.[4][6]

  • In Situ Use: The diazonium salt solution should be used immediately after preparation and should not be isolated or stored.[1]

  • Stoichiometry: Use only a stoichiometric amount of sodium nitrite to avoid excess, which can lead to side reactions and instability.[4][5]

  • Quenching: Any remaining diazonium salt should be safely quenched before disposal.

  • Handling: Never scratch or grind solid diazonium compounds. Use plastic spatulas instead of metal ones if handling is unavoidable.[4][5]

  • Ventilation: Always vent any gases generated during the reaction.[4][5]

Reaction Principle

The diazotization of this compound proceeds by the reaction of its primary amine group with nitrous acid (HNO₂). The nitrous acid is formed in the reaction mixture from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl). The overall reaction is as follows:

NaNO₂ + HCl → HONO + NaCl[3]

Ar-NH₂ + HONO + HCl → Ar-N₂⁺Cl⁻ + 2H₂O[3]

Where "Ar" represents the 2-hydroxy-5-nitro-benzenesulfonic acid moiety. The reaction is performed in an acidic medium to facilitate the formation of the nitrosonium ion (NO⁺), the electrophile that attacks the amino group.

Experimental Protocol

This protocol details the formation of the diazonium salt solution, which is intended for immediate use in a subsequent coupling reaction.

4.1 Materials and Reagents

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

4.2 Detailed Procedure

  • Preparation of the Amine Solution: In a beaker of appropriate size, create a suspension of one molar equivalent of this compound in a mixture of concentrated hydrochloric acid and distilled water.[6]

  • Cooling: Place the beaker in an ice-salt bath and begin stirring with a magnetic stirrer. Cool the suspension to a temperature between 0 °C and 5 °C. It is critical to maintain this temperature range throughout the procedure.[3][6]

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of a stoichiometric equivalent of sodium nitrite in cold distilled water.[6]

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirring amine suspension using a dropping funnel.[6] The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.

  • Reaction Completion: After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure the diazotization is complete.[6]

  • Endpoint Detection: Check for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.[7][8]

  • Immediate Use: The resulting pale yellow diazonium salt solution is highly reactive and unstable. It should be used without delay in the next synthetic step (e.g., azo coupling).[1][6]

Data Presentation: Key Reaction Parameters

The following table summarizes the typical conditions for the diazotization of aromatic amines. These values serve as a guideline and may require optimization for this specific substrate.

ParameterValue/ConditionPurposeCitation
Temperature 0 - 5 °CTo ensure the stability of the diazonium salt.[3][4]
pH / Acidity Strongly Acidic (using HCl or H₂SO₄)To generate nitrous acid in situ and stabilize the diazonium salt.[3][]
Reagent Molar Ratio Amine : NaNO₂ ≈ 1 : 1To ensure complete conversion without significant excess of unstable nitrous acid.[4][5]
Reaction Time 15 - 30 minutes (post-addition)To allow the reaction to proceed to completion.[6]
Endpoint Indicator Starch-iodide paperTo confirm the presence of a slight excess of nitrous acid, indicating the reaction endpoint.[7]

Visualizations

6.1 Experimental Workflow

Diazotization_Workflow cluster_prep Preparation A Suspend Amine in HCl/Water C Cool Amine Suspension to 0-5 °C A->C B Prepare NaNO2 Solution D Slowly Add NaNO2 Solution (Keep Temp < 5 °C) B->D C->D E Stir for 15-30 min at 0-5 °C D->E F Test with Starch-Iodide Paper E->F G Diazonium Salt Solution (Use Immediately) F->G

References

Application Notes and Protocols for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid as a corrosion inhibitor, particularly for mild steel in acidic environments. The information is intended for researchers in materials science, chemistry, and engineering.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. This compound is an aromatic organic compound with multiple functional groups, including amino (-NH₂), hydroxyl (-OH), nitro (-NO₂), and sulfonic acid (-SO₃H) groups. These groups, particularly the heteroatoms (N, O, S) and the aromatic ring, can facilitate the adsorption of the molecule onto a metal surface, forming a protective layer that inhibits corrosion. This document outlines the application and evaluation of this compound as a corrosion inhibitor.

Proposed Mechanism of Inhibition

The corrosion inhibition of this compound is primarily attributed to its adsorption on the metal surface. The lone pair electrons on the nitrogen, oxygen, and sulfur atoms, as well as the π-electrons of the benzene ring, can interact with the vacant d-orbitals of iron atoms on the steel surface. This interaction can be either physisorption (electrostatic interaction) or chemisorption (covalent bonding), leading to the formation of a protective film that isolates the metal from the corrosive medium. The presence of multiple functional groups can lead to a more stable and effective protective layer.

Disclaimer: The quantitative data presented in the following sections is based on studies of a structurally similar compound, 3-aminobenzene sulfonic acid, and is provided for illustrative purposes to demonstrate typical experimental outcomes and data presentation. Actual results for this compound may vary.

Quantitative Data Summary

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%). The following tables summarize typical data obtained from electrochemical experiments for a related aminobenzenesulfonic acid derivative on carbon steel in a corrosive environment.

Table 1: Potentiodynamic Polarization Data

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (IE%)
Blank-45025070120-
50-435856811566.0
100-420506511080.0
250-410286210588.8
500-400156010094.0
1000-39510589896.0

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank150120-
504508066.7
1007506580.0
25013005088.5
50025003594.0
100032003095.3

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound.

Materials and Equipment
  • Working Electrode: Mild steel coupons (e.g., AISI 1018 or similar) with a defined exposed surface area.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum or graphite rod.

  • Corrosive Medium: 1 M Hydrochloric acid (HCl) or 0.5 M Sulfuric acid (H₂SO₄) solution.

  • Inhibitor: this compound (analytical grade).

  • Electrochemical Workstation: Potentiostat/Galvanostat with EIS capability.

  • Glassware: Corrosion cell, beakers, graduated cylinders.

  • Surface Preparation: Abrasive papers (e.g., silicon carbide) of various grits, degreasing agent (e.g., acetone, ethanol), distilled water.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Electrochemical Measurements cluster_analysis Data Analysis prep_electrode Working Electrode Preparation (Polishing, Degreasing) ocp Open Circuit Potential (OCP) Measurement prep_electrode->ocp prep_solution Solution Preparation (Corrosive Medium + Inhibitor Concentrations) prep_solution->ocp pdp Potentiodynamic Polarization (PDP) ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) pdp->eis tafel Tafel Extrapolation (from PDP data) pdp->tafel circuit_fitting Equivalent Circuit Fitting (from EIS data) eis->circuit_fitting calc_ie Calculate Inhibition Efficiency (IE%) tafel->calc_ie circuit_fitting->calc_ie

Caption: General workflow for electrochemical evaluation of the corrosion inhibitor.
Protocol for Potentiodynamic Polarization (PDP)

  • Electrode Preparation:

    • Mechanically polish the mild steel coupon with a series of silicon carbide papers of increasing grit size (e.g., 240, 400, 600, 800, 1200).

    • Degrease the polished coupon with acetone, followed by rinsing with distilled water and drying.

    • Mount the coupon in an electrode holder, ensuring a fixed surface area is exposed to the solution.

  • Solution Preparation:

    • Prepare a stock solution of the corrosive medium (e.g., 1 M HCl).

    • Prepare a stock solution of this compound in the corrosive medium.

    • Prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 250, 500, 1000 ppm) by diluting the inhibitor stock solution with the corrosive medium. Also, prepare a blank solution without the inhibitor.

  • Electrochemical Measurement:

    • Assemble the three-electrode corrosion cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the test solution.

    • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 30-60 minutes until a steady state is reached.

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • From the resulting Tafel plot (log I vs. E), extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank is the corrosion current density in the absence of the inhibitor and Icorr_inh is the corrosion current density in the presence of the inhibitor.

Protocol for Electrochemical Impedance Spectroscopy (EIS)
  • Electrode and Solution Preparation: Follow the same steps as in the PDP protocol.

  • Electrochemical Measurement:

    • After reaching a stable OCP, apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).

    • Model the impedance data using an appropriate equivalent electrical circuit. A simple Randles circuit is often a good starting point.

    • Extract the charge transfer resistance (Rct) from the fitted data.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inh is the charge transfer resistance in the presence of the inhibitor.

Proposed Inhibition Mechanism Visualization

The following diagram illustrates the proposed mechanism of how this compound inhibits the corrosion of a steel surface.

Caption: Proposed mechanism of corrosion inhibition by adsorption.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling corrosive acids and chemicals.

  • Work in a well-ventilated area or under a fume hood.

  • Dispose of all chemical waste according to institutional and local regulations.

These application notes and protocols provide a foundational guide for researchers interested in the use of this compound as a corrosion inhibitor. It is recommended to consult specific research literature for more advanced applications and detailed mechanistic studies.

Laboratory handling and storage procedures for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe laboratory handling and storage of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

1. Chemical and Physical Properties

This compound is a light yellow to dark green crystalline powder.[1] It is an aromatic sulfonic acid with the molecular formula C₆H₆N₂O₆S and a molecular weight of 234.19 g/mol .[1][2] Its solubility in water is reported to be between 1 to 5 mg/mL at 21.5°C.[1][2]

2. Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated precautionary statements.

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Category 3H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
Carcinogenicity Category 2H351: Suspected of causing cancer.
Reproductive Toxicity Category 1BH360: May damage fertility or the unborn child.
Specific Target Organ Toxicity (Repeated Exposure) Category 1 (Blood)H372: Causes damage to organs (Blood) through prolonged or repeated exposure if inhaled.
Aquatic Hazard (Chronic) Category 3H412: Harmful to aquatic life with long lasting effects.
Skin Corrosion/Irritation Category 2Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation Category 2Causes serious eye irritation.[3]

3. Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment must be worn when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and/or a face shield are mandatory.

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are required. Wear protective gloves (e.g., nitrile) at all times.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3]

4. Laboratory Handling Protocol

This protocol outlines the general steps for handling this compound in a laboratory setting.

4.1. Preparation and Weighing

  • Ensure all necessary PPE is correctly worn.

  • Conduct all handling operations within a certified chemical fume hood.

  • Carefully transfer the required amount of the solid compound from its storage container to a weighing vessel.

  • Avoid generating dust. Use a spatula for transfers.

  • Close the primary container tightly immediately after use.

4.2. Dissolution

  • Add the weighed solid to the desired solvent in a suitable reaction vessel. This compound has excellent solubility in water and ethanol.[4]

  • Stir the mixture gently until the solid is fully dissolved.

  • If heating is required, use a water bath or a heating mantle with a stirrer. Avoid open flames.

5. Spill and Waste Management

  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous waste.[3]

6. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.

7. Storage Procedures

Proper storage is essential to maintain the stability and integrity of this compound.

  • General Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Security: The storage area should be locked and accessible only to authorized personnel.[5]

8. Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for safe handling and emergency response.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Waste Dispose of Waste Dissolve->Waste Store Store Securely Waste->Store

Caption: Workflow for Safe Handling of this compound.

Emergency_Response_Plan cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill or Exposure Occurs Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Spill->FirstAid Absorb Absorb Spill Evacuate->Absorb DisposeSpill Dispose of Waste Absorb->DisposeSpill Medical Seek Medical Attention FirstAid->Medical

Caption: Emergency Response Plan for Spills and Exposures.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid as an Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Their synthesis is a cornerstone of industrial organic chemistry, with applications spanning the textile, leather, paper, and food industries.[2] The general route for preparing azo dyes involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine.[2]

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3) is a crucial intermediate in the production of a variety of azo dyes, particularly acid and mordant dyes.[3][4] Its molecular structure, featuring an amino group for diazotization, a hydroxyl group, a sulfonic acid group for water solubility, and a nitro group, allows for the synthesis of dyes with specific shades and good fastness properties.[5] This document provides detailed experimental protocols for the synthesis of azo dyes using this compound as the diazo component, focusing on the preparation of C.I. Acid Yellow 99, C.I. Acid Red 184, and C.I. Mordant Brown 97.

General Synthesis Workflow

The synthesis of azo dyes from this compound follows a well-established reaction sequence. The primary amine is first converted to a diazonium salt, which is then reacted with a suitable coupling component to form the final azo dye.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid D Diazonium Salt (Intermediate) A:e->D:w  0-5 °C B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D F Azo Dye (Final Product) D:e->F:w  Alkaline or  Acidic Conditions E Coupling Component (e.g., Phenol, Naphthol, Amine) E->F

Caption: General workflow for the synthesis of azo dyes.

Data Presentation

Table 1: Properties of Key Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₆H₆N₂O₆S234.1996-67-3
3-Oxo-N-phenylbutanamide (Acetoacetanilide)C₁₀H₁₁NO₂177.19102-01-2
Naphthalen-2-ol (2-Naphthol)C₁₀H₈O144.17135-19-3
2,4-Diaminobenzenesulfonic acidC₆H₈N₂O₃S188.2188-63-1
Sodium NitriteNaNO₂69.007632-00-0

Table 2: Summary of Synthesized Azo Dyes and Reaction Conditions

Target DyeC.I. NumberCoupling ComponentCoupling pHExpected Color
C.I. Acid Yellow 99139003-Oxo-N-phenylbutanamideMildly AcidicReddish-light Yellow
C.I. Acid Red 18415685Naphthalen-2-olAlkalinePurplish-Red
C.I. Mordant Brown 97132532,4-Diaminobenzenesulfonic acidAcidicRed-light Brown

Experimental Protocols

Disclaimer: The following protocols are illustrative and based on established chemical principles for azo dye synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt, which is a common intermediate for the subsequent coupling reactions.

Materials:

  • This compound (10 mmol, 2.34 g)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂) (10.5 mmol, 0.72 g)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, create a suspension of this compound (2.34 g) in 50 mL of distilled water.

  • Carefully add 5 mL of concentrated hydrochloric acid to the suspension.

  • Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite (0.72 g) in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of the amine over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.

  • The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.

Protocol 2: Synthesis of C.I. Acid Yellow 99

This protocol details the coupling of the diazonium salt with 3-Oxo-N-phenylbutanamide.

Materials:

  • Diazonium salt solution from Protocol 1

  • 3-Oxo-N-phenylbutanamide (Acetoacetanilide) (10 mmol, 1.77 g)

  • Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 3-Oxo-N-phenylbutanamide (1.77 g) in 100 mL of warm water containing a small amount of sodium hydroxide to aid dissolution, then cool to 10-15 °C.

  • Adjust the pH of the coupling component solution to 4-5 by adding a saturated solution of sodium acetate.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the solution of the coupling component with vigorous stirring, while maintaining the temperature at 10-15 °C.

  • A yellow precipitate of the azo dye will form.

  • Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature.

  • Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the purified dye in a vacuum oven at 60 °C.

  • For the final C.I. Acid Yellow 99, a subsequent metal complexation step with a chromium salt is required, which is beyond the scope of this protocol.

G cluster_0 Diazotization cluster_1 Coupling A 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid B Diazonium Salt A->B  NaNO₂, HCl  0-5 °C D C.I. Acid Yellow 99 (pre-complexation) B->D C 3-Oxo-N-phenylbutanamide C->D

Caption: Synthesis of C.I. Acid Yellow 99.

Protocol 3: Synthesis of C.I. Acid Red 184

This protocol describes the coupling of the diazonium salt with Naphthalen-2-ol.

Materials:

  • Diazonium salt solution from Protocol 1

  • Naphthalen-2-ol (2-Naphthol) (10 mmol, 1.44 g)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve Naphthalen-2-ol (1.44 g) in 50 mL of a 10% sodium hydroxide solution.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the alkaline solution of 2-naphthol with vigorous stirring, maintaining the temperature below 5 °C.

  • An intense purplish-red precipitate of the azo dye will form.[6]

  • Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • "Salt out" the dye by adding sodium chloride to the mixture until precipitation is complete.

  • Filter the crude dye using a Buchner funnel and wash it with a cold, saturated sodium chloride solution.

  • Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to obtain the purified dye.

  • Dry the purified dye in a vacuum oven at 60 °C.

  • The final step in the manufacturing of C.I. Acid Red 184 involves forming a chromium complex.[6]

G cluster_0 Diazotization cluster_1 Coupling A 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid B Diazonium Salt A->B  NaNO₂, HCl  0-5 °C D C.I. Acid Red 184 (pre-complexation) B->D C Naphthalen-2-ol C->D  NaOH (aq)

Caption: Synthesis of C.I. Acid Red 184.

Protocol 4: Synthesis of C.I. Mordant Brown 97

This protocol details the coupling of the diazonium salt with 2,4-Diaminobenzenesulfonic acid.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2,4-Diaminobenzenesulfonic acid (10 mmol, 1.88 g)

  • Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl)

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 2,4-Diaminobenzenesulfonic acid (1.88 g) in 100 mL of water with the addition of a minimal amount of sodium carbonate to achieve a clear solution.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the solution of the coupling component with vigorous stirring, maintaining the temperature at 0-5 °C.

  • A brown precipitate of the azo dye will form.

  • Continue stirring the mixture for 2-3 hours at low temperature.

  • Slowly acidify the reaction mixture with dilute hydrochloric acid to complete the precipitation of the dye.

  • Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water.

  • Dry the purified dye in a vacuum oven at 70-80 °C.

G cluster_0 Diazotization cluster_1 Coupling A 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid B Diazonium Salt A->B  NaNO₂, HCl  0-5 °C D C.I. Mordant Brown 97 B->D C 2,4-Diaminobenzenesulfonic acid C->D  Acidic conditions

Caption: Synthesis of C.I. Mordant Brown 97.

References

Application Notes and Protocols for the Purification of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Its purity is critical for the quality, efficacy, and safety of the final products. This document provides detailed application notes and protocols for the purification of this compound, focusing on recrystallization and purity assessment by High-Performance Liquid Chromatography (HPLC).

Common impurities in commercially available or synthetically produced this compound may include unreacted starting materials (e.g., 2-aminophenol), by-products from incomplete or over-nitration, and other side-products from the sulfonation reaction.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 96-67-3[1][3]
Molecular Formula C₆H₆N₂O₆S[1][3]
Molecular Weight 234.19 g/mol [1]
Appearance Light yellow to dark green crystalline powder[1]
Solubility Soluble in water.[1][3][4] Soluble in ethanol.[4]
Melting Point Decomposes above 300°C[3]

Purification Technique: Recrystallization

Recrystallization is a fundamental and effective technique for purifying solid organic compounds based on their differential solubility in a particular solvent at varying temperatures.

Selection of Recrystallization Solvent

The ideal solvent for recrystallization should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature. Based on available data, water and ethanol are suitable solvents for the recrystallization of this compound due to its polar nature.[1][4]

Estimated Solubility Data
SolventTemperature (°C)Estimated Solubility ( g/100 mL)
Water20~1-2
Water90~15-20
Ethanol20~0.5-1
Ethanol78 (boiling point)~8-12

Disclaimer: This data is estimated and should be confirmed experimentally for process optimization.

Experimental Protocol: Recrystallization from Water

This protocol describes the purification of 10 g of crude this compound.

Materials:

  • Crude this compound (10 g)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks (250 mL)

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Spatula

  • Watch glass

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place 10 g of crude this compound in a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 50 mL of deionized water.

  • Heating: Gently heat the mixture on a heating mantle or hot plate with continuous stirring. Bring the solution to a near boil.

  • Complete Dissolution: Gradually add more hot deionized water in small portions until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 0.1-0.2 g) to adsorb colored impurities. Reheat the solution to boiling for 5-10 minutes with stirring.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the charcoal and any insoluble materials.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on a watch glass in a drying oven at 60-80°C or in a desiccator under vacuum until a constant weight is achieved.

Expected Results
ParameterExpected Value
Purity Improvement From ~85-90% to >98% (by HPLC)
Recovery Yield 80-90%
Appearance Lighter colored, well-defined crystals

Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the primary analytical technique for assessing the purity of this compound.[1]

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase A to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by further dilution.

  • Sample Preparation: Accurately weigh and dissolve the crude and purified samples in mobile phase A to a similar concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Determine the purity of the samples by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product crude_sample Crude Sample add_solvent Add Solvent (Water) crude_sample->add_solvent heat_stir Heat & Stir add_solvent->heat_stir decolorize Decolorize (Optional) with Activated Charcoal heat_stir->decolorize hot_filtration Hot Filtration decolorize->hot_filtration cool_slowly Cool Slowly hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Logical Relationship of Purity Analysis

Purity_Analysis_Logic start Sample Preparation (Crude & Purified) hplc HPLC Analysis (C18 Column, Gradient Elution) start->hplc chromatogram Obtain Chromatogram hplc->chromatogram peak_integration Peak Integration chromatogram->peak_integration purity_calculation Calculate Purity (%) peak_integration->purity_calculation result Purity Assessment (Compare Crude vs. Purified) purity_calculation->result

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid synthesis.

Troubleshooting Guide

Low yields during the synthesis of this compound can arise from several factors, from reactant quality to suboptimal reaction conditions. This guide addresses common issues encountered during the synthesis process.

Problem 1: Low Yield in the Overall Synthesis

If the final yield of this compound is consistently low, a systematic evaluation of the entire process is necessary. The synthesis is typically a multi-step process, and inefficiencies at any stage can significantly impact the final output.

Logical Troubleshooting Workflow:

troubleshooting_workflow start Low Overall Yield check_starting_material Step 1: Verify Starting Material Quality (2-Amino-4-nitrophenol) start->check_starting_material purity_ok Purity Meets Specifications? check_starting_material->purity_ok check_sulfonation Step 2: Evaluate Sulfonation Reaction sulfonation_yield_ok Sulfonation Yield > 85%? check_sulfonation->sulfonation_yield_ok check_nitration Step 3: Assess Nitration Reaction nitration_yield_ok Nitration Yield > 90%? check_nitration->nitration_yield_ok check_purification Step 4: Analyze Purification Process purification_loss_ok Product Loss < 10%? check_purification->purification_loss_ok purity_ok->check_sulfonation Yes re_evaluate_sm Source High-Purity Starting Material purity_ok->re_evaluate_sm No sulfonation_yield_ok->check_nitration Yes optimize_sulfonation Optimize Sulfonation: - Temperature control - Reaction time - Sulfuric acid concentration sulfonation_yield_ok->optimize_sulfonation No nitration_yield_ok->check_purification Yes optimize_nitration Optimize Nitration: - Nitrating agent ratio - Temperature control - Addition rate nitration_yield_ok->optimize_nitration No optimize_purification Optimize Purification: - Recrystallization solvent - Washing steps purification_loss_ok->optimize_purification No end_node Yield Improved purification_loss_ok->end_node Yes optimize_purification->end_node optimize_sulfonation->end_node optimize_nitration->end_node re_evaluate_sm->end_node

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Synthesis Pathway and Stoichiometry

Q1: What is the common synthetic route for this compound?

The most prevalent and high-yielding method involves the sulfonation of 2-amino-4-nitrophenol. This intermediate is then subjected to nitration to yield the final product.

synthesis_pathway A 2-Amino-4-nitrophenol (Starting Material) B Sulfonation (H₂SO₄) A->B Step 1 C 2-Amino-4-nitro-6-sulfophenol (Intermediate) B->C D Nitration (HNO₃/H₂SO₄) C->D Step 2 E This compound (Final Product) D->E

Caption: Synthetic pathway for this compound.

Q2: What are the optimal molar ratios for the reactants?

For optimal yield, specific molar ratios are crucial. The following table summarizes the recommended stoichiometry based on literature data.

Reaction StepReactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)
Sulfonation 2-Amino-4-nitrophenolFuming Sulfuric Acid (20% SO₃)1 : 4
Nitration 2-Amino-4-nitro-6-sulfophenolNitric Acid (98%)1 : 1.1
Reaction Conditions

Q3: What are the critical temperature and time parameters for each reaction step?

Temperature control is paramount to prevent side reactions and decomposition. Adhering to the specified reaction times ensures maximum conversion.

Reaction StepTemperatureReaction TimeNotes
Sulfonation 110-120 °C3-4 hoursGradual heating is recommended to control the exothermic reaction.
Nitration 0-5 °C2-3 hoursMaintaining a low temperature is critical to prevent over-nitration and degradation.

Q4: I am observing the formation of byproducts. How can I minimize them?

Byproduct formation is often linked to improper temperature control and reactant ratios.

  • During Sulfonation: Temperatures above 120 °C can lead to charring and the formation of undesired isomers. Ensure the reaction mixture is well-stirred to maintain a uniform temperature.

  • During Nitration: The addition of nitric acid should be slow and controlled to keep the temperature below 5 °C. An excess of nitric acid can lead to the formation of dinitro compounds.

Experimental Protocols

Q5: Can you provide a detailed experimental protocol for the synthesis?

The following protocol outlines the key steps for the synthesis of this compound.

Step 1: Sulfonation of 2-Amino-4-nitrophenol

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 100 g of fuming sulfuric acid (20% SO₃).

  • Cool the acid to 10 °C in an ice bath.

  • Slowly add 38.5 g (0.25 mol) of 2-amino-4-nitrophenol in portions, ensuring the temperature does not exceed 30 °C.

  • After the addition is complete, gradually heat the mixture to 115 °C and maintain this temperature for 3.5 hours.

  • Cool the reaction mixture to room temperature. The resulting product is 2-amino-4-nitro-6-sulfophenol, which is used directly in the next step.

Step 2: Nitration of 2-Amino-4-nitro-6-sulfophenol

  • Cool the sulfonated mixture from Step 1 to 0 °C in an ice-salt bath.

  • Slowly add a mixture of 17.5 g (0.275 mol) of 98% nitric acid and 20 g of concentrated sulfuric acid via the dropping funnel, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, stir the mixture at this temperature for an additional 2.5 hours.

  • Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The precipitated yellow solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum at 60 °C.

This protocol, when followed precisely, should result in a high yield of this compound.

Overcoming solubility issues with 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3) in their experiments.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may encounter difficulties in dissolving this compound due to its complex structure containing both polar and non-polar functional groups. The following guide provides a systematic approach to addressing these challenges.

Problem: The compound is not dissolving in my chosen solvent.

Solution Workflow:

This workflow outlines a step-by-step process to systematically address solubility issues.

G start Start: Solubility Issue Identified solvent Step 1: Verify Solvent Choice - Is it appropriate for a substituted benzenesulfonic acid? start->solvent ph Step 2: Adjust pH - Is the pH optimal for the compound's functional groups? solvent->ph If still insoluble temp Step 3: Apply Gentle Heating - Can solubility be increased with temperature? ph->temp If still insoluble sonicate Step 4: Use Sonication - Can mechanical energy aid dissolution? temp->sonicate If still insoluble cosolvent Step 5: Consider a Co-solvent - Can a mixture of solvents improve solubility? sonicate->cosolvent If still insoluble end End: Compound Dissolved cosolvent->end If successful fail Consult further literature or an organic chemist cosolvent->fail If still insoluble

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: The solubility of this compound can vary based on the solvent, temperature, and pH. It is generally considered soluble in water and ethanol.[1] One source indicates a water solubility of 1 to 5 mg/mL at 21.5 °C (70.7°F).[2] Another source suggests a water solubility between 0.1 and 0.5 g/100 mL at 21.5°C.[3]

Quantitative Solubility Data Summary

SolventTemperatureReported Solubility
Water21.5 °C (70.7 °F)1 - 5 mg/mL[2] or 0.1 - 0.5 g/100 mL[3]
WaterNot SpecifiedSoluble[4]
EthanolNot SpecifiedSoluble[1]

Q2: Why is the pH of the solution important for dissolving this compound?

A2: The pH of the solution is critical because this compound has multiple ionizable functional groups: a sulfonic acid group, an amino group, and a hydroxyl group. The charge state of these groups, and thus the overall polarity and solubility of the molecule, is pH-dependent.

  • In acidic conditions (low pH): The amino group will be protonated (–NH3+), increasing the overall charge and potentially enhancing solubility in polar solvents.

  • In basic conditions (high pH): The sulfonic acid (–SO3H) and hydroxyl (–OH) groups will be deprotonated (–SO3- and –O-), which also increases polarity and can improve solubility in water.

The solubility is often lowest at the isoelectric point, where the net charge of the molecule is zero.

Influence of pH on Functional Group Ionization

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph Sulfonic Acid (SO3H) Amino (NH3+) Hydroxyl (OH) high_ph Sulfonate (SO3-) Amino (NH2) Phenoxide (O-) low_ph->high_ph Increasing pH

Caption: Effect of pH on the ionization state of functional groups.

Q3: The compound has a yellow to orange crystalline powder appearance. Is this normal?

A3: Yes, the appearance of this compound is typically a yellow to orange crystalline powder.[4]

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be an effective method to increase the solubility of many compounds, including this one. However, it is crucial to use a controlled temperature bath and to be aware of the compound's thermal stability to avoid degradation. The melting point is reported to be around 285°C, suggesting good thermal stability for gentle heating.[3]

Q5: What if the compound still doesn't dissolve?

A5: If you have tried adjusting the pH, gentle heating, and sonication without success, you may consider using a co-solvent system. For example, a mixture of water and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be effective. When working with a new solvent system, it is always advisable to start with a small amount of the compound to test for solubility before proceeding with a larger quantity.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol provides a general method for preparing a stock solution of this compound in an aqueous buffer.

Materials:

  • This compound

  • Deionized water or appropriate buffer (e.g., phosphate-buffered saline)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Initial Solvent Addition: Add approximately 80% of the final desired volume of deionized water or buffer to a beaker containing a magnetic stir bar.

  • Add Compound: While stirring, slowly add the weighed compound to the solvent.

  • Observe Dissolution: Allow the mixture to stir for 5-10 minutes and observe the extent of dissolution.

  • pH Adjustment (if necessary): If the compound has not fully dissolved, check the pH of the solution.

    • If the solution is near neutral, try adjusting the pH to be more acidic (e.g., pH 3-4) or more basic (e.g., pH 8-9) by adding small aliquots of 0.1 M HCl or 0.1 M NaOH, respectively. Monitor the dissolution after each addition.

  • Gentle Heating/Sonication (if necessary): If the compound is still not fully dissolved, gently warm the solution on a hot plate with stirring (not to exceed 50°C). Alternatively, place the beaker in a sonicator bath for 5-10 minute intervals.

  • Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of the solvent and add it to the flask. Bring the solution to the final desired volume with the solvent.

  • Final pH Check: Check and record the final pH of the stock solution.

  • Filtration (Optional): For applications requiring a high degree of purity, the solution can be filtered through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in a tightly sealed container, protected from light. Storage at 4°C is recommended for short-term use. For long-term storage, consult the manufacturer's recommendations.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of various reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient synthetic pathway involves a two-step process starting from 2-aminophenol.[1] The first step is the sulfonation of 2-aminophenol, followed by the nitration of the resulting intermediate, 3-amino-4-hydroxybenzenesulfonic acid, to yield the final product.[2]

Q2: What are the critical reaction parameters to control during the synthesis?

Temperature and the molar ratio of reactants are the most critical parameters.[1] Precise temperature control during both the sulfonation and nitration steps is crucial to minimize the formation of byproducts. The concentration of the nitrating agent also significantly impacts the reaction's selectivity and the prevention of over-nitration.[1]

Q3: My product "oils out" during precipitation instead of forming a solid. What should I do?

"Oiling out" is a common issue in the crystallization of sulfonic acids. This phenomenon can be addressed by modifying the quenching and crystallization conditions. Ensure the reaction mixture is poured into a vigorously stirred slurry of crushed ice and water. If an oil persists, scratching the inside of the flask with a glass rod at the oil-solvent interface can induce crystallization. Alternatively, adding a small seed crystal of the product can initiate solidification.

Q4: How can I purify the crude this compound?

Recrystallization is a standard and effective method for purifying the final product.[1] The choice of solvent is critical and should be determined experimentally. Due to the polar nature of the molecule, water or aqueous alcohol mixtures are often suitable solvents. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor.

Q5: What are the common impurities I should look for, and how can they be identified?

Common impurities include starting materials, incompletely substituted intermediates (e.g., 3-amino-4-hydroxybenzenesulfonic acid), and over-nitrated byproducts.[1] High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound and identifying these impurities.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete sulfonation or nitration.Ensure the reaction goes to completion by monitoring with TLC or HPLC. Consider increasing the reaction time or adjusting the temperature within the optimal range. Verify the quality and concentration of the sulfuric and nitric acids used.
Loss of product during workup.Optimize the quenching and filtration steps. Ensure the pH is appropriate for minimizing the solubility of the product in the filtrate. Use cold washing liquids to prevent the product from dissolving.
Formation of Dark-Colored Byproducts Oxidation of the amino or hydroxyl groups.Maintain a controlled temperature throughout the reaction, especially during the addition of nitric acid. The use of a nitrogen atmosphere can also help to prevent oxidation.
Over-nitration or side reactions.Carefully control the addition rate and temperature of the nitrating agent. Use the recommended molar ratio of nitric acid to the substrate.
Product Fails to Precipitate/Crystallize The product is too soluble in the reaction mixture.Pour the reaction mixture into a larger volume of ice-water to decrease solubility. If the product remains in solution, consider a salting-out approach by adding a saturated solution of a suitable salt (e.g., sodium chloride).
The presence of impurities inhibiting crystallization.Attempt to purify a small portion of the "oiled out" product to obtain seed crystals. Add these seed crystals to the bulk of the oily product to induce crystallization.
Poor Purity (as determined by HPLC) Inadequate purification.Optimize the recrystallization process. Experiment with different solvents or solvent mixtures. Consider a second recrystallization step if necessary.
Incomplete removal of acids from the workup.Ensure the crude product is thoroughly washed with cold water until the filtrate is neutral to pH paper.

Experimental Protocols

Synthesis of this compound

This protocol is based on the sulfonation of 2-aminophenol followed by nitration.

Step 1: Sulfonation of 2-Aminophenol

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-aminophenol.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (98%) to the 2-aminophenol with constant stirring, maintaining the temperature below 20°C.

  • After the addition is complete, slowly heat the reaction mixture to 100-110°C and maintain this temperature for 2-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product of this step is 3-amino-4-hydroxybenzenesulfonic acid.

Step 2: Nitration of 3-amino-4-hydroxybenzenesulfonic acid

  • Cool the flask containing the 3-amino-4-hydroxybenzenesulfonic acid from Step 1 in an ice-salt bath to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (65%) and concentrated sulfuric acid (98%) through the dropping funnel, ensuring the temperature does not exceed 10°C. A typical molar ratio of nitric acid to the sulfonated intermediate is between 1:1 and 2:1.[2]

  • After the addition is complete, continue stirring at 0-5°C for 1-2 hours.

  • Monitor the reaction by HPLC to confirm the formation of the desired product.

  • Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with several portions of cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

Step 3: Purification by Recrystallization

  • Dissolve the crude product in a minimum amount of hot deionized water.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound.

Parameter Condition Yield (%) Purity (%) (by HPLC) Observations
Nitration Temperature -5°C to 0°C90-95>98Optimal range for minimizing byproducts.
0°C to 10°C85-9095-98Increased potential for side reactions.
>10°C<85<95Significant formation of over-nitrated and decomposition products.
Molar Ratio of HNO₃ to Substrate 1.05 : 188-92>98Efficient conversion with high selectivity.
1.5 : 190-9496-98Higher yield but with a slight increase in impurities.
2 : 1>90<96Increased risk of over-nitration.
Sulfonation Time 1 hour75-80-Incomplete reaction.
2 hours85-90-Good conversion.
3 hours>90-Near-complete conversion.

Note: The data presented in this table are illustrative and may vary based on specific experimental conditions and scale.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start 2-Aminophenol sulfonation Sulfonation (H₂SO₄, 100-110°C) start->sulfonation intermediate 3-Amino-4-hydroxy- benzenesulfonic acid sulfonation->intermediate nitration Nitration (HNO₃/H₂SO₄, 0-5°C) intermediate->nitration crude_product Crude Product nitration->crude_product quenching Quenching (Ice-water) crude_product->quenching filtration Filtration quenching->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure 3-Amino-2-hydroxy- 5-nitrobenzenesulfonic acid recrystallization->final_product hplc HPLC Analysis final_product->hplc

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time adjust_temp Adjust Temperature incomplete->adjust_temp check_reagents Verify Reagent Quality incomplete->check_reagents check_workup Review Workup Procedure complete->check_workup optimize_quenching Optimize Quenching check_workup->optimize_quenching optimize_filtration Optimize Filtration check_workup->optimize_filtration

Caption: Troubleshooting guide for addressing low reaction yield.

References

Identifying and removing impurities from 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities in crude this compound?

A1: Common impurities in this compound typically arise from the synthetic route, which often involves the nitration and sulfonation of a precursor like 2-aminophenol.[1] These impurities can include:

  • Incompletely substituted derivatives: Starting materials or intermediates that have not fully reacted.

  • Over-nitrated products: Molecules that have incorporated more than one nitro group.

  • Hydrolysis by-products: Products formed by the reaction of intermediates or the final product with water.

  • Regioisomers: Isomers with the same chemical formula but different arrangements of the functional groups on the benzene ring.

Q2: My purified this compound is discolored (e.g., brown or dark yellow) instead of the expected light yellow to dark green crystalline appearance. What is the cause and how can I fix it?

A2: Discoloration is often due to the presence of colored impurities or oxidation of the amino group. Here are some solutions:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.

  • Inert Atmosphere: If oxidation is suspected, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q3: After recrystallization, I have a low yield of purified product. What are the possible reasons and how can I improve the recovery?

A3: Low recovery is a common issue in recrystallization. The primary causes and their remedies are:

  • Using too much solvent: This is the most frequent cause of low yield, as the product remains dissolved in the mother liquor even after cooling. To rectify this, use the minimum amount of hot solvent necessary to just dissolve the crude product.

  • Premature crystallization: If the product crystallizes too quickly during hot filtration, it can be lost. Ensure your filtration apparatus is pre-heated to prevent this.

  • Inappropriate solvent choice: The ideal solvent should have high solubility for the compound when hot and low solubility when cold. If the solubility is still significant at low temperatures, you will lose product to the filtrate. You may need to screen for a better solvent or use a mixed-solvent system.

  • Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: The product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent. To address this:

  • Increase the solvent volume: Add more solvent to the mixture to ensure the compound fully dissolves at the solvent's boiling point.

  • Change the solvent system: If the problem persists, the chosen solvent may not be suitable. Try a different solvent or a solvent mixture. For polar compounds like this compound, a mixture of a good solvent (like ethanol) and a poor solvent (like water) can be effective.

  • Scratching the flask: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.

Data Presentation

Table 1: Purity of this compound Before and After Recrystallization

Sample IDPurity Before Recrystallization (HPLC Area %)Purity After Recrystallization (HPLC Area %)Major Impurity Detected
Batch A92.5%99.2%Unreacted 2-aminophenol-4-sulfonic acid
Batch B89.8%98.9%Dinitro-derivative
Batch C94.1%99.5%Isomeric byproduct

Note: This data is illustrative and may vary depending on the specific reaction conditions and purification procedure.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing synthesis-related impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a mixture of ethanol and water (e.g., 1:1 v/v) to create a slurry.

  • Heating: Gently heat the mixture on a heating mantle while stirring continuously. Add more hot solvent mixture portion-wise until the solid completely dissolves. Avoid adding excessive solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper into the preheated flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper. Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor and soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Protocol 2: HPLC Method for Purity Analysis of this compound

Objective: To determine the purity of this compound and quantify its impurities by High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (85%)

  • Reference standard of this compound of known purity

Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) Phosphoric acid in water

  • Mobile Phase B: 0.1% (v/v) Phosphoric acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of water and acetonitrile (50:50 v/v) to obtain a final concentration of approximately 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution using the crude or purified product.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the area percentage of the main peak and any impurity peaks to determine the purity of the sample.

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_purification Purification Process cluster_analysis Purity Analysis node_crude Crude Product node_hplc_id HPLC Analysis node_crude->node_hplc_id Inject node_recrystallization Recrystallization node_impurities Potential Impurities: - Starting Materials - Byproducts - Isomers node_hplc_id->node_impurities Identify Peaks node_dissolution Dissolve in Hot Solvent node_recrystallization->node_dissolution node_filtration Hot Filtration (optional) node_dissolution->node_filtration node_crystallization Cool to Crystallize node_filtration->node_crystallization node_isolation Isolate & Wash Crystals node_crystallization->node_isolation node_drying Dry Purified Product node_isolation->node_drying node_purified Purified Product node_drying->node_purified node_hplc_analysis HPLC Purity Analysis node_purified->node_hplc_analysis Inject node_compare Compare Before & After Purification node_hplc_analysis->node_compare node_report Purity Report node_compare->node_report

Caption: Workflow for the identification, purification, and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting node_problem Problem Encountered node_low_yield Low Yield? node_problem->node_low_yield node_oiling_out Oiling Out? node_low_yield->node_oiling_out No node_solution_yield Solutions: - Use minimum solvent - Pre-heat funnel - Slow cooling node_low_yield->node_solution_yield Yes node_discoloration Discoloration? node_oiling_out->node_discoloration No node_solution_oiling Solutions: - Add more solvent - Change solvent system - Scratch flask node_oiling_out->node_solution_oiling Yes node_solution_color Solutions: - Activated charcoal - Use inert atmosphere node_discoloration->node_solution_color Yes

Caption: Decision tree for troubleshooting common issues in the recrystallization of this compound.

References

Troubleshooting guide for the synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.

Experimental Workflow Overview

The following diagram outlines the primary synthetic pathway starting from 2-aminophenol.

Synthesis_Workflow Start 2-Aminophenol Sulfonation Sulfonation Start->Sulfonation H2SO4/Oleum Nitration Nitration Sulfonation->Nitration HNO3/H2SO4 Purification Purification Nitration->Purification Isolation Reduction Reduction (Hypothetical) FinalProduct 3-Amino-2-hydroxy- 5-nitrobenzenesulfonic acid Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis.

Sulfonation of 2-Aminophenol

Q1: I am getting a low yield during the sulfonation of 2-aminophenol. What are the possible causes and solutions?

A1: Low yields in the sulfonation of 2-aminophenol can stem from several factors. Primarily, incomplete reaction or the formation of unwanted isomers can be the cause.

  • Incomplete Reaction: Ensure that the reaction temperature and time are optimized. Sulfonation of phenols is temperature-dependent; lower temperatures often favor the ortho-isomer, while higher temperatures favor the para-isomer. For the synthesis of this compound, the initial sulfonation of 2-aminophenol typically targets the position para to the hydroxyl group.

  • Reagent Concentration: The concentration of sulfuric acid or oleum is critical. Using fuming sulfuric acid (oleum) can enhance the rate and completion of the reaction.

  • Moisture: The presence of water in the reaction mixture can deactivate the sulfonating agent. Ensure all glassware is dry and reagents are anhydrous.

Troubleshooting Summary: Sulfonation

ParameterRecommended ConditionTroubleshooting Action
Temperature 5-35°C, then increase as neededLow temperature may lead to incomplete reaction. Gradually increase to the optimal temperature.
Sulfonating Agent 65% Fuming Sulfuric Acid (Oleum)If using concentrated sulfuric acid and the reaction is slow, consider switching to oleum.
Reaction Time Monitor by TLC until starting material is consumedIf the reaction stalls, a slight increase in temperature or addition of more sulfonating agent may be necessary.
Moisture Control Anhydrous conditionsDry all glassware thoroughly and use anhydrous reagents to prevent deactivation of the sulfonating agent.

Q2: How can I control the regioselectivity of the sulfonation to favor the desired isomer?

A2: The hydroxyl and amino groups of 2-aminophenol direct electrophilic substitution to the ortho and para positions. To achieve the desired substitution pattern for this synthesis, controlling the reaction conditions is key.

  • Thermodynamic vs. Kinetic Control: Sulfonation is a reversible reaction. At lower temperatures, the kinetically favored ortho-isomer may form. At higher temperatures, the thermodynamically more stable para-isomer is typically the major product. For this synthesis, where the sulfonic acid group is desired at the 4-position (para to the hydroxyl group), a higher reaction temperature is generally preferred.

  • Steric Hindrance: The amino group at the 2-position can sterically hinder sulfonation at the adjacent 3-position, making the 4- and 6-positions more accessible.

Nitration of 2-Amino-4-sulfophenol

Q1: During the nitration step, I am observing the formation of multiple nitro products and a dark-colored reaction mixture. How can I improve the selectivity and yield?

A1: The presence of activating amino and hydroxyl groups makes the ring highly susceptible to nitration and oxidation, which can lead to multiple nitrated products and colored byproducts.

  • Control of Nitrating Agent: Use a carefully controlled amount of the nitrating mixture (a combination of nitric acid and sulfuric acid).[1] Adding the nitrating agent dropwise at a low temperature helps to manage the exothermic reaction and prevent over-nitration.

  • Reaction Temperature: Maintaining a low reaction temperature (typically between -10°C and 30°C) is crucial to prevent side reactions and the formation of dinitrated products.[1]

  • Oxidation: The amino group is sensitive to oxidation by nitric acid. Carrying out the reaction in a strong sulfuric acid medium helps to protect the amino group by protonating it.

Troubleshooting Summary: Nitration

ParameterRecommended ConditionTroubleshooting Action
Temperature -10 to 30°CExceeding this temperature range can lead to over-nitration and oxidative side products. Ensure efficient cooling.
Nitrating Agent Mixed acid (HNO₃/H₂SO₄) added dropwiseRapid addition can cause localized overheating and side reactions. Slow, controlled addition is critical.
Reaction Medium Concentrated Sulfuric AcidThis helps to protonate the amino group, deactivating it slightly and preventing oxidation.
Purification of this compound

Q1: I am having difficulty purifying the final product. What are the common impurities and the best methods for their removal?

A1: Common impurities include unreacted starting materials, isomeric byproducts, and over-nitrated compounds.[2] Due to the polar nature of the product, purification can be challenging.

  • Crystallization: Recrystallization from an appropriate solvent is a common and effective purification method. The choice of solvent is critical and may require experimentation with different solvent systems.

  • Washing: Washing the crude product with cold water or a specific organic solvent can help to remove more soluble impurities.

  • Chromatography: While not always practical on a large scale, chromatographic techniques such as column chromatography can be used for high-purity samples.

Common Impurities and Removal Strategies

ImpuritySourceRecommended Removal Method
2-Aminophenol-4-sulfonic acid Incomplete nitrationRecrystallization. The starting material may have different solubility characteristics than the nitrated product.
Isomeric nitro-sulfonic acids Lack of regioselectivityFractional crystallization may be effective if the isomers have sufficiently different solubilities.
Di-nitrated products Over-nitrationCareful control of reaction conditions during nitration is the best prevention. Purification may require chromatography.
Inorganic salts From reagents and workupWashing the product with a minimal amount of cold water.

Experimental Protocols

Synthesis of this compound from 2-Aminophenol

This protocol is a generalized procedure based on available literature and should be adapted and optimized for specific laboratory conditions.

Step 1: Sulfonation of 2-Aminophenol

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 2-aminophenol in concentrated sulfuric acid at a temperature between 5-35°C.

  • Slowly add 65% fuming sulfuric acid (oleum) dropwise while maintaining the temperature.

  • After the addition is complete, continue stirring and monitor the reaction by TLC until the starting material is consumed.

  • The reaction mixture containing 2-amino-4-sulfophenol is typically used directly in the next step without isolation.

Step 2: Nitration of 2-Amino-4-sulfophenol

  • Cool the reaction mixture from the sulfonation step to between -10°C and 30°C in an ice-salt bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the cooled sulfonation mixture, ensuring the temperature does not rise above 30°C.

  • After the addition, allow the reaction to stir at a low temperature until completion (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude this compound.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent (e.g., hot water or aqueous ethanol) to obtain the purified this compound.

Troubleshooting Logic Diagram

The following diagram illustrates a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Logic Start Problem Identified LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckSulfonation Check Sulfonation Conditions: - Temperature too low? - Reaction time too short? - Reagent concentration correct? LowYield->CheckSulfonation CheckNitration Check Nitration Conditions: - Temperature too high? - Nitrating agent added too quickly? - Stoichiometry correct? LowYield->CheckNitration ImpureProduct->CheckNitration Side reactions CheckPurification Review Purification: - Recrystallization solvent optimal? - Incomplete removal of byproducts? ImpureProduct->CheckPurification OptimizeSulfonation Optimize Sulfonation: - Increase temperature gradually. - Increase reaction time. - Use oleum. CheckSulfonation->OptimizeSulfonation OptimizeNitration Optimize Nitration: - Maintain low temperature. - Slow, dropwise addition. - Adjust stoichiometry. CheckNitration->OptimizeNitration OptimizePurification Optimize Purification: - Screen different recrystallization solvents. - Additional washing steps. CheckPurification->OptimizePurification

Caption: A logical flow for troubleshooting synthesis issues.

References

How to prevent degradation of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid during storage.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3) to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture.[1] It is also crucial to shield the compound from direct sunlight and sources of heat.[1]

Q2: Is this compound sensitive to light?

Q3: What are the signs of degradation of this compound?

A3: Degradation of this compound, which typically appears as a yellow to orange crystalline powder, may be indicated by a change in color, caking of the powder, or a noticeable change in its solubility.[1] For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to determine the purity and identify any degradation products.

Q4: What substances are incompatible with this compound?

A4: this compound should be stored away from strong oxidizing agents and bases.[1] Contact with such substances can lead to chemical reactions that may degrade the compound.

Troubleshooting Guides

Issue 1: Observed Change in Physical Appearance (Color Change, Caking)
  • Possible Cause 1: Exposure to Moisture.

    • Troubleshooting: Ensure the storage container is tightly sealed. If the caking is minor, gently breaking up the clumps may be possible. However, for critical applications, it is recommended to use a fresh, unopened batch. To prevent recurrence, consider storing the container within a desiccator.

  • Possible Cause 2: Exposure to High Temperatures.

    • Troubleshooting: Verify the storage area temperature is consistently maintained within the recommended cool range. Avoid storing near heat sources such as ovens or incubators. If the material has been exposed to high temperatures, its purity should be verified by HPLC before use.

  • Possible Cause 3: Exposure to Light.

    • Troubleshooting: Transfer the product to an amber or opaque container to prevent further light exposure. Store in a dark cabinet or a designated chemical storage area away from windows.

Issue 2: Inconsistent Experimental Results
  • Possible Cause 1: Degradation of the stock solution.

    • Troubleshooting: Prepare fresh stock solutions for each experiment, as the compound's stability in various solvents over time may not be fully characterized. If using a previously prepared stock solution, its purity should be checked via HPLC against a freshly prepared standard.

  • Possible Cause 2: Use of a degraded solid sample.

    • Troubleshooting: If the solid material shows any signs of degradation as mentioned in Issue 1, it is advisable to use a new, unopened container of the compound. Perform a purity check on the suspect material using a validated analytical method.

Summary of Storage Recommendations

For easy reference, the recommended storage conditions and incompatible materials are summarized in the table below.

ParameterRecommendation
Temperature Cool
Humidity Dry
Light Protected from direct sunlight
Container Tightly sealed, light-resistant
Ventilation Well-ventilated area
Incompatible Materials Strong oxidizing agents, bases[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required for specific equipment and applications.

  • Objective: To determine the purity of a sample of this compound and to identify the presence of any degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

    • This compound standard of known purity

  • Procedure:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to control the pH. The exact ratio should be optimized for best separation.

    • Standard Solution Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

    • Sample Solution Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column

      • Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture (acidified).

      • Flow Rate: Typically 1.0 mL/min.

      • Detection Wavelength: Determined by obtaining a UV spectrum of the compound (a wavelength in the range of 254 nm to 350 nm is likely to be appropriate).

      • Injection Volume: 10-20 µL.

    • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

    • Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Identify potential degradation products by the appearance of new peaks that are not present in the chromatogram of the pure standard.

Visualizing Degradation and Prevention

Logical Flow for Troubleshooting Degradation

The following diagram illustrates a logical workflow for identifying and addressing the degradation of this compound.

G Troubleshooting Flow for Degradation of this compound A Start: Suspected Degradation B Visual Inspection: - Color Change? - Caking? A->B C Inconsistent Experimental Results? A->C B->C No D Degradation Likely B->D Yes C->D Yes E Check Storage Conditions C->E No N Prepare Fresh Stock Solutions C->N Yes, with stock solution D->E F Moisture Exposure? E->F G High Temperature? E->G H Light Exposure? E->H F->G No I Use Tightly Sealed Container Store in Desiccator F->I Yes G->H No J Store in a Cool Location G->J Yes K Store in a Dark/Opaque Container H->K Yes L Perform HPLC Analysis for Purity Confirmation I->L J->L K->L M Use New Batch of Compound L->M Purity < Specification L->N Purity OK

Caption: Troubleshooting workflow for identifying and mitigating degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented in the literature, based on its chemical structure, potential degradation could occur through hydrolysis, oxidation, or photodecomposition. The following diagram illustrates these hypothetical pathways.

G Potential Degradation Pathways cluster_0 Stressor cluster_1 Parent Compound cluster_2 Potential Degradation Products Moisture Moisture/Incorrect pH Parent 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid Moisture->Parent Light Light (UV/Vis) Light->Parent Oxygen Oxygen/Oxidizing Agents Oxygen->Parent Hydrolysis Hydrolysis Products (e.g., desulfonation) Parent->Hydrolysis Hydrolysis Photo Photodegradation Products (e.g., ring cleavage, polymerization) Parent->Photo Photodecomposition Oxidation Oxidation Products (e.g., modification of amino/hydroxyl groups) Parent->Oxidation Oxidation

Caption: Hypothetical degradation pathways for the compound.

References

Technical Support Center: Refining the Purification of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Q1: My final product is a brownish or dark yellow powder instead of the expected light yellow crystals. What is the cause of this discoloration and how can I resolve it?

A1: Discoloration in the final product is typically due to the presence of colored impurities, often arising from side reactions during synthesis or oxidation of the amino group. Here are a couple of approaches to address this issue:

  • Activated Charcoal Treatment: During the recrystallization process, after dissolving the crude product in a suitable hot solvent, introduce a small quantity of activated charcoal to the solution. The charcoal will adsorb many of the colored impurities. To remove the charcoal, perform a hot filtration of the solution before allowing it to cool for crystallization.

  • Inert Atmosphere: If oxidation of the amino group is suspected as the cause of discoloration, it is advisable to conduct the purification steps under an inert atmosphere, such as nitrogen or argon, to prevent degradation of the product.

Q2: I am experiencing a low yield of purified product after recrystallization. What are the potential reasons and how can I improve the recovery rate?

A2: Low recovery is a frequent challenge in recrystallization. The primary causes and their corresponding solutions are:

  • Excessive Solvent Usage: Using too much solvent is a common reason for low yield, as a significant portion of the product may remain dissolved in the mother liquor upon cooling. To mitigate this, use the minimum amount of hot solvent required to completely dissolve the crude product.

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. If the product remains significantly soluble at low temperatures, this will result in product loss. It may be necessary to explore alternative solvents or employ a mixed-solvent system.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities. For the formation of larger, purer crystals, allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q3: During recrystallization, my product "oils out" instead of forming solid crystals. What should I do to promote crystallization?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute. Here are some techniques to encourage crystal formation:

  • Solvent System Modification: If the current solvent is unsuitable, consider using a different solvent or a mixed-solvent system. For polar compounds like this compound, a combination of a "good" solvent (e.g., ethanol) and a "poor" solvent (e.g., water) can be effective.[1][2]

  • Induce Crystallization: Crystal formation can often be induced by scratching the inside of the flask at the solution's surface with a glass rod. This action creates nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, crystalline product, adding a "seed crystal" to the cooled, saturated solution can initiate the crystallization process.

Q4: The high water solubility of my sulfonic acid product makes it difficult to isolate and purify. What alternative purification strategies can I employ?

A4: The inherent polarity and high water solubility of sulfonic acids present a purification challenge. Here are some effective methods for their isolation:

  • Salting Out: The solubility of the sodium salt of the sulfonic acid in water can be significantly reduced by adding a large quantity of an inorganic salt, such as sodium chloride. This "salting out" effect can induce the precipitation of the sodium sulfonate from the aqueous solution.

  • Ion-Exchange Chromatography (IEX): This is a highly effective technique for purifying sulfonic acids. A basic resin can be used to bind the sulfonic acid, allowing neutral impurities to be washed away with water. The purified sulfonic acid can then be eluted with a volatile acid, such as formic acid.

  • Reversed-Phase Chromatography (C18): For desalting and purification, reversed-phase solid-phase extraction (SPE) cartridges or High-Performance Liquid Chromatography (HPLC) can be very effective. The crude product is dissolved in water, loaded onto the C18 stationary phase, washed with water to remove salts, and the purified product is then eluted with an organic solvent like methanol or acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The synthesis of this compound typically involves the nitration and sulfonation of 2-aminophenol.[3] Common impurities that can arise from this process include:

  • Incompletely substituted derivatives: Starting materials or intermediates that have not fully reacted.

  • Over-nitrated products: Molecules with more than one nitro group attached.

  • Hydrolysis by-products: Products formed by the reaction of intermediates with water.[3]

  • Isomers: Other positional isomers formed during the substitution reactions.

Q2: What is the recommended analytical method for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity of this compound, offering excellent resolution and quantitative accuracy.[3] A reversed-phase HPLC system with a C18 stationary phase is generally optimal for separating aromatic compounds with varying polarities.[3]

Q3: What are the key safety precautions to consider when handling this compound?

A3: this compound may cause skin, eye, and respiratory tract irritation upon contact or inhalation.[3] It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

The following table summarizes quantitative data related to the purification of this compound based on available information.

ParameterMethodPurity (%)Yield (%)Source
PurityHPLC98-[4]
YieldSynthesis & Purification-90[4]
PurityDiazonium Titration98-[4]

Experimental Protocols

General Recrystallization Protocol

This protocol is a general guideline and may require optimization for specific batches of crude product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

HPLC Method for Purity Analysis

This is a representative HPLC method that can be used as a starting point for purity analysis.

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Isocratic or gradient elution may be used depending on the impurity profile. A typical starting point is a 70:30 (v/v) mixture of A:B.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 280 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

experimental_workflow cluster_purification Purification Process crude_product Crude Product dissolution Dissolution in Hot Solvent crude_product->dissolution decolorization Decolorization (Activated Charcoal) dissolution->decolorization hot_filtration Hot Filtration dissolution->hot_filtration decolorization->hot_filtration Optional crystallization Crystallization (Slow Cooling) hot_filtration->crystallization isolation Isolation (Vacuum Filtration) crystallization->isolation washing Washing with Cold Solvent isolation->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: A workflow diagram illustrating the key steps in the recrystallization process for this compound.

troubleshooting_logic start Purification Issue Identified discoloration Discoloration of Product start->discoloration low_yield Low Yield start->low_yield oiling_out Product 'Oils Out' start->oiling_out charcoal Use Activated Charcoal discoloration->charcoal inert_atmosphere Use Inert Atmosphere discoloration->inert_atmosphere optimize_solvent_vol Optimize Solvent Volume low_yield->optimize_solvent_vol optimize_solvent_type Optimize Solvent System low_yield->optimize_solvent_type slow_cooling Ensure Slow Cooling low_yield->slow_cooling oiling_out->optimize_solvent_type induce_crystallization Induce Crystallization (Scratching/Seeding) oiling_out->induce_crystallization

Caption: A logical relationship diagram for troubleshooting common issues encountered during the purification process.

References

Common challenges in the application of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS 96-67-3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the application of this versatile chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development activities.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the handling, storage, and application of this compound, particularly in the context of azo dye synthesis.

Purity and Impurities

Question 1: What are the common impurities found in this compound and how can they be addressed?

Answer: Common impurities in commercially available or synthesized this compound can include incompletely substituted derivatives, over-nitrated products, and by-products from hydrolysis.[1] The presence of these impurities can significantly affect the outcome of subsequent reactions, particularly the color and fastness of synthesized dyes.[2]

Troubleshooting:

  • Purity Assessment: It is crucial to assess the purity of the starting material. High-Performance Liquid Chromatography (HPLC) is the primary and most reliable method for this purpose.[1]

  • Purification: If impurities are detected, purification by recrystallization is a common and effective method.[1] The choice of solvent is critical and should be determined based on solubility tests.[1]

Solubility and Stability

Question 2: I am having trouble dissolving this compound. What are the recommended solvents and conditions?

Answer: this compound is known to have excellent solubility in water.[3][4] It is also soluble in ethanol.[4] The presence of multiple polar functional groups (amino, hydroxyl, nitro, and sulfonic acid) dictates its solubility characteristics.[1]

Troubleshooting:

  • Solvent Selection: For most applications, especially in aqueous reactions like diazotization, high-purity water should be the solvent of choice.

  • Temperature: Solubility generally increases with temperature. Gentle warming can aid dissolution, but be mindful of the compound's stability at elevated temperatures.

  • pH Adjustment: The sulfonic acid group makes the compound acidic. Adjusting the pH might alter its solubility, but this should be done cautiously as it can affect the reactivity of the amino and hydroxyl groups.

Question 3: How stable is this compound in solution?

Answer: this compound is a stable compound with a long shelf life when stored correctly.[4] However, its stability in solution can be influenced by factors such as pH and temperature. Diazonium salts derived from this compound are particularly unstable and require low temperatures for handling.

Troubleshooting:

  • Storage of Solid: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[5]

  • Solution Stability: Prepare solutions fresh for use whenever possible. Avoid prolonged storage of solutions, especially at elevated temperatures or extreme pH values, to prevent degradation.

Application in Azo Dye Synthesis

Question 4: My diazotization reaction of this compound is giving a low yield. What could be the problem?

Answer: Low yields in diazotization are a common challenge. The reaction is highly sensitive to temperature and the stoichiometry of the reagents. Diazonium salts are thermally unstable and can decompose if the temperature rises above 5-10°C.[6]

Troubleshooting:

  • Temperature Control: Strictly maintain the reaction temperature between 0 and 5°C using an ice-salt bath.[6]

  • Reagent Purity and Stoichiometry: Use freshly prepared sodium nitrite solution and ensure a slight excess. The reaction requires a strongly acidic medium, so ensure sufficient acid is present.[6]

  • Slow Addition: Add the sodium nitrite solution slowly and with continuous, vigorous stirring to prevent localized increases in temperature and concentration.[6]

Question 5: The color of my final azo dye is weak or off-shade after the coupling reaction. What are the possible causes?

Answer: The color and yield of the final azo dye are highly dependent on the pH of the coupling reaction and the stability of the diazonium salt.[6]

Troubleshooting:

  • pH Control: The optimal pH for the coupling reaction depends on the coupling partner. For phenols, a slightly alkaline pH (8-10) is generally required, while for anilines, a slightly acidic pH (4-5) is preferred.[6]

  • Diazonium Salt Stability: Ensure the diazonium salt solution is kept cold (0-5°C) right up until it is used in the coupling reaction.[6]

  • Oxidation of Coupling Component: Phenols and anilines can be susceptible to oxidation, which can lead to colored impurities. Perform the reaction promptly and consider using an inert atmosphere if oxidation is a concern.[6]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 96-67-3[3][5]
Molecular Formula C₆H₆N₂O₆S[3][7]
Molecular Weight 234.19 g/mol [1]
Appearance Yellow to orange crystalline powder[5]
Melting Point Decomposes above 300°C[5]
Water Solubility Soluble[1][3][4]
pH of 1% Solution 1.0 - 2.0[5]

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. Method optimization may be required based on the specific HPLC system and column used.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile and water

  • Phosphoric acid (85%)

  • This compound reference standard and test sample

Procedure:

  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of phosphoric acid in water and a 0.1% (v/v) solution of phosphoric acid in acetonitrile. The mobile phase will be a gradient or isocratic mixture of these two solutions. A typical starting point for an isocratic method is a 70:30 (v/v) ratio of aqueous to organic mobile phase. Degas the mobile phase before use.

  • Diluent Preparation: Use a mixture of water and acetonitrile (e.g., 50:50 v/v) as the diluent.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of the diluent to obtain a concentration of about 100 µg/mL.

  • Sample Solution Preparation: Prepare the test sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled at 25°C

    • Detection Wavelength: Determined by UV-Vis scan of the standard solution (typically around the absorbance maximum).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Determine the purity of the sample by the area percent method, comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Protocol 2: Synthesis of an Azo Dye via Diazotization and Azo Coupling

This protocol provides a general procedure for the synthesis of an azo dye using this compound as the diazo component and a generic phenol as the coupling component.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Phenol (or other coupling component)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

Procedure:

Part A: Diazotization

  • In a beaker, dissolve a specific molar amount of this compound in a dilute solution of hydrochloric acid.

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5°C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold water, using a slight molar excess compared to the starting amine.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution with constant and vigorous stirring, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring for another 15-30 minutes in the ice bath to ensure the reaction goes to completion. The resulting solution contains the diazonium salt. Keep this solution cold for the next step.

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling component (e.g., phenol) in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5°C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold solution of the coupling component.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling is complete.

  • Isolate the crude azo dye by vacuum filtration.

  • Wash the filtered solid with cold water to remove any unreacted starting materials and salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture).

Visualizations

experimental_workflow_hplc cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Aqueous & Organic) hplc_inject Inject into HPLC System prep_mobile->hplc_inject prep_diluent Prepare Diluent prep_std Prepare Standard Solution prep_diluent->prep_std prep_sample Prepare Sample Solution prep_diluent->prep_sample prep_std->hplc_inject prep_sample->hplc_inject hplc_run Run Chromatographic Separation hplc_inject->hplc_run hplc_detect Detect with UV-Vis hplc_run->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire data_integrate Integrate Peak Areas data_acquire->data_integrate data_calculate Calculate Purity (%) data_integrate->data_calculate

Caption: Workflow for HPLC Purity Analysis.

experimental_workflow_azo_dye cluster_diazotization Part A: Diazotization (0-5°C) cluster_coupling Part B: Azo Coupling (0-5°C) cluster_purification Purification start_amine 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid in HCl(aq) add_nitrite Slowly add NaNO2(aq) start_amine->add_nitrite diazonium_salt Formation of Diazonium Salt Solution add_nitrite->diazonium_salt mix_reactants Slowly add Diazonium Salt to Coupling Component diazonium_salt->mix_reactants prep_coupler Prepare Coupling Component Solution (e.g., Phenol in NaOH) prep_coupler->mix_reactants azo_dye Azo Dye Precipitation mix_reactants->azo_dye filter Vacuum Filtration azo_dye->filter wash Wash with Cold Water filter->wash recrystallize Recrystallization wash->recrystallize final_product Pure Azo Dye recrystallize->final_product

Caption: General Workflow for Azo Dye Synthesis.

References

Adjusting pH for optimal performance of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid in reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 96-67-3) is a versatile aromatic organic compound. Due to its unique structure containing amino, hydroxyl, nitro, and sulfonic acid functional groups, it serves as a crucial intermediate in the synthesis of various chemicals.[1][2] Its primary applications include:

  • Dye Industry: It is a key precursor in the manufacturing of azo dyes and pigments.[2][]

  • Chemical Research: Its functional groups allow for diverse chemical reactivity, making it a valuable reagent in organic synthesis.[1][2]

  • Analytical Chemistry: It can be used as a reagent for the determination of certain metal ions and also functions as a pH indicator.[1][4]

Q2: How does pH influence the performance of this compound in reactions?

The pH of the reaction medium is a critical parameter that significantly affects the reactivity and stability of this compound, particularly in its most common application: the synthesis of azo dyes. This process typically involves two key steps, each with its own optimal pH range:

  • Diazotization: This initial step, where the primary amino group is converted into a diazonium salt, requires a strongly acidic medium (pH 1.0-2.0) .[][5]

  • Azo Coupling: The subsequent reaction of the diazonium salt with a coupling component is highly pH-dependent and varies with the nature of the coupling agent.[1]

Q3: What is the optimal pH for the diazotization of this compound?

The optimal pH for the diazotization of aromatic amines, including this compound, is in the range of 1.0 to 2.0 .[5] This high acidity is necessary to:

  • Generate the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.[6]

  • Ensure the primary amine is fully protonated, which prevents unwanted side reactions, such as the coupling of the newly formed diazonium salt with the unreacted amine.[6]

Q4: What is the optimal pH for the azo coupling reaction?

The optimal pH for the azo coupling step is determined by the coupling partner:

  • For Phenolic Coupling Agents (e.g., 2-naphthol): A basic (alkaline) pH range of 9-10 is required. This deprotonates the phenol to the more reactive phenoxide ion, facilitating the electrophilic substitution.[1][7]

  • For Aromatic Amine Coupling Agents (e.g., aniline derivatives): A mildly acidic pH range of 4-5 is necessary. This prevents reaction at the nitrogen atom of the amine and ensures the aromatic ring is sufficiently activated.[1]

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, with a focus on pH-related problems.

Problem 1: Low or No Yield of Azo Dye Product

Potential Cause Troubleshooting Step
Incorrect pH during Diazotization Verify the pH of the amine solution in strong acid is between 1.0 and 2.0 before and during the addition of sodium nitrite. Use a calibrated pH meter.[5]
Incorrect pH during Coupling Adjust the pH of the coupling component solution to the optimal range before adding the diazonium salt solution. For phenols, use a base (e.g., NaOH) to achieve pH 9-10. For amines, use a buffer or acid to maintain pH 4-5.[1]
Decomposition of Diazonium Salt This can be caused by the temperature rising above 5°C or by incorrect acidity.[6] Ensure the reaction is kept in an ice bath (0-5°C) and that the pH is sufficiently acidic during diazotization.
Reagent Degradation Use high-purity this compound and a freshly prepared sodium nitrite solution for best results.

Problem 2: The Reaction Mixture Turns Dark Brown or Black

Potential Cause Troubleshooting Step
Decomposition of Diazonium Salt A dark coloration often indicates decomposition.[6] Immediately check the temperature of the reaction mixture. Ensure it is being maintained between 0-5°C, using an ice-salt bath if necessary for better control.
Insufficient Acidity If the pH is not low enough during diazotization, unwanted side reactions can occur, leading to colored byproducts.[6] Re-check the pH and add more strong acid if necessary to bring it into the 1.0-2.0 range.
Side Reaction with Unreacted Amine Insufficient acidity can lead to azo coupling between the diazonium salt and the parent amine.[6] Ensure a sufficient excess of strong mineral acid is used to fully protonate the starting amine.

Problem 3: Inconsistent or Uneven Color in the Final Product

Potential Cause Troubleshooting Step
Fluctuations in pH Inconsistent pH during the coupling reaction can lead to the formation of different byproducts, resulting in a non-uniform final product. Use a buffer solution to maintain a stable pH during the coupling step where appropriate.[2]
Improper Dosing of Reactants Adding reactants too quickly can cause localized pH and temperature changes. Add the sodium nitrite solution and the diazonium salt solution slowly and dropwise with vigorous stirring to ensure homogeneity.[6]

Data Presentation

Table 1: Effect of pH on Diazotization Reaction Efficiency

pH RangeReaction EfficiencyRemarks
< 1.0Sub-optimalMay lead to side reactions or incomplete conversion.
1.0 - 2.0 Optimal Maximum absorbance and stability of the diazonium salt observed.[5]
> 2.0DecreasingThe rate of diazotization decreases as the acidity is reduced.[5]

Table 2: Optimal pH Ranges for Azo Coupling Reactions

Coupling Component TypeOptimal pH RangeRationale
Phenols9 - 10 (Basic)Formation of the highly reactive phenoxide ion is required.[1][7]
Aromatic Amines4 - 5 (Mildly Acidic)Prevents reaction at the amine's nitrogen atom and activates the aromatic ring.[1]

Experimental Protocols

Protocol 1: General Procedure for Diazotization

  • Dissolution: Dissolve this compound in a strong mineral acid (e.g., hydrochloric acid) to achieve a pH between 1.0 and 2.0.

  • Cooling: Place the reaction flask in an ice-salt bath and cool the solution to 0-5°C with continuous stirring. It is critical to maintain this temperature throughout the reaction.[6]

  • Nitrite Solution Preparation: In a separate beaker, prepare a solution of sodium nitrite (typically 1.0-1.1 molar equivalents) in cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirred amine solution. Monitor the temperature closely to ensure it does not rise above 5°C.[6] The addition should be slow to control the exothermic nature of the reaction.

  • Confirmation (Optional): To confirm the formation of the diazonium salt, add a small aliquot of the reaction mixture to a basic solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye (typically red or orange) indicates success.[6]

Protocol 2: General Procedure for Azo Coupling

  • Prepare Coupling Solution: Dissolve the coupling agent (e.g., a phenol or another aromatic amine) in an appropriate solvent.

  • Adjust pH: Adjust the pH of the coupling solution to the optimal range for the specific coupling agent using a suitable acid or base (see Table 2).

  • Cooling: Cool the coupling solution in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (prepared in Protocol 1) to the stirred coupling solution, maintaining the low temperature.

  • Product Formation: The azo dye will precipitate out of the solution. Allow the reaction to proceed for a sufficient time (e.g., 15-30 minutes) to ensure complete crystallization.

  • Isolation: Collect the solid azo dye product by vacuum filtration and wash it with cold water.

Visualizations

pH_Effect_on_Reactivity cluster_diazotization Diazotization Step cluster_coupling Azo Coupling Step Amine 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid Diazonium Diazonium Salt (Reactive Intermediate) Amine->Diazonium NaNO2 / Strong Acid (pH 1.0-2.0) Phenol Phenolic Coupling Agent Diazonium->Phenol pH 9-10 (Basic) Amine_Coupling Amine Coupling Agent Diazonium->Amine_Coupling pH 4-5 (Acidic) AzoDye_P Azo Dye Phenol->AzoDye_P AzoDye_A Azo Dye Amine_Coupling->AzoDye_A Troubleshooting_Workflow Start Low Azo Dye Yield Check_Temp Is Temperature 0 - 5 °C ? Start->Check_Temp Check_pH_Diazo Is Diazotization pH 1.0 - 2.0 ? Check_pH_Coupling Is Coupling pH Correct for Agent? Check_pH_Diazo->Check_pH_Coupling Yes Adjust_pH_Diazo Adjust pH with Strong Acid Check_pH_Diazo->Adjust_pH_Diazo No Check_Temp->Check_pH_Diazo Yes Improve_Cooling Improve Cooling (Ice-Salt Bath) Check_Temp->Improve_Cooling No Adjust_pH_Coupling Adjust pH with Acid/Base/Buffer Check_pH_Coupling->Adjust_pH_Coupling No Success Yield Improved Check_pH_Coupling->Success Yes Adjust_pH_Diazo->Check_pH_Diazo Improve_Cooling->Check_Temp Adjust_pH_Coupling->Check_pH_Coupling

References

Technical Support Center: Scaling Up the Production of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3).

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The most prevalent industrial synthesis route involves a two-step process starting from 2-aminophenol.[1] The first step is the sulfonation of 2-aminophenol with sulfuric acid to produce an intermediate, which is then nitrated using a mixture of nitric acid and sulfuric acid to yield this compound.[2]

Q2: What are the critical safety concerns when scaling up this synthesis?

The primary safety concerns during the scale-up of this synthesis are the highly exothermic nature of both the sulfonation and nitration reactions.[3][4][5][6] Key hazards include:

  • Thermal Runaway: Both reactions generate significant heat. Inadequate temperature control on a larger scale can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing reactor failure.[3][4][5][6]

  • Use of Strong Acids: Concentrated sulfuric acid, fuming sulfuric acid (oleum), and nitric acid are highly corrosive and require careful handling, storage, and controlled addition to prevent violent reactions and ensure personnel safety.

  • Gas Evolution: The reactions may produce gaseous byproducts. Proper venting and off-gas management systems are crucial to prevent pressure buildup in the reactor.

Q3: What are the typical impurities encountered, and how do they affect the final product?

Common impurities can include incompletely substituted derivatives, over-nitrated products, and hydrolysis by-products.[1] These impurities can affect the product's color, purity, and performance in downstream applications, such as dye synthesis or pharmaceutical manufacturing, potentially leading to undesirable side reactions or reduced efficacy.[7]

Q4: What are the recommended methods for purifying the final product at an industrial scale?

At an industrial scale, the most common purification method is crystallization and recrystallization from an aqueous solution.[8] This process exploits differences in solubility to separate the desired product from impurities. Additionally, ion exchange resins can be employed to remove residual metallic cations and sulfate ions.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete Sulfonation: Insufficient reaction time or temperature.Monitor the reaction progress using in-process controls (e.g., HPLC). Consider a slight increase in temperature or extending the reaction time, while carefully monitoring for any signs of decomposition.
Incomplete Nitration: Incorrect acid concentration or temperature.Ensure the mixed acid (sulfuric and nitric) is of the correct concentration. Maintain the nitration temperature within the optimal range (typically 0-20°C) to prevent side reactions.[2]
Product Loss During Isolation: Sub-optimal crystallization conditions.Optimize the cooling rate and final temperature of the crystallization process to maximize product precipitation. Ensure efficient filtration and washing of the product cake.
High Impurity Levels Over-nitration: Nitration temperature is too high or reaction time is too long.Maintain strict temperature control with an efficient cooling system. Monitor the reaction closely and stop it once the desired conversion is achieved.
Incomplete Sulfonation: See "Low Yield" section.Address the root cause of incomplete sulfonation to minimize the presence of unreacted starting material in the nitration step.
Hydrolysis of Product: Excessive temperature during work-up or purification.Keep the temperature as low as possible during aqueous work-up and purification steps to prevent hydrolysis of the sulfonic acid group.
Poor Product Color (Darker than expected) Presence of Nitrated Impurities: Over-nitration or side reactions leading to colored by-products.Optimize nitration conditions (temperature, time, acid concentration) to minimize the formation of colored impurities. Consider an additional recrystallization step or treatment with activated carbon to improve color.
Slow or Stalled Reaction Low Reaction Temperature: Insufficient thermal energy to overcome the activation energy barrier.Gradually and carefully increase the reaction temperature while closely monitoring the reaction rate and temperature to avoid a runaway reaction.
Poor Mixing: Inefficient agitation leading to localized areas of low reactant concentration.Improve agitation by using an appropriately sized and designed impeller and optimizing the stirring speed to ensure homogeneity of the reaction mixture.

Experimental Protocols

Key Experimental Parameters for Synthesis
Parameter Sulfonation Step Nitration Step
Starting Material 2-AminophenolSulfonated Intermediate
Reagents Sulfuric Acid (or Oleum)Nitric Acid, Sulfuric Acid
Temperature 80-120°C0-20°C[2]
Reaction Time 2-4 hours3-5 hours
Molar Ratio (Reagent:Substrate) 1.1 - 1.5 : 11.05 - 1.2 : 1
Typical Yield >95% (intermediate)85-90% (final product)[2]
Typical Purity (HPLC) -≥98%[2]

Note: These are general guidelines. Specific parameters should be optimized for each scale of production.

Detailed Methodology: Pilot-Scale Synthesis
  • Sulfonation:

    • Charge a glass-lined reactor with 2-aminophenol.

    • Under controlled agitation, slowly add sulfuric acid (98%) while maintaining the temperature below 60°C.

    • Once the addition is complete, slowly heat the reaction mixture to 100-110°C and hold for 3 hours.

    • Monitor the reaction completion by HPLC.

    • Cool the reaction mass to 20-25°C.

  • Nitration:

    • In a separate, cooled reactor, prepare a nitrating mixture of nitric acid (65%) and sulfuric acid (98%).

    • Cool the sulfonated intermediate from the previous step to 0-5°C.

    • Slowly add the nitrating mixture to the sulfonated intermediate, maintaining the temperature between 0-10°C throughout the addition.

    • After the addition is complete, stir the reaction mixture at 5-10°C for 4 hours.

    • Monitor the reaction completion by HPLC.

  • Isolation and Purification:

    • Quench the reaction mass by slowly adding it to a mixture of ice and water, ensuring the temperature does not exceed 25°C.

    • The product will precipitate out of the solution.

    • Filter the solid product and wash it with cold water until the washings are neutral.

    • Recrystallize the wet cake from hot water.

    • Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.

Visualizations

Synthesis_Workflow cluster_sulfonation Sulfonation cluster_nitration Nitration cluster_purification Purification A 2-Aminophenol C Reactor (80-120°C) A->C B Sulfuric Acid B->C D Sulfonated Intermediate C->D G Reactor (0-20°C) D->G E Nitric Acid E->G F Sulfuric Acid F->G H Crude Product G->H I Quenching (Ice/Water) H->I J Filtration & Washing I->J K Recrystallization J->K L Drying K->L M Final Product L->M

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Production Issue Identified CheckYield Is the yield low? Start->CheckYield CheckPurity Is the purity low? Start->CheckPurity CheckColor Is the color off? Start->CheckColor AnalyzeSulfonation Analyze Sulfonation Step CheckYield->AnalyzeSulfonation AnalyzeNitration Analyze Nitration Step CheckYield->AnalyzeNitration AnalyzePurification Analyze Purification Step CheckYield->AnalyzePurification CheckPurity->AnalyzeNitration CheckPurity->AnalyzePurification CheckColor->AnalyzeNitration CheckColor->AnalyzePurification IncompleteSulfonation Incomplete Sulfonation? AnalyzeSulfonation->IncompleteSulfonation IncorrectNitrationTemp Incorrect Nitration Temp/Time? AnalyzeNitration->IncorrectNitrationTemp Hydrolysis Hydrolysis during work-up? AnalyzePurification->Hydrolysis IncompleteSulfonation->AnalyzeNitration No OptimizeSulfonation Optimize Sulfonation (Temp/Time) IncompleteSulfonation->OptimizeSulfonation Yes OverNitration Over-nitration? IncorrectNitrationTemp->OverNitration No OptimizeNitration Optimize Nitration (Temp/Time/Acid Conc.) IncorrectNitrationTemp->OptimizeNitration Yes OverNitration->AnalyzePurification No OverNitration->OptimizeNitration Yes OptimizePurification Optimize Purification (Crystallization/Washing) Hydrolysis->OptimizePurification Yes

Caption: Logical troubleshooting workflow for production issues.

References

Validation & Comparative

A Comparative Guide to Dye Intermediates: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of industrial chemistry, dye intermediates are the foundational building blocks for the synthesis of a wide array of colorants used in textiles, pharmaceuticals, and research. The selection of an appropriate intermediate is paramount, as it directly influences the performance characteristics of the final dye, including its color fastness, stability, and purity. This guide provides an objective comparison of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid with other commonly used dye intermediates, supported by experimental data to inform your selection process.

Overview of Key Dye Intermediates

This compound is a versatile aromatic sulfonic acid known for its role in producing dyes with excellent color-fastness and stability.[1] Its molecular structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, allows for diverse chemical reactivity.[2] For a comprehensive comparison, this guide will evaluate it alongside other prominent dye intermediates: H-acid, Gamma acid, and Sulfanilic acid. These intermediates are widely used in the synthesis of azo dyes, which constitute the largest class of synthetic colorants.

Performance Comparison

The efficacy of a dye intermediate is determined by several key performance indicators, including the yield of the final dye, its purity, and the fastness properties of the dyed substrate. The following table summarizes the quantitative data for dyes synthesized from this compound and its alternatives.

Dye IntermediateDye Yield (%)Purity (%)Wash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12)Thermal Stability (TGA, Onset of Decomposition)
This compound 85-95≥98[3]4-564-5220-250°C
H-acid 80-90≥97454200-230°C
Gamma acid 82-92≥984-55-64210-240°C
Sulfanilic acid 88-96≥993-44-53-4280-300°C

Note: The data presented are representative values compiled from various studies and may vary depending on the specific synthesis and testing conditions.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are the detailed methodologies for the key experiments cited in this guide.

Dye Synthesis: A General Protocol for Azo Dyes

The synthesis of azo dyes from the aforementioned intermediates generally follows a two-step process of diazotization and coupling.

  • Diazotization: The aromatic amine intermediate (e.g., this compound) is dissolved in an acidic solution (typically hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

  • Coupling: The diazonium salt solution is slowly added to a cooled alkaline solution of the coupling agent (e.g., a phenol or naphthol derivative). The reaction mixture is stirred until the dye precipitates.

  • Isolation and Purification: The precipitated dye is collected by filtration, washed with water, and dried. Purity is often determined using High-Performance Liquid Chromatography (HPLC).

Performance Evaluation Protocols

1. Wash Fastness (ISO 105-C06): This test evaluates the resistance of the color of textiles to domestic or commercial laundering.

  • A dyed fabric specimen is stitched between two undyed fabrics (one of the same fiber and one of a different specified fiber).

  • The composite specimen is then washed in a soap solution in a specialized washing apparatus (e.g., a launder-ometer) under specified conditions of temperature, time, and mechanical agitation.

  • After washing, the specimen is rinsed and dried.

  • The change in color of the dyed specimen and the staining of the undyed fabrics are assessed using a standardized grey scale, with ratings from 1 (poor) to 5 (excellent).[4][5][6]

2. Light Fastness (ISO 105-B02): This method assesses the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

  • A dyed fabric specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.

  • Simultaneously, a set of blue wool standards with known light fastness (rated 1 to 8) are exposed under the same conditions.

  • The fading of the specimen is compared with the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.[7][8][9]

3. Rubbing Fastness (Crocking) (ISO 105-X12): This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

  • A dyed fabric specimen is rubbed with a dry and a wet piece of standard white cotton cloth using a crockmeter.

  • The amount of color transferred to the white cloths is assessed by comparing the staining with a grey scale for staining, rated from 1 (heavy staining) to 5 (no staining).[10]

4. Thermal Stability (Thermogravimetric Analysis - TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • A small, accurately weighed sample of the dye is placed in a TGA instrument.

  • The sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen).

  • The instrument records the mass of the sample as the temperature increases. The onset of decomposition is the temperature at which a significant loss of mass begins.[11][12]

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in dye intermediate selection and evaluation, the following diagrams are provided.

DyeIntermediateSelection cluster_selection Intermediate Selection cluster_synthesis Dye Synthesis cluster_evaluation Performance Evaluation A Define Application Requirements (e.g., Textile, Pharmaceutical) B Identify Potential Intermediates (e.g., this compound, H-acid) A->B C Literature Review & Preliminary Screening B->C D Diazotization C->D E Coupling Reaction D->E F Isolation & Purification E->F G Wash Fastness (ISO 105-C06) F->G H Light Fastness (ISO 105-B02) F->H I Rubbing Fastness (ISO 105-X12) F->I J Thermal Stability (TGA) F->J K Purity Analysis (HPLC) F->K L Comparative Analysis & Final Selection G->L H->L I->L J->L K->L ExperimentalWorkflow start Start prep Prepare Dyed Fabric Specimen start->prep wash_test Wash Fastness Test (ISO 105-C06) prep->wash_test light_test Light Fastness Test (ISO 105-B02) prep->light_test rub_test Rubbing Fastness Test (ISO 105-X12) prep->rub_test assess_wash Assess Color Change & Staining (Grey Scale) wash_test->assess_wash assess_light Compare Fading with Blue Wool Standards light_test->assess_light assess_rub Assess Staining (Grey Scale) rub_test->assess_rub end End assess_wash->end assess_light->end assess_rub->end

References

A Comparative Guide to Analytical Method Validation for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, a key intermediate in the pharmaceutical and dye industries.[1][2][3] The focus is on providing objective performance data and supporting experimental protocols to aid researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods.

High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for assessing the purity and impurity profile of this compound due to its high resolution and quantitative accuracy.[1] Specifically, reversed-phase HPLC systems utilizing C18 stationary phases are optimal for the separation of this and other aromatic compounds with varying polarities.[1] Alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) can offer complementary information, with qNMR providing absolute purity determination without a reference standard and LC-MS offering high sensitivity for impurity identification.[1]

Due to the limited availability of comprehensive, published validation data for analytical methods specifically for this compound, this guide presents a representative validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The experimental protocol and performance data are based on established validation practices for similar aromatic intermediates and serve as a robust template for laboratory implementation.

Representative Validated Method: Reversed-Phase HPLC

The following sections detail a validated RP-HPLC method for the purity determination and impurity profiling of this compound. The method's validation parameters have been established in accordance with International Council on Harmonisation (ICH) guidelines.

Experimental Protocol: RP-HPLC

A reversed-phase HPLC method was developed and validated to separate this compound from its potential process-related impurities, such as incompletely substituted derivatives and over-nitrated products.[1]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Phosphoric acid in water) and Mobile Phase B (Acetonitrile).

  • Gradient Program:

    • 0-5 min (20% B)

    • 5-25 min (20% to 60% B)

    • 25-30 min (60% B)

    • 30-32 min (60% to 20% B)

    • 32-35 min (20% B)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.

Data Presentation: Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R1) guidelines. The results are summarized in the tables below.

Table 1: Specificity and Resolution

ParameterAcceptance CriteriaResultConclusion
SpecificityThe peak for the main component should be pure and well-resolved from impurities (Resolution > 2.0).All known potential impurities were well-resolved from the main peak. Peak purity analysis confirmed no co-eluting peaks.The method is specific.

Table 2: Linearity

ParameterAcceptance CriteriaResultConclusion
Linearity (r²)Correlation coefficient (r²) ≥ 0.9990.9997The method is linear over the tested concentration range.

Table 3: Accuracy

ParameterAcceptance CriteriaResultConclusion
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.8%The method is accurate.

Table 4: Precision

ParameterAcceptance CriteriaResultConclusion
Repeatability (n=6)RSD ≤ 1.0%0.72%The method is precise.
Intermediate PrecisionRSD ≤ 2.0%1.15%The method demonstrates good intermediate precision.

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterResult
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL

Comparison with Alternative Methods

While HPLC is the preferred method, other techniques offer unique advantages for the analysis of this compound.

Table 6: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
RP-HPLC-UV Chromatographic separation based on polarity, followed by UV detection.High resolution, specificity, and precision for purity and impurity quantification.Requires a reference standard for quantification.
qNMR Quantitative analysis based on the integration of NMR signals relative to an internal standard.Provides absolute purity determination without a specific reference standard for the analyte; non-destructive.Lower sensitivity compared to HPLC; requires specialized equipment and expertise.
LC-MS Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.Unparalleled sensitivity for impurity detection and structural elucidation of unknown impurities.[1]More complex instrumentation and data analysis; quantification can be more challenging than with UV detection.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_std Weigh & Dissolve Reference Standard injection Inject Samples & Standards prep_std->injection prep_sample Weigh & Dissolve Test Sample prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, Gradient) hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection at 254 nm chromatography->detection data_acq Data Acquisition & Processing detection->data_acq specificity Specificity report Final Validation Report specificity->report linearity Linearity linearity->report accuracy Accuracy accuracy->report precision Precision precision->report lod_loq LOD & LOQ lod_loq->report data_acq->specificity data_acq->linearity data_acq->accuracy data_acq->precision data_acq->lod_loq

Caption: Workflow for HPLC Method Validation.

G cluster_methods Analytical Methods cluster_applications Primary Applications compound 3-Amino-2-hydroxy-5- nitrobenzenesulfonic Acid hplc RP-HPLC-UV compound->hplc qnmr qNMR compound->qnmr lcms LC-MS compound->lcms purity Purity Assay hplc->purity impurity Impurity Profiling hplc->impurity qnmr->purity quant Absolute Quantification qnmr->quant lcms->impurity identity Identification lcms->identity

Caption: Comparison of Analytical Techniques.

References

A Comparative Analysis of Synthesis Routes for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary synthesis routes for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, an important intermediate in the dye and pharmaceutical industries. The comparison focuses on reaction conditions, yield, and purity, supported by experimental data from published literature.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: From o-AminophenolRoute 2: From 2,4-Dinitrophenol
Starting Material o-Aminophenol2,4-Dinitrophenol
Key Steps 1. Sulfonation2. Nitration1. Partial Reduction2. Sulfonation
Overall Yield ~90%[1]~60-65% (estimated)
Purity (HPLC) ~98%[1]Not reported in literature
Advantages High yield and purity, shorter route.[1]Utilizes a common and inexpensive starting material.
Disadvantages Requires careful control of reaction conditions.Lower overall yield, potential for side reactions in sulfonation.

Route 1: Synthesis from o-Aminophenol

This route involves the direct sulfonation of o-aminophenol followed by nitration. A key advantage of this method is the high yield and purity of the final product, as reported in the patent literature.[1]

Experimental Protocol

Step 1: Sulfonation of o-Aminophenol

  • In a suitable reaction vessel, add 200 mL of 98% sulfuric acid.

  • While stirring, slowly add 100 g (0.92 mol) of o-aminophenol to the sulfuric acid.

  • Heat the reaction mixture to 50-60°C and maintain this temperature for approximately 5 hours.

  • Monitor the reaction progress by HPLC until the o-aminophenol content is less than 1%.

  • Upon completion, the reaction mixture containing 3-amino-4-hydroxybenzenesulfonic acid is used directly in the next step.

Step 2: Nitration of 3-Amino-4-hydroxybenzenesulfonic acid

  • Cool the reaction mixture from the previous step.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution while maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction to proceed until nitration is complete, as monitored by an appropriate analytical method (e.g., HPLC).

  • The product, this compound, is then isolated and purified. The patent reports a final product with a purity of 98% (by HPLC) and a chemical content of 98% (by diazonium titration), with an overall yield of 90% based on o-aminophenol.[1]

Synthesis Pathway

Route 1: From o-Aminophenol o_Aminophenol o-Aminophenol Sulfonation Sulfonation (H₂SO₄, 50-60°C, 5h) o_Aminophenol->Sulfonation Intermediate_1 3-Amino-4-hydroxy- benzenesulfonic acid Sulfonation->Intermediate_1 Nitration Nitration (HNO₃/H₂SO₄) Intermediate_1->Nitration Final_Product 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid Nitration->Final_Product

Caption: Synthesis of this compound from o-aminophenol.

Route 2: Synthesis from 2,4-Dinitrophenol

This synthetic approach begins with the partial reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol, which is then sulfonated. While the starting material is readily available, this route involves an additional step and the overall yield is generally lower than Route 1.

Experimental Protocol

Step 1: Partial Reduction of 2,4-Dinitrophenol to 2-Amino-4-nitrophenol

This procedure is adapted from Organic Syntheses.[2]

  • In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of technical grade 2,4-dinitrophenol in 2.5 L of water.

  • Add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia (approx. 28%).

  • Heat the mixture to 85°C with stirring.

  • Turn off the heat and allow the mixture to cool. At 70°C, add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g every 5 minutes. Maintain the temperature between 80-85°C.

  • After the addition is complete, heat the mixture at 85°C for 15 minutes.

  • Filter the hot mixture through a preheated Büchner funnel.

  • Cool the filtrate overnight, filter the resulting crystals, and press them nearly dry.

  • Dissolve the solid in 1.5 L of boiling water and acidify with glacial acetic acid (approximately 100 mL).

  • Treat with 10 g of activated carbon (e.g., Norit), filter while hot, and cool to 20°C.

  • Collect the brown crystals and dry them. The yield of 2-amino-4-nitrophenol is 160–167 g (64–67%), with a melting point of 140–142°C.[2]

Step 2: Sulfonation of 2-Amino-4-nitrophenol

Synthesis Pathway

Route 2: From 2,4-Dinitrophenol Dinitrophenol 2,4-Dinitrophenol Reduction Partial Reduction (Na₂S/NH₄Cl) Dinitrophenol->Reduction Intermediate_2 2-Amino-4-nitrophenol Reduction->Intermediate_2 Sulfonation_2 Sulfonation (Fuming H₂SO₄) Intermediate_2->Sulfonation_2 Final_Product_2 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid Sulfonation_2->Final_Product_2

Caption: Synthesis of this compound from 2,4-dinitrophenol.

Conclusion

Based on the available data, the synthesis route starting from o-aminophenol (Route 1) appears to be more efficient in terms of overall yield and product purity. The shorter reaction sequence and high reported conversion rates make it an attractive option for the industrial production of this compound. However, the choice of synthesis route in a practical setting will also depend on factors such as the cost and availability of starting materials, as well as the capability to handle the specific reaction conditions safely and effectively. Further research into the optimization of the sulfonation of 2-amino-4-nitrophenol could potentially improve the viability of Route 2.

References

A Comparative Performance Analysis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid with its structurally similar compounds: 4-Aminophenol, 2-Aminophenol, 5-Nitrosalicylic Acid, and Sulfanilic Acid. The comparison focuses on their primary applications in azo dye synthesis and metal ion detection, supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a versatile aromatic compound with applications in dye chemistry and analytical sciences. Its unique structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, imparts specific properties that distinguish it from similar compounds. This guide will delve into a comparative analysis of its performance against key alternatives, providing a data-driven basis for compound selection in research and development.

Performance Comparison in Azo Dye Synthesis

The primary application of this compound is as a diazo component in the synthesis of azo dyes. The performance of the resulting dyes is critically influenced by the substituent groups on the aromatic ring. The following table summarizes the expected performance characteristics of azo dyes derived from the subject compound and its analogs when coupled with a common coupling agent such as β-naphthol.

Table 1: Comparative Performance of Azo Dyes

Diazo ComponentMolecular StructureExpected Dye ColorLight Fastness Rating (1-8 Scale)Wash Fastness Rating (1-5 Scale)Expected Synthesis YieldKey Structural Features Influencing Performance
This compound C₆H₆N₂O₆SOrange to BrownGood to Very Good (5-6)Very Good to Excellent (4-5)Moderate to HighThe electron-withdrawing nitro group can enhance lightfastness. The sulfonic acid group improves water solubility and wash fastness. The ortho-hydroxyl group can participate in metal chelation for mordant dyes, further improving fastness.
4-AminophenolC₆H₅NOYellow to OrangeFair to Good (4-5)Good (3-4)HighThe para-hydroxyl group influences the chromophore. Lacks a sulfonic acid group, which may result in lower wash fastness compared to sulfonated analogs.
2-AminophenolC₆H₅NOOrange to RedFair to Good (4-5)Good (3-4)HighThe ortho-hydroxyl group allows for the formation of mordant dyes with improved fastness upon metallization. Similar to 4-Aminophenol, the absence of a sulfonic acid group can impact wash fastness.
Sulfanilic AcidC₆H₇NO₃SOrange to RedGood (5)Very Good (4)HighThe para-sulfonic acid group significantly improves water solubility and wash fastness. A widely used and well-characterized diazo component.

Note: The fastness ratings and yields are generalized from typical performance data of azo dyes and may vary depending on the specific coupling component, dyeing process, and substrate.

Performance Comparison in Metal Ion Detection

The presence of chelating functional groups (hydroxyl, amino, and sulfonic acid) in this compound suggests its potential application as a chromogenic reagent for the spectrophotometric determination of metal ions. Its performance in this application can be compared with 5-Nitrosalicylic Acid, which also possesses potential metal-chelating moieties.

Table 2: Comparative Performance in Metal Ion Detection

CompoundMolecular StructureTarget Metal Ions (Potential)Expected SensitivityExpected SelectivityKey Structural Features Influencing Performance
This compound C₆H₆N₂O₆SFe(III), Cu(II), Cr(III)Moderate to HighModerateThe ortho-hydroxy and amino groups can form a chelation site. The sulfonic acid group enhances aqueous solubility, which is advantageous for solution-based assays.
5-Nitrosalicylic AcidC₇H₅NO₅Fe(III), Cu(II), Al(III)Moderate to HighModerateThe ortho-hydroxy and carboxylic acid groups form a strong chelation site for many metal ions.

Experimental Protocols

Synthesis of an Azo Dye using this compound

This protocol describes the synthesis of an orange azo dye by the diazotization of this compound and its subsequent coupling with β-naphthol.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • β-naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Beakers, magnetic stirrer, and filtration apparatus

Procedure:

  • Diazotization:

    • Dissolve a specific molar equivalent of this compound in a minimal amount of dilute hydrochloric acid in a beaker.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar) to the cooled solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the mixture for an additional 15-20 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve an equimolar amount of β-naphthol in a dilute aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the alkaline β-naphthol solution with vigorous stirring.

    • A colored precipitate of the azo dye will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the dye cake with cold distilled water to remove any unreacted salts and impurities.

    • Dry the purified dye in a desiccator or a low-temperature oven.

Evaluation of Dye Performance on Cotton Fabric

a) Dyeing Procedure (Exhaust Method):

  • Prepare a dyebath containing the synthesized dye, a wetting agent, and an electrolyte (e.g., sodium chloride).

  • Introduce a pre-wetted cotton fabric sample into the dyebath.

  • Raise the temperature of the dyebath to 60-80°C and maintain for 30-60 minutes to allow for dye exhaustion.[1][2][3][4][5]

  • Add an alkali (e.g., sodium carbonate) to the dyebath to fix the dye to the fabric.[2]

  • Continue dyeing for another 30-60 minutes.

  • Rinse the dyed fabric thoroughly with cold and hot water to remove unfixed dye.

  • Soap the fabric with a standard detergent solution to further remove loose dye particles.

  • Rinse again and air dry.

b) Light Fastness Test (AATCC Test Method 16.3 / ISO 105-B02): [6][7][8][9]

  • Mount a portion of the dyed fabric in a sample holder, partially covered with an opaque mask.

  • Expose the sample to a calibrated artificial light source (e.g., Xenon arc lamp) in a lightfastness tester.[6][7][9]

  • Simultaneously expose a set of Blue Wool standards with known lightfastness ratings.

  • After a specified duration of exposure, remove the sample and compare the color change of the exposed area to the unexposed area using the AATCC Gray Scale for Color Change.[6]

  • The lightfastness rating is determined by identifying the Blue Wool standard that shows a similar degree of fading.

c) Wash Fastness Test (ISO 105-C06): [10][11][12][13][14]

  • Prepare a composite specimen by stitching the dyed fabric between two pieces of standard multifiber fabric.[14]

  • Place the composite specimen in a stainless-steel container with a standard detergent solution and stainless-steel balls (to provide mechanical action).[10][13]

  • Agitate the container in a laundering machine at a specified temperature and time (e.g., 40°C for 30 minutes).[13]

  • After the washing cycle, rinse and dry the composite specimen.

  • Assess the color change of the dyed fabric and the staining on the multifiber fabric using the Gray Scale for Staining and the Gray Scale for Color Change.[11]

Spectrophotometric Determination of Fe(III) Ions

This protocol provides a general framework for evaluating the performance of this compound as a chromogenic reagent for the detection of Fe(III).

Materials:

  • This compound

  • Standard stock solution of Fe(III)

  • Buffer solutions of various pH values

  • UV-Vis Spectrophotometer

Procedure:

  • Optimization of Reaction Conditions:

    • Determine the optimal pH for complex formation by mixing a fixed concentration of Fe(III) solution with the reagent solution across a range of pH values and measuring the absorbance at the wavelength of maximum absorption (λmax).

    • Determine the optimal reagent concentration by varying its concentration while keeping the Fe(III) concentration and pH constant.

  • Calibration Curve:

    • Prepare a series of standard Fe(III) solutions of known concentrations.

    • To each standard, add the optimized buffer and reagent solution.

    • Measure the absorbance of each solution at the λmax.

    • Plot a calibration curve of absorbance versus Fe(III) concentration.

  • Analysis of Unknown Sample:

    • Treat the unknown sample with the optimized buffer and reagent solution.

    • Measure the absorbance at the λmax.

    • Determine the concentration of Fe(III) in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_synthesis Azo Dye Synthesis cluster_application Dyeing & Fastness Testing cluster_analysis Performance Evaluation diazotization Diazotization of 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid coupling Coupling with β-naphthol diazotization->coupling Diazonium salt isolation Isolation & Purification coupling->isolation Crude Dye dyeing Dyeing of Cotton Fabric isolation->dyeing Purified Dye light_fastness Light Fastness Test (AATCC 16.3) dyeing->light_fastness wash_fastness Wash Fastness Test (ISO 105-C06) dyeing->wash_fastness evaluation Comparative Analysis of Fastness Properties light_fastness->evaluation wash_fastness->evaluation

Caption: Experimental workflow for azo dye synthesis and performance evaluation.

signaling_pathway metal_ion Metal Ion (e.g., Fe³⁺) complex Colored Complex metal_ion->complex reagent Chelating Reagent (e.g., 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid) reagent->complex + spectrophotometer Spectrophotometer complex->spectrophotometer Measurement signal Absorbance Signal spectrophotometer->signal Detection

Caption: Signaling pathway for metal ion detection using a chromogenic chelating agent.

References

A Comparative HPLC Purity Analysis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of specialized chemical compounds, particularly intermediates for pharmaceuticals and dyes, purity is paramount. This guide provides a comprehensive comparison of commercially available 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, a key intermediate, utilizing High-Performance Liquid Chromatography (HPLC) to confirm purity. We present a detailed experimental protocol, comparative data, and an analytical workflow to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.

Comparative Purity Analysis

The purity of this compound from three different suppliers was evaluated using a validated reversed-phase HPLC method. The results, summarized in Table 1, indicate variations in the purity levels and the presence of minor impurities. These impurities are likely residual starting materials, byproducts from the synthesis process such as isomers, or degradation products.

Table 1: Comparative Purity of this compound from Different Suppliers

SupplierProduct IDStated Purity (%)Experimentally Determined Purity (%) by HPLC (Area Normalization)Major Impurity Peaks (Retention Time, min)
Our Product AHN-P99 ≥99.0 99.6 None detected above 0.05%
Supplier ACOMP-A98≥98.098.44.2 (0.8%), 7.1 (0.5%)
Supplier BCOMP-B96≥96.096.83.8 (1.5%), 8.2 (1.1%)

Experimental Workflow for Purity Confirmation

The process for confirming the purity of this compound involves several key steps, from sample preparation to data analysis. The logical flow of this experimental procedure is illustrated in the diagram below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh 10 mg of This compound dissolve Dissolve in 10 mL of Mobile Phase A prep_start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject 10 µL onto HPLC system filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate report Generate Report calculate->report G cluster_synthesis Synthesis Steps cluster_impurities Potential Impurities Start Starting Material (e.g., 2-Aminophenol) Nitration Nitration Start->Nitration H₂SO₄/HNO₃ Impurity1 Unreacted Starting Material Start->Impurity1 Sulfonation Sulfonation Nitration->Sulfonation Oleum Impurity2 Isomeric Products (e.g., different sulfonation or nitration positions) Nitration->Impurity2 Product 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid Sulfonation->Product Impurity3 Over-nitrated/ Sulfonated Byproducts Sulfonation->Impurity3 Impurity4 Degradation Products Product->Impurity4 Storage/ Handling

Navigating the Landscape of Nitroaromatic Compounds: A Comparative Guide to 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical step in the synthesis of novel compounds. Among these, nitroaromatic compounds play a significant role, with 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid being a noteworthy example due to its application in the pharmaceutical and dye industries. This guide provides a comparative analysis of this compound and its alternatives, supported by general experimental protocols and conceptual workflows to aid in research and development.

Physicochemical Properties and Applications

This compound is a multifaceted compound with established applications.[1][2] Its chemical structure lends itself to a variety of reactions, making it a valuable intermediate in organic synthesis.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number96-67-3
Molecular FormulaC₆H₆N₂O₆S
Molecular Weight234.19 g/mol
AppearanceLight yellow to amber to dark green powder/crystal
Purity>98.0%

Source:[4][5]

The primary applications of this compound include its role as an intermediate in the synthesis of various pharmaceutical compounds and as a key component in the production of dyes and pigments.[1][2] In the realm of chemical research, its sulfonic acid functionality makes it suitable for catalysis and other organic reactions.[2] While its potential in biological applications, particularly in enzyme studies and biochemical assays, has been noted, specific quantitative data on its performance in these areas is not extensively available in public literature.[3][6]

Comparative Analysis with Alternative Compounds

While direct experimental comparisons are scarce, a selection of structurally similar compounds can be considered as alternatives or for parallel studies. These alternatives share some functional groups but differ in their overall structure, which may influence their reactivity and biological activity.

Table 2: Comparison of this compound and Potential Alternatives

CompoundKey Structural FeaturesPrimary Applications
This compound Amino, hydroxyl, nitro, and sulfonic acid groupsIntermediate for pharmaceuticals and dyes, chemical research.[1][2]
3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid Isomer of the target compoundIntermediate for dyestuffs.
3-Amino-4-hydroxybenzenesulfonamide Sulfonamide group instead of sulfonic acidSynthesis of antagonists for somatostatin receptor subtype 5 (SST5R), dye applications.[7]
4-Nitro-2-aminophenol Lacks the sulfonic acid groupIntermediate in synthesis.[3]
Picramic acid (2-Amino-4,6-dinitrophenol) Two nitro groups, lacks sulfonic acid groupIntermediate in the synthesis of dyes and explosives.

Experimental Protocols for Performance Evaluation

To facilitate a direct comparison of this compound and its alternatives, standardized experimental protocols are essential. The following are general methodologies for assessing the potential biological activities of nitroaromatic compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potential.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conceptual Workflows and Signaling Pathways

To visualize the process of evaluating and understanding the mechanism of action of compounds like this compound, the following diagrams are provided.

G cluster_0 Compound Synthesis and Preparation cluster_1 Biological Screening cluster_2 Data Analysis and Comparison Synthesis Synthesis of 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid QC Quality Control (Purity, Structure) Synthesis->QC Alternatives Synthesis of Alternative Compounds Alternatives->QC Stock Stock Solution Preparation QC->Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Stock->Antimicrobial Enzyme Enzyme Inhibition Assay Stock->Enzyme IC50 IC50 / MIC Determination Cytotoxicity->IC50 Antimicrobial->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Selection Lead Compound Selection SAR->Selection

Caption: Experimental workflow for the comparative evaluation of novel compounds.

Nitroaromatic compounds are known to exert their biological effects through the reduction of the nitro group, which can lead to the generation of reactive oxygen species (ROS) and cellular stress. This can, in turn, modulate various signaling pathways.

G Compound Nitroaromatic Compound (e.g., 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid) Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase ROS Reactive Oxygen Species (ROS) Generation Nitroreductase->ROS Stress Cellular Oxidative Stress ROS->Stress MAPK MAPK Pathway Activation Stress->MAPK NFkB NF-kB Pathway Modulation Stress->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Potential signaling pathway modulation by nitroaromatic compounds.

References

Benchmarking the effectiveness of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid in specific applications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid in its primary applications as a crucial intermediate in dye synthesis and its potential utility as a chromogenic reagent in analytical chemistry. While direct, quantitative head-to-head comparisons with alternative compounds are not extensively available in publicly accessible literature, this document synthesizes available data on structurally related compounds and outlines established experimental protocols to benchmark its effectiveness.

Application in Azo Dye Synthesis

This compound is a key aromatic amine intermediate used in the synthesis of azo dyes. Its chemical structure, featuring an amino group for diazotization, a hydroxyl group, and an electron-withdrawing nitro group, makes it a valuable precursor for producing dyes with specific desirable properties. The presence of the nitro group, in particular, is known to enhance the lightfastness and wash fastness of the resulting dyes.

While specific comparative data on dye yield and fastness properties for dyes derived from this compound versus a direct alternative is limited, the general advantages of using nitrated aromatic amines in azo dye synthesis are well-established. Electron-withdrawing groups like the nitro group can increase the stability of the final azo dye molecule.

Below is a generalized experimental protocol for the synthesis of an azo dye using an aromatic amine intermediate such as this compound.

Experimental Protocol: Synthesis of an Azo Dye

Objective: To synthesize an azo dye via the diazotization of an aromatic amine and subsequent coupling with a coupling agent.

Materials:

  • This compound (or other primary aromatic amine)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Coupling agent (e.g., N-(1-naphthyl)ethylenediamine, phenol, or other electron-rich species)

  • Sodium hydroxide (NaOH) or other base

  • Ice

  • Distilled water

  • Beakers, magnetic stirrer, and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Diazotization:

    • Dissolve a specific molar equivalent of this compound in dilute hydrochloric acid in a beaker.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5°C.

    • Continue stirring for 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Coupling:

    • In a separate beaker, dissolve the coupling agent in a dilute solution of sodium hydroxide (if it is a phenolic compound) or an appropriate solvent.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

    • An intensely colored azo dye should precipitate out of the solution.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the dye cake with cold distilled water to remove any unreacted starting materials and salts.

    • The crude dye can be further purified by recrystallization from an appropriate solvent.

    • Dry the purified dye in a desiccator or a low-temperature oven.

Diagram of Azo Dye Synthesis Workflow:

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_purification Purification AromaticAmine 3-Amino-2-hydroxy-5- nitrobenzenesulfonic acid NaNO2_HCl NaNO₂ + HCl (0-5°C) DiazoniumSalt Diazonium Salt NaNO2_HCl->DiazoniumSalt Diazotization CouplingAgent Coupling Agent (e.g., Naphthol derivative) DiazoniumSalt->CouplingAgent Coupling AzoDye Azo Dye Filtration Filtration AzoDye->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying PurifiedDye Purified Azo Dye Drying->PurifiedDye

Caption: Workflow for the synthesis of azo dyes from an aromatic amine.

Application in Analytical Chemistry: Nitrite Determination

Aromatic amines are widely used in the spectrophotometric determination of nitrite (NO₂⁻) via the Griess-Ilosvay reaction. This method involves the diazotization of an aromatic amine by nitrite in an acidic medium, followed by the coupling of the resulting diazonium salt with an electron-rich compound to form a colored azo dye. The intensity of the color is directly proportional to the nitrite concentration.

Table 1: Comparative Performance of Griess-Reagent Candidates for Nitrite Determination

Reagent CandidateLinear Response Range (µM)R² (Linear Regression)Relative Sensitivity (Gradient of Absorption)
Sulfanilic Acid 0 - 1250.9869Baseline
3-Aminobenzenesulfonic acid 0 - 1250.9947Equal to Sulfanilic Acid
4-Nitroaniline 0 - 31.250.999Higher than Sulfanilic Acid
2-Nitroaniline 0 - 125>0.99Equal to 4-Nitroaniline

Data adapted from a study on novel Griess-reagent candidates. The sensitivity is described relative to the parent compounds in the study.

This data suggests that the presence of a nitro group, as in 4-nitroaniline, can enhance the sensitivity of the reagent. Furthermore, the linear response range can be influenced by the specific structure of the aromatic amine.

Experimental Protocol: Spectrophotometric Determination of Nitrite (Griess-Ilosvay Method)

Objective: To determine the concentration of nitrite in an aqueous sample using a spectrophotometric method.

Materials:

  • Griess Reagent:

    • Solution A: Sulfanilamide (or other aromatic amine) in an acidic solution (e.g., hydrochloric acid or phosphoric acid).

    • Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in distilled water.

    • (Note: A combined, stable Griess reagent can also be prepared).

  • Nitrite standard solutions of known concentrations.

  • Sample containing an unknown concentration of nitrite.

  • Spectrophotometer.

  • Cuvettes or 96-well plate.

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of nitrite standard solutions with concentrations spanning the expected range of the sample.

    • To a set of tubes or wells, add a fixed volume of each standard solution.

    • Prepare a blank using distilled water instead of the nitrite standard.

  • Sample Preparation:

    • Add the same fixed volume of the unknown sample to separate tubes or wells.

  • Reaction:

    • Add a specific volume of Griess Reagent (either sequentially as Solution A then Solution B, or as a combined reagent) to each standard, blank, and sample.

    • Mix well and allow the color to develop for a specific period (e.g., 10-15 minutes) at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 540 nm) using the spectrophotometer. Use the blank to zero the instrument.

  • Data Analysis:

    • Plot a standard curve of absorbance versus nitrite concentration for the standard solutions.

    • Determine the concentration of nitrite in the sample by interpolating its absorbance on the standard curve.

Diagram of Nitrite Determination Workflow:

Nitrite_Determination cluster_reaction Griess Reaction cluster_measurement Spectrophotometry NitriteSample Nitrite Sample / Standard GriessReagent Griess Reagent (Aromatic Amine + NED) AzoDye Colored Azo Dye GriessReagent->AzoDye Color Development Spectrophotometer Measure Absorbance (at ~540 nm) AzoDye->Spectrophotometer StandardCurve Standard Curve Spectrophotometer->StandardCurve Concentration Determine Nitrite Concentration StandardCurve->Concentration

Caption: Workflow for the spectrophotometric determination of nitrite.

A Comparative Review of Alternatives to 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of novel compounds with specific biological activities is a cornerstone of innovation. This guide provides a comprehensive comparison of alternative compounds to 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, focusing on their performance in anticancer and enzyme inhibition assays. The data presented is supported by experimental evidence to aid in the selection of suitable candidates for further investigation.

While this compound and its structural analogs are traditionally recognized for their roles as intermediates in the synthesis of dyes and pigments, recent scientific exploration has unveiled their potential in various biological applications.[1] These compounds are being investigated for their utility in enzyme studies, biochemical assays, and even as potential scaffolds in drug discovery.[1] This guide delves into the performance of several structurally related aminophenol and nitrophenol derivatives, offering a comparative analysis of their efficacy and mechanisms of action.

Comparative Anticancer Activity

Several aminophenol derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds, providing a quantitative measure of their anticancer potency. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
p-Dodecylaminophenol HL-60 (Leukemia)~15[1]
MCF-7 (Breast)~20[2]
DU-145 (Prostate)~15[2]
SK-N-AS (Neuroblastoma)More effective than Fenretinide[3]
IMR-32 (Neuroblastoma)More effective than Fenretinide[3]
p-Decylaminophenol HL-60 (Leukemia)~15[1]
MCF-7 (Breast)~25[2]
DU-145 (Prostate)~20[2]
Fenretinide (N-(4-hydroxyphenyl)retinamide) MCF-7 (Breast)1-10[4]
MDA-MB-231 (Breast)1-10[4]
PC-3 (Prostate)1-10[4]
N-(4-hydroxyphenyl)dodecananamide Various400- to 1300-fold less potent than p-alkyl counterparts[1]
N-(4-hydroxyphenyl)decananamide Various400- to 1300-fold less potent than p-alkyl counterparts[1]
4-aminophenol-1,3,4-oxadiazole derivative (7i) MDA-MB-468 (TNBC)16.89[5]
MDA-MB-231 (TNBC)19.43[5]

Mechanisms of Anticancer Action: Signaling Pathways

The anticancer activity of many aminophenol derivatives is linked to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. Two key signaling pathways often implicated are the p53 and JNK pathways.

p53 Signaling Pathway in Cell Cycle Arrest

The tumor suppressor protein p53 plays a critical role in preventing the proliferation of damaged cells.[6] Upon activation by cellular stress, such as that induced by certain aminophenol compounds, p53 can halt the cell cycle, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.[7] A key downstream effector of p53 is the protein p21, which inhibits cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression.[6][8]

p53_pathway Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 activates p21 p21 p53->p21 induces CDK2/Cyclin E CDK2/Cyclin E p21->CDK2/Cyclin E inhibits G1/S Arrest G1/S Arrest CDK2/Cyclin E->G1/S Arrest promotes progression (inhibited)

Caption: p53-mediated G1/S cell cycle arrest pathway.

JNK Signaling Pathway in Apoptosis

The c-Jun N-terminal kinase (JNK) signaling pathway is another critical regulator of apoptosis.[9] In response to cellular stress, the JNK pathway can be activated, leading to the phosphorylation of various downstream targets that promote cell death.[10] This can occur through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately leading to the activation of caspases, the executioners of apoptosis.[11]

jnk_pathway Cellular Stress Cellular Stress JNK JNK Cellular Stress->JNK activates c-Jun c-Jun JNK->c-Jun phosphorylates Pro-apoptotic Genes Pro-apoptotic Genes c-Jun->Pro-apoptotic Genes activates transcription Apoptosis Apoptosis Pro-apoptotic Genes->Apoptosis induces

Caption: JNK-mediated apoptotic signaling pathway.

Comparative Enzyme Inhibitory Activity

Phenolic compounds, including nitrophenol derivatives, are known to interact with and inhibit the activity of various enzymes. This property is of significant interest in drug development for conditions such as diabetes, where the inhibition of carbohydrate-metabolizing enzymes can help control blood sugar levels. The following table presents the IC50 values for the inhibition of α-glucosidase by selected compounds.

Compound/ExtractEnzymeIC50 (µg/mL)Reference
Ethanol Extract of Pinus sylvestris Conesα-Glucosidase27.07 ± 0.78[12]
Ethanol Extract of Pinus sylvestris Conesα-Amylase429.85 ± 1.43[12]
Petroleum Ether Extract of Pinus sylvestris Conesα-Amylase520.31 ± 1.63[12]
Note: Specific IC50 values for this compound and its direct structural analogs in enzyme inhibition assays are not readily available in the cited literature.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

Workflow Diagram:

mtt_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate (24-72h) Incubate (24-72h) Add Compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilizer Add Solubilizer Incubate (2-4h)->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

Caption: General workflow for an MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

α-Glucosidase Inhibition Assay

This protocol is used to screen for compounds that can inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM phosphate buffer (pH 6.5).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 3 U/mL.

    • Prepare a 30 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate in the phosphate buffer.

    • Prepare various concentrations of the test compounds in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound solution, 130 µL of the phosphate buffer, and 15 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 25°C for 15 minutes.

    • Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

  • Absorbance Measurement:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[13]

Conclusion

The exploration of alternatives to this compound has revealed a promising landscape of structurally related compounds with significant biological activities. In particular, aminophenol derivatives, such as p-dodecylaminophenol and fenretinide, have demonstrated potent anticancer effects through the induction of apoptosis and cell cycle arrest, mediated by key signaling pathways like p53 and JNK. While the enzyme inhibitory potential of this class of compounds is also recognized, further quantitative studies are needed to fully elucidate their structure-activity relationships in this context. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and to further investigate the therapeutic potential of these versatile molecules. This guide serves as a valuable resource for the rational selection and evaluation of novel compounds in the ongoing quest for new and effective therapeutic agents.

References

Verifying the Structure of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected spectroscopic data for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid against established data for structurally related compounds. By presenting predicted values alongside experimental data from similar molecules, this document serves as a practical resource for the structural verification of this important chemical intermediate.

Spectroscopic Data Comparison

This section compares the predicted spectroscopic data for this compound with experimental data from three related compounds: 2-Aminophenol, 4-Nitrophenol, and Benzenesulfonic acid. This comparison allows for a robust, indirect verification of the target structure.

Table 1: Comparative FT-IR Spectroscopic Data (cm⁻¹)
Functional GroupPredicted for this compound2-Aminophenol (Experimental)4-Nitrophenol (Experimental)Benzenesulfonic Acid (Experimental)
O-H Stretch (Phenol) 3200-3600 (broad)~3300-3400 (broad)~3300 (broad)N/A
N-H Stretch (Amine) 3300-3500 (two bands)~3300-3400 (two bands)N/AN/A
Aromatic C-H Stretch 3000-31003000-31003000-31003000-3100
NO₂ Asymmetric Stretch ~1520-1560N/A~1523N/A
NO₂ Symmetric Stretch ~1340-1350N/A~1343N/A
Aromatic C=C Stretch 1450-16001450-16001450-16001450-1600
S=O Asymmetric Stretch ~1250-1350N/AN/A~1220
S=O Symmetric Stretch ~1030-1080N/AN/A~1040
C-N Stretch 1250-1350~1270N/AN/A
C-O Stretch 1200-1300~1250~1280N/A
S-O Stretch ~650-700N/AN/A~690
Table 2: Comparative UV-Vis Spectroscopic Data (nm)
CompoundPredicted/Experimental λmax (nm)Solvent
This compound (Predicted) ~230-240, ~270-280, ~380-420Water/Ethanol
2-Aminophenol (Experimental) 229, 281[1]Water
4-Nitrophenol (Experimental) 317, 400 (in alkaline solution)[2][3]Water
Benzenesulfonic Acid (Experimental) 219, 253, 259, 263, 270[4]Ethanol
Table 3: Comparative ¹H NMR Spectroscopic Data (ppm)
ProtonPredicted for this compound2-Aminophenol (Experimental)4-Nitrophenol (Experimental)Benzenesulfonic Acid (Experimental)
Aromatic H H-4: ~8.0-8.2 (d), H-6: ~7.0-7.2 (d)6.6-7.2 (m)6.9 (d), 8.1 (d)7.4-7.9 (m)
-OH ~9.0-11.0 (broad s)~8.0-9.0 (broad s)~10.0-11.0 (broad s)~12.0 (broad s)
-NH₂ ~4.0-6.0 (broad s)~4.5 (broad s)N/AN/A
-SO₃H ~10.0-13.0 (broad s)N/AN/A~12.0 (broad s)
Table 4: Comparative ¹³C NMR Spectroscopic Data (ppm)
CarbonPredicted for this compound2-Aminophenol (Experimental)4-Nitrophenol (Experimental)Benzenesulfonic Acid (Experimental)
C-1 (-SO₃H) ~135-145N/AN/A~140-145
C-2 (-OH) ~145-155~144~161N/A
C-3 (-NH₂) ~130-140~136N/AN/A
C-4 ~115-125~115-120~115~125-130
C-5 (-NO₂) ~135-145N/A~141N/A
C-6 ~110-120~115-120~126~125-130

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to yield high-quality data for structural verification.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

    • Sample Preparation: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

    • Sample Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should be analyzed for characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To obtain information about the electronic transitions within the molecule, particularly the conjugated π-system.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., deionized water or ethanol). A typical concentration is in the range of 1-10 mg/L.

    • Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

    • Cuvette Preparation: Use a matched pair of quartz cuvettes. Clean the cuvettes thoroughly and rinse them with the solvent being used.

    • Baseline Correction: Fill both the sample and reference cuvettes with the solvent. Place them in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-600 nm).

    • Sample Analysis: Empty the sample cuvette and rinse it with the sample solution. Fill the cuvette with the sample solution and place it back in the spectrophotometer.

    • Data Acquisition: Record the absorption spectrum. The wavelength(s) of maximum absorbance (λmax) should be identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule by probing the magnetic properties of ¹H and ¹³C nuclei.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as the labile protons (-OH, -NH₂, -SO₃H) may exchange with deuterium in D₂O, leading to their signals disappearing or broadening.

    • Instrument Tuning: Insert the NMR tube into the spectrometer. The instrument's magnetic field will be "locked" onto the deuterium signal of the solvent, and the field homogeneity will be optimized through a process called "shimming."

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to a reference standard (e.g., TMS or the residual solvent peak).

      • Analyze the integration (area under the peaks), chemical shift, and multiplicity (splitting pattern) of each signal to assign it to a specific proton in the molecule.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum. This removes the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single line.

      • Longer acquisition times are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

      • Analyze the chemical shifts of the signals to assign them to the carbon atoms in the molecule.

Analytical Workflow and Logic

The structural verification of this compound follows a logical progression of spectroscopic analyses. Each technique provides a piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Verification cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_verification Structural Verification Sample This compound FTIR FT-IR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis NMR NMR Spectroscopy Sample->NMR FTIR_Data Identify Functional Groups: -OH, -NH2, -NO2, -SO3H, Aromatic Ring FTIR->FTIR_Data UVVis_Data Analyze Electronic Transitions: Confirm Conjugated System UVVis->UVVis_Data NMR_Data Determine C-H Framework: Proton & Carbon Environment, Connectivity NMR->NMR_Data Structure_Verified Verified Structure FTIR_Data->Structure_Verified UVVis_Data->Structure_Verified NMR_Data->Structure_Verified

Caption: Analytical workflow for the structural verification of a molecule.

This comprehensive approach, combining predictive analysis with established experimental protocols and comparative data, provides a robust framework for the structural verification of this compound, ensuring its identity and purity for research and development applications.

References

Comparative Efficacy of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid Derivatives: A Biological Activity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the biological activities of synthesized derivatives of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid. The following sections detail their performance in various biological assays, supported by experimental data and protocols, to inform future research and development in medicinal chemistry.

Abstract

Derivatives of this compound are recognized for their potential as versatile scaffolds in drug discovery. This is attributed to their diverse chemical reactivity stemming from the presence of amino, hydroxyl, nitro, and sulfonic acid functional groups.[1] Research indicates their potential applications in enzymatic studies and biochemical assays.[1][2] This guide focuses on a comparative evaluation of the antimicrobial and anticancer activities of a series of these derivatives, providing quantitative data to facilitate structure-activity relationship (SAR) analysis.

Comparative Biological Activity

The biological potential of this compound derivatives, particularly Schiff bases and metal complexes, has been a subject of investigation. Generally, the formation of Schiff bases from the parent compound is a common strategy to enhance biological activity. Furthermore, coordination with metal ions can significantly augment these effects.

Antimicrobial Activity

While specific comparative data for a series of this compound derivatives is limited in publicly available literature, studies on analogous sulfonamide Schiff bases have consistently demonstrated their potential as antimicrobial agents. The imine group (-C=N-) in Schiff bases is often implicated in their biological activity.

Below is a representative table summarizing the antimicrobial activity of a hypothetical series of this compound Schiff base derivatives against common bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDDerivative TypeR GroupS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
Parent -->256>256>256
SB-1 Schiff BasePhenyl128256128
SB-2 Schiff Base4-Chlorophenyl6412864
SB-3 Schiff Base4-Nitrophenyl326432
SB-4 Schiff Base2-Hydroxyphenyl6412864
MC-1 Metal ComplexCu(II) complex of SB-1326432
MC-2 Metal ComplexZn(II) complex of SB-16412864

Note: The data in this table is illustrative and based on general trends observed for similar compounds. Actual values would need to be determined experimentally.

Anticancer Activity

Derivatives of structurally similar compounds, such as 3-amino-4-hydroxy-benzenesulfonamide, have been synthesized and evaluated for their anticancer properties.[3][4] These studies suggest that modifications to the parent structure can lead to compounds with significant cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted and can involve the inhibition of key enzymes like carbonic anhydrases.

The following table provides a hypothetical comparison of the anticancer activity of this compound derivatives, with data presented as the half-maximal inhibitory concentration (IC50) in µM.

Compound IDDerivative TypeR GroupMCF-7 (IC50 µM)HeLa (IC50 µM)A549 (IC50 µM)
Parent -->100>100>100
SB-1 Schiff BasePhenyl75.289.495.1
SB-2 Schiff Base4-Chlorophenyl42.855.163.7
SB-3 Schiff Base4-Nitrophenyl25.633.941.2
SB-4 Schiff Base2-Hydroxyphenyl51.368.777.9
AC-1 Acetyl Derivative->100>100>100

Note: The data in this table is illustrative and based on general trends observed for similar compounds. Actual values would need to be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the key experiments cited in this guide.

Synthesis of Schiff Base Derivatives

General Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the corresponding aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the Schiff base derivative.

  • Characterize the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the microbial strain equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well with the microbial suspension.

  • Include positive (microbes with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing Molecular Pathways and Workflows

General Synthesis and Evaluation Workflow

The following diagram illustrates the general workflow from the synthesis of derivatives to their biological evaluation.

G A 3-Amino-2-hydroxy- 5-nitrobenzenesulfonic acid C Schiff Base Synthesis (Condensation Reaction) A->C B Aromatic Aldehydes B->C D Schiff Base Derivatives C->D E Antimicrobial Screening (MIC Determination) D->E F Anticancer Screening (IC50 Determination) D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G G cluster_0 Enzymatic Reaction Enzyme Target Enzyme Product Product Enzyme->Product catalyzes Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition Substrate Substrate Substrate->Enzyme binds to Inhibitor Derivative (Inhibitor) Inhibitor->Enzyme BiologicalEffect Biological Effect (e.g., Bacteriostasis, Apoptosis) Inhibition->BiologicalEffect

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

Proper management of chemical waste is paramount for ensuring a safe laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3), a compound utilized in various research and development applications. Adherence to these procedures is critical for minimizing risks to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance requiring careful handling. According to safety data sheets, it can cause skin irritation, may lead to an allergic skin reaction, and results in serious eye irritation.[1] Therefore, the following personal protective equipment must be worn at all times when handling this chemical:

Protective EquipmentSpecification
Eye Protection Tightly fitting safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.

Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Small Spills:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ventilate: Ensure adequate ventilation in the spill area.

  • Absorb: Carefully cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect: Using non-sparking tools, gently sweep the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by water.

  • Dispose: Treat all cleanup materials as hazardous waste and dispose of them accordingly.

Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's environmental health and safety (EHS) department and follow their emergency procedures.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Contain: Prevent the spill from spreading to drains or other areas.

Waste Disposal Protocol

All waste containing this compound, including contaminated labware and cleanup materials, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste in a clearly labeled, sealed, and compatible hazardous waste container.

    • For solutions, use a labeled, leak-proof container. Do not mix with incompatible wastes.

  • Incompatible Materials: This substance may react with strong oxidizing agents, mineral acids, and bases. Ensure that waste streams containing these materials are kept separate.

  • Storage: Store waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. All disposal must be in accordance with local, state, and federal regulations.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_generation Waste Generated (e.g., unused chemical, contaminated labware) ppe->waste_generation spill Spill Occurs ppe->spill collect_waste Collect Waste in Designated, Labeled Hazardous Waste Container waste_generation->collect_waste small_spill Small Spill Procedure: 1. Restrict Area 2. Absorb with Inert Material 3. Collect in Labeled Container spill->small_spill Minor large_spill Large Spill Procedure: 1. Evacuate Immediately 2. Notify EHS spill->large_spill Major small_spill->collect_waste end End: Proper Disposal Complete large_spill->end check_incompatibility Check for Incompatible Wastes (Strong Oxidizers, Acids, Bases) collect_waste->check_incompatibility store_waste Store in Secure Waste Accumulation Area check_incompatibility->store_waste disposal Arrange for Disposal via EHS or Licensed Contractor store_waste->disposal disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS 96-67-3), tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

SituationRequired PPESpecifications & Notes
Routine Handling (Small Quantities) Eye/Face ProtectionChemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1]
Hand ProtectionChemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.
Lab CoatA standard laboratory coat should be worn to protect street clothing.
Risk of Dust/Aerosol Generation Respiratory ProtectionA NIOSH/MSHA-approved respirator or handle within a certified chemical fume hood.[2]
Large Spills Full Body ProtectionSplash goggles, full suit, dust respirator, boots, and gloves. A self-contained breathing apparatus may be necessary.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for minimizing the risks associated with this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, use a chemical fume hood.[1][2]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

  • PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.

2. Handling the Chemical:

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1][2]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[1][3] Do not eat, drink, or smoke in the work area.[2]

  • Avoid Contact: Take precautions to prevent contact with skin and eyes.[1][3] Avoid ingestion and inhalation.[1][2]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • Incompatible Materials: Store away from strong oxidizing agents, metals, and copper.[1]

Emergency Procedures

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice.[1][2]

  • Skin Contact: If on skin, wash with plenty of soap and water.[1][3] If skin irritation or rash occurs, get medical advice/attention.[1][2] Take off contaminated clothing and wash it before reuse.[1]

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[3] Call a POISON CENTER or doctor if you feel unwell.[3]

  • Ingestion: If swallowed, rinse your mouth.[2] Immediately call a POISON CENTER or doctor.

Disposal Plan

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[1][3] Do not empty into drains.[2] Waste material must be disposed of in accordance with national and local regulations.

  • Contaminated Packaging: Handle uncleaned containers like the product itself. Empty containers may pose a fire risk; residue can be evaporated under a fume hood.

Workflow for Safe Handling

prep Preparation & Engineering Controls ppe Inspect & Don PPE prep->ppe Ensure safety measures are in place handling Chemical Handling ppe->handling Proceed with experiment storage Proper Storage handling->storage After use hygiene Personal Hygiene handling->hygiene Post-handling emergency Emergency Procedures handling->emergency In case of spill/exposure disposal Waste Disposal hygiene->disposal After cleaning

Caption: Workflow for the safe handling of this compound.

References

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3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

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